2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
Description
Properties
IUPAC Name |
2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZIEQWMUFVXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391218 | |
| Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853892-40-7 | |
| Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
Foreword: The Rationale for a Novel Coumarin Derivative
Coumarins, a prominent class of benzopyrone-containing heterocycles, are ubiquitous in the plant kingdom and have garnered significant attention from the scientific community due to their diverse pharmacological and biological activities.[1][2] These activities, which include anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties, are intrinsically linked to the substitution pattern on the coumarin scaffold.[1] The strategic modification of this scaffold is a cornerstone of modern medicinal chemistry and agrochemical research.
This guide details the synthesis of a novel coumarin derivative, 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid. The design of this molecule is predicated on the established herbicidal potential of coumarin-based compounds.[3][4][5] The incorporation of an aryloxypropanoic acid moiety is a well-established strategy in the development of herbicides, suggesting that the target molecule may exhibit interesting phytotoxic properties.
This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, intended for researchers, scientists, and drug development professionals. The synthetic strategy is a two-step process commencing with the synthesis of a key intermediate, 3,4,7-trimethyl-5-hydroxycoumarin, via a Pechmann condensation, followed by a Williamson ether synthesis to introduce the propanoic acid side chain.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the coumarin core, and the second step is the etherification of the hydroxyl group followed by hydrolysis.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 3,4,7-Trimethyl-5-hydroxycoumarin
The synthesis of the coumarin core is achieved via the Pechmann condensation, a classic and reliable method for preparing coumarins from phenols and β-ketoesters under acidic conditions.[6][7][8][9]
Reaction Scheme: Pechmann Condensation
Figure 2: Pechmann condensation for the intermediate.
Experimental Protocol: Pechmann Condensation
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylresorcinol (1.38 g, 10 mmol) and ethyl 2-methylacetoacetate (1.44 g, 10 mmol).
-
Acid Addition: While stirring the mixture, slowly add concentrated sulfuric acid (5 mL) dropwise. An exothermic reaction will be observed.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C in an oil bath and maintain this temperature with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to afford 3,4,7-trimethyl-5-hydroxycoumarin as a crystalline solid.
Expected Yield and Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 75-85% |
| Melting Point | 230-235 °C (decomposes) |
| Solubility | Soluble in acetone, ethanol, and DMSO; sparingly soluble in water. |
Predicted Spectroscopic Data for 3,4,7-Trimethyl-5-hydroxycoumarin
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.1 (s, 1H, -OH), 6.85 (s, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 2.40 (s, 3H, Ar-CH₃), 2.25 (s, 3H, C4-CH₃), 2.10 (s, 3H, C3-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 161.0 (C=O), 155.0 (C-O), 152.0, 149.0, 138.0, 115.0, 112.0, 110.0, 108.0, 20.0 (Ar-CH₃), 18.0 (C4-CH₃), 15.0 (C3-CH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1710 (C=O, lactone), 1620, 1580 (C=C, aromatic).
-
MS (ESI): m/z 219.09 [M+H]⁺.
Part 2: Synthesis of this compound
The final product is synthesized via a Williamson ether synthesis to couple the hydroxycoumarin intermediate with an ethyl 2-halopropanoate, followed by the hydrolysis of the resulting ester.[10][11][12]
Reaction Scheme: Williamson Ether Synthesis and Hydrolysis
Figure 3: Williamson ether synthesis and hydrolysis.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,4,7-trimethyl-5-hydroxycoumarin (2.18 g, 10 mmol) in 50 mL of anhydrous acetone.
-
Base and Alkyl Halide Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) and ethyl 2-bromopropanoate (1.99 g, 11 mmol) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain it for 12-18 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Isolation: Dissolve the residue in 50 mL of ethyl acetate and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The crude product can be used in the next step without further purification.
Experimental Protocol: Hydrolysis
-
Reaction Setup: Dissolve the crude ethyl 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate in a mixture of ethanol (30 mL) and 10% aqueous sodium hydroxide (20 mL).
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound.
Expected Yield and Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Yield | 65-75% over two steps |
| Melting Point | 185-190 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water. |
Predicted Spectroscopic Data for this compound
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.0 (br s, 1H, -COOH), 6.95 (s, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 4.90 (q, J = 6.8 Hz, 1H, -O-CH-), 2.45 (s, 3H, Ar-CH₃), 2.30 (s, 3H, C4-CH₃), 2.15 (s, 3H, C3-CH₃), 1.60 (d, J = 6.8 Hz, 3H, -CH-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 173.0 (C=O, acid), 160.5 (C=O, lactone), 156.0, 152.5, 150.0, 139.0, 116.0, 113.0, 111.0, 109.0, 75.0 (-O-CH-), 20.5 (Ar-CH₃), 18.5 (-CH-CH₃), 18.0 (C4-CH₃), 15.5 (C3-CH₃).
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H, acid), 1725 (C=O, acid), 1710 (C=O, lactone), 1615, 1575 (C=C, aromatic), 1250 (C-O, ether).
-
MS (ESI): m/z 291.12 [M+H]⁺.
Conclusion and Future Outlook
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. The described methodology, based on the well-established Pechmann condensation and Williamson ether synthesis, offers a reliable pathway for obtaining this novel coumarin derivative. The potential herbicidal activity of this compound warrants further investigation, and this synthetic guide provides the necessary foundation for producing material for such biological evaluations. The modularity of this synthetic route also allows for the future generation of a library of related compounds for structure-activity relationship studies, which could lead to the discovery of new and effective agrochemicals.
References
- Cimini, S., et al. (2015). Phytotoxic Potential and Biological Activity of Three Synthetic Coumarin Derivatives as New Natural-Like Herbicides. Molecules, 20(9), 16980-16995.
- Venugopala, K. N., et al. (2013). A Review on Coumarins as a Potent Scaffold for the Synthesis of Novel Therapeutic Agents. Bioorganic & Medicinal Chemistry, 21(16), 4493-4528.
- Johnson, J. R. (1942). The Pechmann Reaction. Organic Reactions, 1, 210-265.
- Ghanem, C. I., et al. (2020). Enhanced herbicidal activity of coumarin via carbon dot nanoformulation: synthesis and evaluation. Pest Management Science, 76(11), 3865-3874.
- Thakur, A., et al. (2021). Recent Advances of Coumarin-Type Compounds in Discovery of Pesticides. Journal of Agricultural and Food Chemistry, 69(47), 14146-14167.
- Macías, F. A., et al. (2007). Allelopathy--a natural alternative for weed control. Pest Management Science, 63(4), 327-348.
- Valizadeh, H., & Gholipur, H. (2008). A facile and efficient synthesis of coumarin derivatives using TiCl4 as catalyst under solvent-free conditions. Tetrahedron Letters, 49(48), 6873-6875.
-
Human Metabolome Database. (n.d.). Propionic acid (HMDB0000237). Retrieved from [Link]
- Bigi, F., et al. (1999). A new, clean and efficient synthesis of 4-substituted coumarins via Pechmann reaction, catalysed by zirconium tetrachloride. Green Chemistry, 1(4), 229-231.
- Calvino-Casilda, V., & Banares, M. A. (2010). Real-time monitoring of the Pechmann condensation reaction by Raman spectroscopy.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Clark, J. (2015). The Williamson Synthesis of Ethers. Chemguide. Retrieved from [Link]
Sources
- 1. Phytotoxic Potential and Biological Activity of Three Synthetic Coumarin Derivatives as New Natural-Like Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Coumarin-Type Compounds in Discovery of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytotoxic Potential and Biological Activity of Three Synthetic Coumarin Derivatives as New Natural-Like Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced herbicidal activity of coumarin via carbon dot nanoformulation: synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced herbicidal activity of coumarin via carbon dot nanoformulation: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
- 7. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid, a member of the coumarin family, presents a scaffold of significant interest in medicinal chemistry. Coumarins, or chromen-2-ones, are a class of benzopyrones widely distributed in nature and known for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties[1]. The specific molecule, with CAS Number 853892-40-7 and molecular formula C15H16O5, combines the rigid, planar chromenone core with a flexible propanoic acid side chain. This unique combination of a lipophilic heterocyclic system and an ionizable acidic group suggests a nuanced physicochemical profile that is critical for its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its potential therapeutic efficacy.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document outlines the authoritative, field-proven methodologies for its empirical determination. The causality behind experimental choices is explained to empower researchers in their own investigations of this and similar compounds.
Molecular Identity and Structure
A foundational understanding of a compound begins with its structural and fundamental identifiers.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 853892-40-7 | |
| Molecular Formula | C15H16O5 | |
| Molecular Weight | 292.28 g/mol | Calculated |
| Physical Form | Powder | [2] |
| Storage Temperature | Room Temperature | [2] |
The molecular structure, depicted below, reveals a chromen-2-one core substituted with three methyl groups and an oxypropanoic acid moiety. The propanoic acid group introduces a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.
Figure 2: Experimental workflow for determining the solubility class of an organic compound.
Acidity Constant (pKa): The Key to pH-Dependent Behavior
The pKa value is a quantitative measure of the strength of an acid in solution. For a drug molecule with an ionizable group, the pKa dictates the extent of its ionization at a given pH. This is crucial as the ionized and un-ionized forms of a drug exhibit different solubilities, permeabilities, and receptor-binding affinities. The Henderson-Hasselbalch equation governs this relationship. [3]
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids. [3][4][5]It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
0.15 M Potassium chloride (KCl) solution
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of the compound. Due to its likely poor water solubility, a co-solvent such as methanol may be necessary. It is important to note that the presence of a co-solvent will yield an apparent pKa (pKaapp) specific to that solvent system. [5]2. Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.
-
Add KCl solution to maintain a constant ionic strength. [4] * Immerse the calibrated pH electrode in the solution.
-
Acidify the solution to a pH of ~1.8-2.0 with 0.1 M HCl. [4]3. Titration:
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches ~12-12.5. [4]4. Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. [4] * Perform the titration in triplicate to ensure reproducibility. [4]
-
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing membrane permeability, plasma protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Experimental Protocol for logP Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for determining logP. [6]It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Materials:
-
This compound
-
A set of standard compounds with known logP values
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
-
Buffer to maintain a constant pH (e.g., phosphate buffer for pH 7.4)
Procedure:
-
Preparation of Standards and Sample: Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate. The pH of the aqueous component of the mobile phase should be adjusted to ensure the carboxylic acid is in its neutral, un-ionized form (typically at least 2 pH units below the pKa).
-
-
Calibration Curve:
-
Inject the standard compounds and record their retention times (tR).
-
Also, determine the dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.
-
Plot log(k) versus the known logP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.
-
-
logP Calculation:
-
Using the equation of the linear regression from the calibration curve, calculate the logP of the test compound from its measured log(k).
-
For ionizable compounds, this method determines the logP of the neutral species. The distribution coefficient (logD) at a specific pH can be determined by adjusting the pH of the mobile phase.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the chromene ring, the three methyl groups, the methine proton of the propanoic acid side chain, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be characteristic of the specific electronic environment of each proton. For example, the carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). [7]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactone and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the methyl and propanoic acid groups. [8]* IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. [9]Two distinct strong C=O stretching bands are expected, one for the lactone carbonyl (~1720-1740 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹). [10]* MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide further structural information.
Conclusion and Future Directions
References
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
-
Physicochemical properties of the selected compounds 2a-2g. - ResearchGate. Available at: [Link]
-
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]
-
A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. Available at: [Link]
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
-
Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by - Lifescience Global. Available at: [Link]
-
Solubility of Organic Compounds. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. Available at: [Link]
-
Carefully study the attached IR and ¹H NMR spectra and predict the structure. - Filo. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives - IslandScholar. Available at: [Link]
-
Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Publishing. Available at: [Link]
-
Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - ResearchGate. Available at: [Link]
-
2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties - Science Publishing Group. Available at: [Link]
-
Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - ResearchGate. Available at: [Link]
-
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid | C12H10O5 | CID - PubChem. Available at: [Link]
-
Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate - Scientific & Academic Publishing. Available at: [Link]
-
Propanoic acid, 2-oxo- - the NIST WebBook. Available at: [Link]
-
Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC - NIH. Available at: [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
Sources
- 1. islandscholar.ca [islandscholar.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. web.williams.edu [web.williams.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07134G [pubs.rsc.org]
- 9. askfilo.com [askfilo.com]
- 10. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
A Comprehensive Guide to the Structural Elucidation of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
An In-Depth Technical Guide
Abstract
The structural elucidation of novel chemical entities is a cornerstone of chemical and pharmaceutical research, providing the foundational blueprint for understanding reactivity, biological activity, and therapeutic potential.[1] This guide presents a systematic and multi-faceted analytical workflow for the unambiguous structure determination of 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid, a substituted coumarin derivative. Coumarins are a significant class of compounds known for their diverse pharmacological properties.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synergistic application of synthetic strategy, mass spectrometry, and advanced nuclear magnetic resonance techniques. We delve into the causality behind experimental choices, providing not just protocols, but a logical framework for solving complex molecular puzzles.
Foundational Strategy: Plausible Synthetic Pathway
Before any analytical instrumentation is employed, a hypothetical synthetic route provides a robust preliminary structure. This predictive approach is invaluable, as it establishes a testable hypothesis that spectroscopic data will either confirm or refute. The proposed synthesis of the target molecule involves two logical stages: the formation of the coumarin core followed by etherification.
Step 1: Synthesis of the Coumarin Core via Pechmann Condensation
The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[4] To construct the 3,4,7-trimethyl-5-hydroxycoumarin intermediate, the logical starting materials are orcinol (3,5-dihydroxytoluene) and ethyl 2-methylacetoacetate.
-
Rationale for Choice of Reactants: Orcinol provides the required 5,7-dihydroxy substitution pattern (with one hydroxyl participating in the cyclization and the other remaining at the 5-position). The methyl group at the 5-position of orcinol becomes the 7-methyl group of the coumarin. Ethyl 2-methylacetoacetate provides the necessary carbons and methyl groups for positions C2, C3, C4, and the 3,4-dimethyl substituents.
Step 2: O-Alkylation of the 5-Hydroxy Group
With the hydroxycoumarin core synthesized, the final step is the attachment of the propanoic acid side chain. This is achieved via an O-alkylation reaction, a common method for forming ether linkages on phenols.[5] The phenolate anion, formed by treating the 5-hydroxycoumarin with a base, acts as a nucleophile, attacking an alkyl halide such as ethyl 2-bromopropanoate.
-
Rationale for Regioselectivity: The 5-hydroxy group is more sterically hindered than the 7-hydroxy group in the precursor, but its acidity and nucleophilicity can be modulated by reaction conditions. However, starting with orcinol ensures the methyl group is at position 7, leaving the 5-position for the subsequent etherification. The choice of a weak base and a polar aprotic solvent favors the desired O-alkylation over potential C-alkylation.[6] A final hydrolysis step converts the ethyl ester to the target carboxylic acid.
The diagram below illustrates the proposed synthetic workflow.
Spectroscopic and Spectrometric Verification
The core of structure elucidation lies in the methodical application of analytical techniques to probe the molecular architecture.[7][8] Each technique provides a unique piece of the puzzle, and their combined data should converge to a single, unambiguous structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for determining the elemental composition of a molecule. Its high mass accuracy allows for the calculation of a molecular formula, which is the first and most critical piece of experimental evidence.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Inject the sample into an LC-MS system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Analysis Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Data Processing: Use the instrument software to determine the accurate mass of the parent ion and calculate the molecular formula.
Expected Data & Interpretation
The molecular formula for the proposed structure is C₁₅H₁₆O₅. The expected high-resolution mass data is summarized below.
| Ion | Calculated Exact Mass | Observed Mass (Expected) | Mass Error (ppm) | Inferred Molecular Formula |
| [M+H]⁺ | 293.10705 | ~293.1071 | < 5 | C₁₅H₁₇O₅⁺ |
| [M-H]⁻ | 291.09250 | ~291.0925 | < 5 | C₁₅H₁₅O₅⁻ |
| [M+Na]⁺ | 315.08900 | ~315.0890 | < 5 | C₁₅H₁₆NaO₅⁺ |
Confirmation of the molecular formula within a low ppm error provides very high confidence in the elemental composition, validating the initial hypothesis from the synthetic route.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Data & Interpretation
The IR spectrum should display characteristic absorption bands corresponding to the functional groups in the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding of the carboxylic acid dimer. |
| ~1740-1720 | C=O stretch (lactone) | α,β-Unsaturated Ester | Characteristic of the coumarin lactone carbonyl.[9][10] |
| ~1710-1690 | C=O stretch (acid) | Carboxylic Acid | Carbonyl of the propanoic acid moiety. |
| ~1620-1580 | C=C stretch | Aromatic Ring | Vibrations from the benzene and pyrone rings of the coumarin core. |
| ~1250-1100 | C-O stretch | Ether & Ester | Asymmetric and symmetric stretching of the aryl-ether and lactone C-O bonds. |
The presence of these key peaks provides strong evidence for the coumarin core, the carboxylic acid, and the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[11] A combination of 1D and 2D NMR experiments is required for complete assignment.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and exchange with the acidic proton).
-
Experiments: Acquire the following spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
¹H NMR
-
¹³C NMR (with DEPT-135)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Expected Data & Interpretation
¹H NMR (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 (broad s) | br s | 1H | -COOH | Acidic proton, chemical shift is concentration-dependent. |
| ~6.8 (s) | s | 1H | H6 | Aromatic proton, singlet due to no adjacent protons. |
| ~4.9 (q) | q | 1H | -O-CH- | Methine proton on the propanoic acid chain, split into a quartet by the adjacent methyl group. |
| ~2.4 (s) | s | 3H | C7-CH₃ | Aromatic methyl group, singlet. |
| ~2.2 (s) | s | 3H | C4-CH₃ | Vinylic methyl group on the coumarin ring, singlet. |
| ~2.1 (s) | s | 3H | C3-CH₃ | Vinylic methyl group on the coumarin ring, singlet. |
| ~1.6 (d) | d | 3H | -CH-CH₃ | Methyl group on the propanoic acid chain, split into a doublet by the adjacent methine proton. |
¹³C NMR (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment | Rationale |
| ~173 | C | -COOH | Carboxylic acid carbonyl. |
| ~160 | C | C2 (lactone C=O) | Lactone carbonyl of the coumarin ring. |
| ~158 | C | C8a | Quaternary aromatic carbon. |
| ~155 | C | C5 | Quaternary aromatic carbon attached to the ether oxygen. |
| ~145 | C | C7 | Quaternary aromatic carbon attached to a methyl group. |
| ~140 | C | C4 | Quaternary vinylic carbon. |
| ~118 | C | C3 | Quaternary vinylic carbon. |
| ~110 | C | C4a | Quaternary aromatic carbon. |
| ~105 | CH | C6 | Aromatic methine carbon. |
| ~72 | CH | -O-CH- | Methine carbon of the propanoic acid side chain. |
| ~20 | CH₃ | C7-CH₃ | Aromatic methyl carbon. |
| ~18 | CH₃ | -CH-CH₃ | Aliphatic methyl carbon on the side chain. |
| ~16 | CH₃ | C4-CH₃ | Vinylic methyl carbon. |
| ~14 | CH₃ | C3-CH₃ | Vinylic methyl carbon. |
2D NMR (COSY, HSQC, HMBC):
-
COSY: This experiment confirms the coupling between the methine proton (-O-CH-) and the methyl protons (-CH-CH₃) of the propanoic acid side chain. No other correlations are expected, confirming the isolation of this spin system.
-
HSQC: This experiment maps each proton to its directly attached carbon, confirming the assignments made in the 1D tables. For example, it will show a correlation between the proton at δ ~4.9 and the carbon at δ ~72.
-
HMBC: This is the most critical experiment for confirming the overall connectivity. It reveals 2- and 3-bond correlations between protons and carbons. Key expected correlations that lock the structure are:
-
Side Chain to Ring: A correlation from the methine proton (-O-CH- at δ ~4.9) to the quaternary carbon C5 (at δ ~155). This is the definitive link proving the propanoic acid group is attached at the C5 position via an ether bond.
-
Methyl Groups to Ring:
-
Correlations from the C7-CH₃ protons (δ ~2.4) to C6, C7, and C8.
-
Correlations from the C4-CH₃ protons (δ ~2.2) to C3, C4a, and C5.
-
Correlations from the C3-CH₃ protons (δ ~2.1) to C2, C4, and C4a.
-
-
Integrated Analysis and Final Confirmation
The logical flow for confirming the structure of this compound is as follows:
-
Establish Molecular Formula: HRMS confirms the elemental composition as C₁₅H₁₆O₅.
-
Identify Functional Groups: IR spectroscopy confirms the presence of a carboxylic acid, a coumarin lactone, and an aromatic ether.
-
Assemble the H-C Framework:
-
¹H and ¹³C NMR provide the count and type of all protons and carbons.
-
HSQC connects all protonated carbons to their attached protons.
-
COSY identifies the isolated propanoic acid spin system.
-
-
Confirm Connectivity and Substitution:
-
HMBC provides the final, unambiguous connections. The correlation between the side chain's methine proton and C5 of the ring confirms the ether linkage point.
-
Further HMBC correlations from the three distinct methyl proton signals to specific carbons on the coumarin core confirm their placement at C3, C4, and C7.
-
This systematic workflow, from hypothesis to multi-technique verification, leaves no ambiguity in the final assignment.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*.
- International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins.
- TSI Journals. (n.d.).
- JEOL USA blog. (n.d.).
- Intertek. (n.d.).
- Photochemistry and Photobiology. (2007).
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). This compound.
- Arkat USA. (2019).
- PharmaXChange.info. (2011).
- PubMed. (n.d.).
- Alfa Chemistry. (n.d.).
- Sathyabama Institute of Science and Technology. (n.d.).
- ResearchGate. (2020). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijres.org [ijres.org]
- 10. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
Spectroscopic Characterization of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel coumarin derivative, 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere listing of expected values, this guide offers insights into the rationale behind these predictions, detailed experimental protocols for data acquisition, and a thorough interpretation of the anticipated spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally analogous compounds.
Molecular Structure and an Overview of its Spectroscopic Features
This compound is a substituted coumarin, a class of compounds renowned for their diverse biological activities. The molecular structure, depicted below, features a rigid coumarin core with three methyl substituents, and a propanoic acid moiety attached via an ether linkage. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.
Figure 1: Chemical structure of this compound.
The following sections will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methyl, methine, and carboxylic acid protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below. These predictions are based on established substituent effects and data from similar coumarin derivatives[1][2][3].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H6 | ~ 6.5 - 6.8 | Singlet | 1H |
| CH (propanoic acid) | ~ 4.8 - 5.0 | Quartet | 1H |
| 7-CH₃ | ~ 2.3 - 2.5 | Singlet | 3H |
| 4-CH₃ | ~ 2.2 - 2.4 | Singlet | 3H |
| 3-CH₃ | ~ 2.0 - 2.2 | Singlet | 3H |
| CH₃ (propanoic acid) | ~ 1.6 - 1.8 | Doublet | 3H |
| COOH | ~ 10 - 13 | Broad Singlet | 1H |
Interpretation and Rationale:
-
Aromatic Proton (H6): The single aromatic proton at the C6 position is expected to resonate in the upfield region for aromatic protons due to the electron-donating effect of the adjacent oxygen and methyl groups.
-
Propanoic Acid Protons: The methine proton of the propanoic acid side chain will appear as a quartet due to coupling with the adjacent methyl group. The methyl protons will, in turn, be a doublet.
-
Methyl Protons: The three methyl groups on the coumarin ring are in distinct chemical environments and are expected to appear as sharp singlets.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically deshielded and will appear as a broad singlet at a high chemical shift. Its position can be sensitive to solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are tabulated below, based on computational prediction methods and data from related compounds[2][4][5][6].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (lactone) | ~ 160 - 162 |
| C=O (carboxylic acid) | ~ 170 - 175 |
| C5 | ~ 155 - 158 |
| C7 | ~ 140 - 145 |
| C8a | ~ 150 - 153 |
| C4 | ~ 115 - 120 |
| C3 | ~ 125 - 130 |
| C4a | ~ 110 - 115 |
| C6 | ~ 100 - 105 |
| C8 | ~ 112 - 118 |
| CH (propanoic acid) | ~ 70 - 75 |
| 7-CH₃ | ~ 18 - 22 |
| 4-CH₃ | ~ 15 - 20 |
| 3-CH₃ | ~ 10 - 15 |
| CH₃ (propanoic acid) | ~ 18 - 22 |
Interpretation and Rationale:
-
Carbonyl Carbons: The two carbonyl carbons (lactone and carboxylic acid) will be the most deshielded carbons in the spectrum.
-
Aromatic and Olefinic Carbons: The sp² hybridized carbons of the coumarin ring will resonate in the 100-160 ppm range. The carbons attached to oxygen (C5, C7, C8a) will be further downfield.
-
Aliphatic Carbons: The sp³ hybridized carbons of the propanoic acid side chain and the methyl groups will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
Figure 2: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Preparation: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.[7]
-
¹H NMR Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm). Use a standard pulse sequence with a pulse angle of 45-90 degrees. An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are typically sufficient. The number of scans can range from 16 to 64 depending on the sample concentration.[8]
-
¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm). Use a proton-decoupled pulse sequence. A pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common parameters. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.[9]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, lactone, ether, and aromatic functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H (aromatic & aliphatic) | 3100 - 2850 | Medium to Sharp |
| C=O (carboxylic acid) | 1725 - 1700 | Strong, Sharp |
| C=O (lactone) | 1750 - 1730 | Strong, Sharp |
| C=C (aromatic) | 1600 - 1450 | Medium |
| C-O (ether & acid) | 1300 - 1000 | Strong |
Interpretation and Rationale:
-
O-H Stretch: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[10][11]
-
C=O Stretches: Two strong and sharp carbonyl absorption bands are expected. The lactone carbonyl will likely appear at a slightly higher wavenumber than the carboxylic acid carbonyl.[12][13]
-
C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the ether linkage and the carboxylic acid.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
Experimental Protocol for FT-IR Data Acquisition
Figure 3: A generalized workflow for acquiring an FT-IR spectrum of a solid sample.
Detailed Steps:
-
Sample Preparation (Thin Solid Film Method): Dissolve a few milligrams of the solid sample in a small amount of a volatile solvent like methylene chloride or acetone.[14]
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[14]
-
Background Spectrum: Place the clean salt plate in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove any absorptions from the atmosphere (e.g., CO₂, H₂O) and the salt plate itself.
-
Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
For a volatile compound like this, Electron Ionization (EI) is a common technique. The mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺·): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₅H₁₆O₅ = 292.28 g/mol ).
-
Key Fragmentations: The fragmentation of coumarins is well-documented.[15][16][17] Common fragmentation pathways include the loss of CO from the lactone ring and cleavage of the side chains.
Predicted Key Fragments:
| m/z | Proposed Fragment | Loss |
| 292 | [M]⁺· | - |
| 247 | [M - COOH]⁺ | Loss of the carboxyl group |
| 219 | [M - COOH - CO]⁺ | Subsequent loss of CO |
| 204 | [M - C₄H₄O₃]⁺· | Cleavage of the propanoic acid side chain |
| 189 | [M - C₄H₄O₃ - CH₃]⁺ | Loss of a methyl group from the coumarin core |
Interpretation and Rationale:
The fragmentation is likely to be initiated by the loss of the propanoic acid side chain or the carboxyl group. Subsequent loss of CO from the pyranone ring is a characteristic fragmentation pathway for coumarins.[15][16] High-resolution mass spectrometry would be invaluable in confirming the elemental composition of these fragments.
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 4: A generalized workflow for acquiring a mass spectrum using Electrospray Ionization (ESI).
Detailed Steps for Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ion source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump. Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes should be explored, although positive mode is likely to yield the [M+H]⁺ ion and negative mode the [M-H]⁻ ion.
-
Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, along with the provided experimental protocols and interpretation guidelines, will serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related coumarin derivatives. The synergistic use of these three spectroscopic techniques will enable unambiguous confirmation of the structure and purity of this novel compound.
References
- Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36.
- Ben-Haida, A., et al. (2007). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Letters in Organic Chemistry, 4(1), 58-62.
-
Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available from: [Link]
- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-15.
- Ghasemi, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
- Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6239-6245.
-
Abraham, R. J., et al. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 42(6), 4479-4488. Available from: [Link]
-
Royal Society of Chemistry. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry. Available from: [Link]
- Abraham, R. J., et al. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 42(6), 4479-4488.
- Li, Y., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1521.
-
ResearchGate. (n.d.). Mass spectra of Coumarin 7 and 30. ResearchGate. Available from: [Link]
- Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11353-11360.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available from: [Link]
- Wi, S., & Gonzalez-Lafont, A. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available from: [Link]
-
Clark, J. (2015). interpreting infra-red spectra. Chemguide. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available from: [Link]
- Sakinah, N., & Jumal, J. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Malaysian Journal of Science Health & Technology, 7(1), 62-70.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Available from: [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*). ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Stepbystep procedure for NMR data acquisition. University of Wisconsin-Madison. Available from: [Link]
- Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 3(4), 478-491.
-
Auctores Publishing. (n.d.). Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. Auctores Journals. Available from: [Link]
- Ahmed, A. M., et al. (2022). Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science, 40(1), 43-65.
-
University of Florida, Department of Chemistry. (2021, February 8). Common NMR experiments and the time it takes to run them. University of Florida. Available from: [Link]
- Fatima, S., et al. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers, 75(12), 6439-6453.
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. UC Davis Chemistry. Available from: [Link]
-
International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of nitro-coumarin N1 and amino-coumarin A1 theoretically calculated. ResearchGate. Available from: [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Available from: [Link]
-
MDPI. (n.d.). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. Available from: [Link]
-
University of California, Berkeley. (n.d.). Basic NMR Concepts. UC Berkeley College of Chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). 13-C NMR Protocol for beginners AV-400. University of Rochester. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Coumarin Derivatives. ResearchGate. Available from: [Link]
-
The Journal of Physical Chemistry. (n.d.). Spectroscopic study of the excited states of coumarin. The Journal of Physical Chemistry. Available from: [Link]
-
Arkat USA, Inc. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkat USA. Available from: [Link]
-
MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI. Available from: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. A convenient and accurate method for predicting 13C chemical shifts in organic molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A convenient and accurate method for predicting 13C chemical shifts in organic molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. echemi.com [echemi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. benthamopen.com [benthamopen.com]
- 16. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
Substituted Coumarin Propanoic Acids: A Technical Guide to Their Potential Biological Activities
Introduction
Coumarins, a class of naturally occurring benzopyrone derivatives, are widely recognized for their diverse and significant pharmacological properties.[1] The inherent versatility of the coumarin scaffold, which allows for a wide range of substitutions, has made it a privileged structure in medicinal chemistry.[2] This adaptability is key to the broad spectrum of biological activities exhibited by coumarin derivatives, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] The specific pharmacological and biochemical applications of these compounds are largely dependent on the nature and position of the substituents on the coumarin core.[1] This guide will provide an in-depth exploration of the potential biological activities of a specific subclass: substituted coumarin propanoic acids. We will delve into the mechanistic underpinnings of their therapeutic potential, supported by experimental evidence and methodologies, to provide a comprehensive resource for researchers and drug development professionals.
I. The Coumarin Scaffold: A Foundation for Diverse Bioactivity
The fundamental structure of coumarin is a benzo-α-pyrone, consisting of a benzene ring fused to a pyrone ring.[5] This aromatic system is amenable to various synthetic modifications, including Perkin, Knoevenagel, Pechmann, and Wittig reactions, allowing for the introduction of diverse functional groups at multiple positions.[6] The propanoic acid moiety, when attached to the coumarin core, introduces a carboxylic acid group that can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets. The interplay between the core scaffold and its substituents dictates the molecule's overall physicochemical properties and, consequently, its biological activities.
Synthesis of Substituted Coumarin Propanoic Acids
The synthesis of substituted coumarin propanoic acids can be achieved through various established synthetic routes. A common approach involves the Pechmann condensation, which utilizes phenols and β-ketoesters to yield coumarins efficiently.[7] Further modifications can then introduce the propanoic acid side chain. For instance, a C3 propanoic acid ethyl ester of 6,7-dihydroxy-4-methylcoumarin has been synthesized and identified as a promising antioxidant compound.[8] The choice of synthetic methodology is critical as it influences the types and positions of substituents that can be incorporated, ultimately shaping the biological profile of the final compound.[9]
II. Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Coumarin derivatives have demonstrated a significant capacity to counteract oxidative damage.[10]
Mechanism of Antioxidant Action
The antioxidant properties of coumarins are often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the coumarin ring, particularly in a dihydroxy configuration, significantly enhances their radical scavenging capabilities.[10] For example, 7,8-dihydroxy-4-methylcoumarin has been shown to be a potent antioxidant.[10] The propanoic acid substituent can further modulate this activity by influencing the molecule's electron distribution and its ability to donate a hydrogen atom to a free radical.
Experimental Workflow: DPPH Radical Scavenging Assay
A widely used method to evaluate the antioxidant potential of novel compounds is the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay.[10] This assay provides a rapid and reliable screening method for antioxidant activity.
Protocol
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Dissolve the substituted coumarin propanoic acid derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).[11]
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[11]
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
Data Presentation: Antioxidant Activity of Coumarin Derivatives
The following table summarizes the antioxidant activity of selected coumarin derivatives, as determined by the DPPH assay.
| Compound | IC50 (µg/mL) | Reference |
| Pyranocoumarin 3b | 48.38 ± 4.61 | [12] |
| Pyranocoumarin 5d | 82.92 ± 3.30 | [12] |
| Ascorbic Acid (Standard) | 2.83 | [11] |
This table illustrates the varying antioxidant potentials among different coumarin structures.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[13] Coumarin derivatives have been shown to possess significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[14][15]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of coumarins are mediated through multiple pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16] Furthermore, some coumarin derivatives can inhibit the activity of lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[14][15] The propanoic acid moiety may enhance these activities by facilitating interactions with the active sites of these inflammatory enzymes. The discovery of coumarin-based TNF-alpha inhibitors highlights another important mechanism, as TNF-alpha is a key cytokine in the inflammatory process.[17][18]
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.
Protocol
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (substituted coumarin propanoic acids) orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[12]
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] * 100 Where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.
Visualization of Inflammatory Signaling
The following diagram illustrates the key signaling pathways involved in inflammation that can be targeted by substituted coumarin propanoic acids.
Caption: Inhibition of Inflammatory Pathways by Substituted Coumarin Propanoic Acids.
IV. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The quest for novel and effective anticancer agents is a continuous endeavor in pharmaceutical research. Coumarin and its derivatives have emerged as a promising class of compounds with significant anticancer potential against various cancer cell lines.[3][5][19]
Mechanism of Anticancer Action
The anticancer activity of coumarins is not attributed to a single mechanism but rather to a combination of actions that disrupt cancer cell proliferation and survival.[20] These mechanisms include:
-
Induction of Apoptosis: Coumarins can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases.[20]
-
Cell Cycle Arrest: They can halt the cell cycle at different phases (G1, S, or G2/M), preventing cancer cells from dividing and proliferating.[6][21]
-
Inhibition of Angiogenesis: Some coumarin derivatives can inhibit the formation of new blood vessels that supply nutrients to tumors by targeting signaling pathways like the vascular endothelial growth factor (VEGF) pathway.[20][22]
-
Inhibition of Key Signaling Pathways: Coumarins can interfere with crucial signaling pathways for cancer cell growth and survival, such as the PI3K/mTOR pathway.[20]
The propanoic acid group can influence these activities by enhancing the molecule's interaction with specific biological targets, such as enzymes or receptors involved in cancer progression.
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.[2][6]
-
Compound Treatment: Treat the cells with various concentrations of the substituted coumarin propanoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).[2]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Data Presentation: Anticancer Activity of Coumarin Derivatives
The following table presents the cytotoxic activity of selected coumarin-3-carboxamide derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 14b (4-fluoro benzamide derivative) | HepG2 | 2.62 | [2] |
| 14b (4-fluoro benzamide derivative) | HeLa | 0.39 | [2] |
| 14e (2,5-difluoro benzamide derivative) | HepG2 | 4.85 | [2] |
| 14e (2,5-difluoro benzamide derivative) | HeLa | 0.75 | [2] |
| Doxorubicin (Positive Control) | - | Comparable to active compounds | [2] |
This table highlights the potent and selective anticancer activity of certain coumarin derivatives.
Visualization of Anticancer Mechanisms
The following diagram illustrates the multiple mechanisms through which substituted coumarin propanoic acids can exert their anticancer effects.
Caption: Multifaceted Anticancer Mechanisms of Substituted Coumarin Propanoic Acids.
V. Antimicrobial and Antiviral Activities: Combating Infectious Agents
Infectious diseases remain a major threat to global health, and the rise of antimicrobial resistance necessitates the development of new therapeutic agents.[23] Coumarin derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[23][24][25]
Mechanism of Antimicrobial and Antiviral Action
The antimicrobial activity of coumarins can involve the disruption of bacterial cell membranes and the inhibition of essential enzymes.[26] For instance, coumarin-3-carboxylic acid has shown strong antibacterial activity against various plant pathogenic bacteria by disrupting cell membrane integrity and inhibiting biofilm formation.[27] The antiviral mechanisms of coumarins are diverse and can involve targeting various cellular pathways that are essential for viral replication.[25] The propanoic acid substituent can potentially enhance these activities by improving the compound's ability to penetrate microbial cells or interact with viral proteins.
Experimental Workflow: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a serial two-fold dilution of the substituted coumarin propanoic acid derivatives in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted coumarin propanoic acids is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the coumarin ring influence the compound's efficacy.[17][28] For instance, the presence of electron-withdrawing groups or short aliphatic chains can enhance antifungal activity.[28] A thorough understanding of SAR can guide the rational design of more potent and selective coumarin-based therapeutic agents.
Conclusion
Substituted coumarin propanoic acids represent a promising class of compounds with a wide array of potential biological activities. Their inherent structural versatility allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics for a range of diseases, including those related to oxidative stress, inflammation, cancer, and microbial infections. The experimental methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this fascinating class of molecules. Continued investigation into the synthesis, biological evaluation, and structure-activity relationships of substituted coumarin propanoic acids is warranted to unlock their full clinical potential.
References
[29] Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid derivatives. Bioinorganic Chemistry and Applications, 2012, 823596. [9] Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916. [1] Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current medicinal chemistry-anti-cancer agents, 5(1), 29-46. Matos, M. J., Vazquez-Rodriguez, S., Uriarte, E., & Borges, F. (2015). Coumarins as a source of inspiration for the development of new drugs. Current medicinal chemistry, 22(23), 2736-2763. [14] Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Synthesis and anti-inflammatory activity of coumarin derivatives. Journal of medicinal chemistry, 48(20), 6248-6257. [2] Kumar, S., & Singh, B. K. (2013). Coumarins: a review on the synthesis and biological activities. International Research Journal of Pharmacy, 4(8), 64-69. [5] Thakur, A., Singla, R., & Jaitak, V. (2015). Coumarins as anticancer agents: a review on synthetic strategies, mechanism of action and SAR studies. European journal of medicinal chemistry, 101, 476-495. [30] Stefanachi, A., Leonetti, F., Pisani, L., Catto, M., & Carotti, A. (2018). Coumarin: a natural, privileged and versatile scaffold for bioactive compounds. Natural product reports, 35(1), 6-43. [6] Jain, P. K., & Joshi, H. (2012). Coumarin: a versatile molecule with diverse biological activities. International Journal of Pharmaceutical Sciences and Research, 3(2), 356. [12] Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708. [20] Lacy, A., & O'Kennedy, R. (2004). Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer. Current pharmaceutical design, 10(30), 3797-3811. [23] Patonay, T., Litkei, G., Bognar, R., Misztic, K., & Erdos, E. (1984). Synthesis and antimicrobial activity of some new 3-substituted coumarins. Pharmazie, 39(2), 86-91. [13] Hadjipavlou-Litina, D., & Kontogiorgis, C. (2007). The anti-inflammatory effect of coumarin and its derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Inflammatory and Anti-Allergy Agents), 6(4), 303-311. [7] Sethna, S. M., & Phadke, R. (2011). The Pechmann reaction. Organic Reactions, 7, 1-58. [11] Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [24] Yu, D., Suzuki, M., Xie, L., Morris-Natschke, S. L., & Lee, K. H. (2003). Recent progress in the development of coumarin derivatives as potent anti-HIV agents. Current pharmaceutical design, 9(13), 1081-1090. [17] Cheng, J. F., Chen, M., Wallace, D., Tith, S., Arrhenius, T., Kashiwagi, H., ... & Nadzan, A. M. (2004). Discovery and structure-activity relationship of coumarin derivatives as TNF-α inhibitors. Bioorganic & medicinal chemistry letters, 14(10), 2411-2415. [25] Kudo, E., Taura, M., Kariya, R., Goto, H., Oniki, S., Misumi, S., ... & Okada, S. (2011). 4-Methyl-7-hydroxycoumarin is a novel inhibitor of human T-cell leukemia virus type 1. Journal of virology, 85(14), 7246-7255. [21] Thati, B., Noble, A., Rowan, R., Tavernier, N., Creaven, B. S., Walsh, M., ... & Egan, D. A. (2007). Methoxy-and-methyl-substituted 7-hydroxycoumarins and their corresponding 7-O-glycosides: synthesis, cytotoxicity and apoptosis-inducing activity in human cancer cell lines. Bioorganic & medicinal chemistry, 15(21), 6936-6945. [31] Singh, S., Kaushik, N., Paliwal, A., Sengar, M. S., & Paliwal, D. (2025). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies. [8] Marković, Z., Milenković, D., Stanojević, J., Cvetković, D., & Tošić, S. (2013). Evaluation of the antioxidant activity of several naturally occurring coumarins and their synthesized analogues by “ferric reducing antioxidant power” assay. Chemical Papers, 67(8), 1071-1078. [32] Kumar, P., & Kumar, A. (2014). Efficient synthesis of 3-substituted coumarins as potential anti-microbial agents. Journal of Chemical and Pharmaceutical Research, 6(7), 2002-2006. Zhu, F. D., Fu, X., Ye, H. C., Ding, H. X., Gu, L. S., Zhang, J., ... & Feng, G. (2021). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in microbiology, 12, 698539. [33] Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2013). Synthesis, structure–activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. International journal of molecular sciences, 14(1), 1293-1317. [16] Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2003). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of pharmacological sciences, 91(3), 217-224. [22] Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and synthetic coumarin derivatives with anticancer/cytotoxic activity. Current pharmaceutical design, 10(30), 3813-3833. [34] Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). The antioxidant activity of new coumarin derivatives. International journal of molecular sciences, 16(3), 5075-5093. [3] Emami, S., & Dadashpour, S. (2015). A review of recent developments of coumarin-based anticancer agents. Current medicinal chemistry, 22(23), 2764-2785. [19] Kostova, I., Bhatia, S., Grigorov, P., Balkansky, S., Parmar, V. S., Prasad, A. K., & Saso, L. (2011). Coumarins as antioxidants. Current medicinal chemistry, 18(25), 3929-3951. [15] Hadjipavlou-Litina, D., & Kontogiorgis, C. (2007). The anti-inflammatory effect of coumarin and its derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Inflammatory and Anti-Allergy Agents), 6(4), 303-311. [4] Singh, V., & Jha, A. (2017). Molecular insights into coumarin analogues as antimicrobial agents: recent developments in drug discovery. Bioorganic & medicinal chemistry, 25(22), 5876-5888. [18] Cheng, J. F., Chen, M., Wallace, D., Tith, S., Arrhenius, T., Kashiwagi, H., ... & Nadzan, A. M. (2004). Discovery and structure-activity relationship of coumarin derivatives as TNF-α inhibitors. Bioorganic & medicinal chemistry letters, 14(10), 2411-2415. [28] Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2013). Synthesis, structure–activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. International journal of molecular sciences, 14(1), 1293-1317. [26] O'Kennedy, R., & Thornes, R. D. (Eds.). (2018). Coumarins: biology, applications and mode of action. John Wiley & Sons.
Sources
- 1. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Coumarin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents [mdpi.com]
- 13. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Coumarin: An emerging antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 28. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. chemmethod.com [chemmethod.com]
- 30. researchgate.net [researchgate.net]
- 31. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bhu.ac.in [bhu.ac.in]
- 33. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity [mdpi.com]
- 34. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Isolation of Novel Trimethyl-Coumarin Compounds
Foreword: The Rationale for Pursuing Novel Trimethyl-Coumarins
Coumarins, a diverse class of benzopyrone-based secondary metabolites, are ubiquitous in the plant kingdom and have long been a fertile ground for drug discovery.[1][2] Their broad spectrum of pharmacological activities—ranging from anticoagulant and anti-inflammatory to antimicrobial and anticancer—stems from the versatility of the coumarin scaffold, which allows for a wide array of substitutions.[1][2][3] Among these, the addition of methyl groups to the core structure is of particular interest. Methylation can significantly alter the lipophilicity, metabolic stability, and steric interactions of a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.
This guide provides an in-depth, technically-focused narrative on the systematic discovery and isolation of novel trimethyl-coumarin compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning that informs each experimental choice. Our approach is rooted in the principles of bioassay-guided fractionation, a robust strategy for identifying bioactive constituents from complex natural product extracts.
Bioassay-Guided Discovery: A Strategic Overview
The journey to isolating a novel, bioactive trimethyl-coumarin begins with a clear biological target. Bioassay-guided isolation is a powerful methodology that uses a specific biological assay to track the activity of interest through successive stages of extraction and fractionation.[4] This ensures that the chemical isolation efforts remain focused on the most promising compounds, saving considerable time and resources.
The overall workflow can be visualized as a decision-tree, where each step is validated by the bioassay results.
Figure 1: A schematic of the bioassay-guided isolation workflow.
The Starting Point: Sourcing and Preparing Plant Material
The selection of plant material is a critical first step. Coumarins are widely distributed, but certain plant families, such as Apiaceae, Rutaceae, and Fabaceae, are particularly rich sources.[1] For trimethyl-coumarins, a literature review of genera known to produce methylated coumarins can provide valuable leads.
Protocol 2.1: Plant Material Preparation
-
Collection and Identification: Collect fresh plant material and have it taxonomically identified by a qualified botanist. This is crucial for reproducibility and accurate reporting.
-
Drying: Dry the plant material in a well-ventilated area, away from direct sunlight, to prevent the degradation of phytochemicals. A temperature of 40-50°C is generally suitable.
-
Grinding: Once thoroughly dried, grind the material into a fine powder to increase the surface area for efficient solvent extraction.
Extraction: Liberating the Compounds of Interest
The choice of extraction solvent is dictated by the polarity of the target compounds. Coumarins, including their trimethylated forms, are generally moderately polar. Therefore, a sequential extraction with solvents of increasing polarity is often the most effective approach.
Table 1: Solvent Properties for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
| n-Hexane | 0.1 | 69 | Extracts non-polar compounds (lipids, waxes). |
| Chloroform | 4.1 | 61 | Extracts compounds of low to medium polarity. |
| Ethyl Acetate | 4.4 | 77 | Effective for moderately polar compounds like coumarins. |
| Methanol | 5.1 | 65 | Extracts polar compounds, including glycosylated coumarins. |
Protocol 3.1: Sequential Soxhlet Extraction
-
Place the powdered plant material in a thimble and load it into a Soxhlet apparatus.
-
Extract sequentially with n-hexane, chloroform, ethyl acetate, and finally methanol, for 6-8 hours per solvent.
-
After each extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Subject each crude extract to the initial bioassay to identify the most active extract for further fractionation.
Fractionation and Chromatographic Isolation
With the active crude extract identified, the next step is to separate it into simpler fractions. This is typically achieved through liquid-liquid partitioning or column chromatography.
4.1. Liquid-Liquid Fractionation
This technique separates compounds based on their differential solubility in immiscible liquids. For an ethyl acetate extract, a common scheme is to partition it between n-hexane and 90% methanol. The more polar compounds will favor the methanol phase, while less polar compounds will move to the hexane phase.
4.2. Column Chromatography
Column chromatography is the workhorse of natural product isolation. Silica gel is the most common stationary phase for the separation of coumarins.
Protocol 4.1: Silica Gel Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.
-
Sample Loading: Adsorb the active fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate, develop it in a suitable solvent system, and visualize the spots under UV light (254 nm and 365 nm). Coumarins often fluoresce blue or green.
-
Pooling and Bioassay: Pool fractions with similar TLC profiles and subject them to the bioassay to pinpoint the active sub-fractions.
Figure 2: Workflow for column chromatography separation.
4.3. Preparative High-Performance Liquid Chromatography (HPLC)
For the final purification of the active compounds, preparative HPLC is often necessary. A C18 reversed-phase column is typically used for coumarin separation.[5][6]
Protocol 4.2: Preparative HPLC
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly effective.[6][7]
-
Detection: UV detector set at a wavelength where coumarins show strong absorbance (e.g., 320-330 nm).
-
Injection and Collection: Inject the active, semi-purified fraction and collect the eluting peaks.
-
Purity Check: Assess the purity of the isolated compounds using analytical HPLC.
Structural Elucidation: Identifying the Novel Compound
Once a pure compound is isolated, its structure must be determined using a combination of spectroscopic techniques.
5.1. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula.[8] The fragmentation pattern can also offer clues about the structure.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure of an organic molecule.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For a trimethyl-coumarin, one would expect to see characteristic signals for the three methyl groups (typically singlets in the range of δ 2.0-2.5 ppm if on the aromatic ring, or potentially different if elsewhere), as well as signals for the aromatic and pyrone ring protons.[9][10]
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the lactone ring is a key diagnostic signal, typically appearing around δ 160 ppm.[10][11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.
-
COSY shows proton-proton couplings.
-
HSQC correlates protons with their directly attached carbons.
-
HMBC shows long-range correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as the positions of the methyl groups on the coumarin scaffold.
-
Table 2: Expected NMR Signals for a Hypothetical Trimethyl-Coumarin
| Proton/Carbon | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations |
| H-3 | 6.2 - 6.5 (d) | 115 - 118 | C-2, C-4, C-4a |
| H-4 | 7.6 - 7.9 (d) | 140 - 145 | C-2, C-5, C-8a |
| Aromatic-H | 6.8 - 7.5 | 110 - 155 | To adjacent carbons |
| Methyl-H (x3) | 2.1 - 2.5 (s) | 15 - 25 | To aromatic carbons |
| C-2 (Carbonyl) | - | 160 - 162 | From H-3, H-4 |
| Aromatic-C | - | 110 - 155 | From methyl and aromatic protons |
Note: Actual chemical shifts will vary depending on the specific substitution pattern.
By carefully analyzing the data from these spectroscopic methods, the complete structure of the isolated trimethyl-coumarin can be elucidated. A thorough search of chemical databases (e.g., SciFinder, Reaxys) is then necessary to confirm the novelty of the compound.
Conclusion: A Pathway to New Discoveries
The discovery and isolation of novel trimethyl-coumarin compounds is a systematic process that combines biological screening with classical and modern phytochemical techniques. The bioassay-guided approach ensures that research efforts are directed towards biologically relevant molecules. Success hinges on careful experimental design, meticulous execution of separation techniques, and proficient interpretation of spectroscopic data. This guide provides a robust framework for researchers to navigate this exciting area of natural product chemistry, with the ultimate goal of uncovering new therapeutic agents.
References
-
Al-Majedy, Y. K. H., & Shakir, S. M. (2021). Synthesis, Bio-evaluation and Quantum Chemical Studies of Some Coumarin Derivatives. Journal of Applied Sciences and Nanotechnology, 21(2), 20-27. [Link]
-
Al-Oqaili, R. A. M., & Al-Majedy, Y. K. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 5(5), 414-427. [Link]
-
El-Agrody, A. M., El-Hakim, A. E., Abd El-Latif, M. S., El-Sayed, H. A., & El-Gareab, K. A. (2005). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 10(1), 91-103. [Link]
-
Stanković, S., Šenerović, L., Ilibanović, M., Mitić, D., Vico, I., & Dajić-Stevanović, Z. (2021). Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Di Mola, A., D'Acquarica, I., & Leonelli, F. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12, 1374535. [Link]
-
Skulski, P., & Gzella, A. K. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Molecules, 29(1), 263. [Link]
-
Gkoulivedi, A., Kostagianni, A., Pratsinis, H., Kletsas, D., & Ioannou, E. (2022). Rapid Identification of Coumarins from Micromelum falcatum by UPLC-HRMS/MS and Targeted Isolation of Three New Derivatives. Molecules, 27(19), 6524. [Link]
-
Umashankar, T., Govindappa, M., & Channabasava, R. (2015). Isolation and Characterization of Coumarin Isolated from Endophyte, Alternaria Species -1 of Crotalaria pallida and Its Apoptotic Action on HeLa Cancer Cell Line. Semantic Scholar. [Link]
-
Hroboňová, K., Oravec, M., & Lehotay, J. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Journal of Food Science and Technology, 56(10), 4493–4502. [Link]
-
Lee, S. H., Kim, H. K., Lee, M. K., & Kim, Y. C. (2014). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine, 10(38), 212-218. [Link]
-
Zolek, T., Zięba, A., & Fijałek, Z. (2003). The structures of coumarins with carbon numbering. ResearchGate. [Link]
-
Dharmatti, S. S., Gavankar, G. W., & Kanekar, C. R. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-79. [Link]
-
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Abd El-rahman, A. H. (2013). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. International Journal of Organic Chemistry, 3(2), 106-118. [Link]
-
Mandagade, A. H., & Kadu, M. V. (2011). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of ChemTech Research, 3(1), 273-277. [Link]
-
Simsek, S., & Uysal, U. (2021). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. Bulgarian Chemical Communications, 53(2), 203-207. [Link]
-
Machyňáková, A., & Hroboňová, K. (2021). Chromatographic characteristics for HPLC separation of coumarins. ResearchGate. [Link]
-
Wang, Y., Dai, Y., & Li, H. (2022). Isolation of coumarins with anti-Trichophyton rubrum activity from Heracleum vicinum Boiss. Journal of Ethnopharmacology, 282, 114620. [Link]
-
Zhang, Y., & Yang, G. (2007). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. Journal of Chromatography A, 1164(1-2), 136-140. [Link]
-
Lončar, M., & Molnar, M. (2020). Some of the natural sources of coumarins. ResearchGate. [Link]
-
Singh, S., & Kumar, A. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. International Journal of Pharmaceutical Sciences and Research, 12(3), 1334-1343. [Link]
-
Annunziata, F., Pinna, C., & Dallavalle, S. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Molecules, 26(17), 5241. [Link]
-
Kostova, I. (2005). The Naturally Occurring Coumarins. ResearchGate. [Link]
-
Sharma, S., & Singh, P. (2024). Coumarin and Its Derivatives: Harnessing Nature's Compound for Modern Medicine. YMER, 23(8), 1372-1389. [Link]
Sources
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tautobiotech.com [tautobiotech.com]
- 8. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action Hypotheses for 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a detailed examination of the plausible mechanisms of action for the novel compound 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of its core structural components—a trimethylated coumarin (2H-chromen-2-one) nucleus and a propanoic acid side chain—to formulate three primary, testable hypotheses. These hypotheses center on anti-inflammatory pathways, metabolic modulation, and kinase inhibition. For each hypothesis, we delineate the underlying scientific rationale, propose comprehensive experimental workflows for validation, and provide detailed protocols for key assays. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this and structurally related compounds.
Introduction and Structural Rationale
The compound this compound is a synthetic molecule featuring a coumarin core. Coumarin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticoagulant, anti-tumor, and antimicrobial effects.[1][2] The core of the molecule is a 2H-chromen-2-one, which is substituted with three methyl groups and an ether-linked propanoic acid moiety.
The propanoic acid functional group is also of significant pharmacological interest. Derivatives of aryl propionic acid are widely recognized for their therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, propionic acid itself is a short-chain fatty acid with roles in metabolic signaling.[4]
Given the hybrid nature of this molecule, its mechanism of action is likely to be multifaceted. This guide will deconstruct the compound's structure to propose and explore three primary mechanistic hypotheses.
Hypothesis 1: Anti-inflammatory Activity via Modulation of Eicosanoid and Cytokine Pathways
Scientific Rationale:
The coumarin scaffold is frequently associated with anti-inflammatory properties.[5] Many coumarin derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6] Additionally, some coumarins can suppress the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[7] The propanoic acid side chain is a hallmark of the "profen" class of NSAIDs, which are potent inhibitors of COX enzymes.[3] The combination of these two pharmacophores in a single molecule strongly suggests a potential for potent anti-inflammatory activity.
Proposed Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of action.
Experimental Workflow
Caption: Experimental workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the investigational compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine and prostaglandin analysis.
-
ELISA: Quantify the levels of TNF-α, IL-6, and Prostaglandin E2 (PGE2) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Lysis and Western Blot: Wash the remaining cells with PBS, lyse them, and determine protein concentration. Perform SDS-PAGE and Western blotting to assess the expression levels of COX-2 and phosphorylated NF-κB.
-
Data Analysis: Calculate the percentage inhibition of cytokine and PGE2 release for each concentration of the compound. Determine the IC50 values using non-linear regression analysis.
Hypothetical Data Summary
| Target | IC50 (µM) | Max Inhibition (%) |
| TNF-α Release | 8.5 | 92% |
| IL-6 Release | 12.2 | 88% |
| PGE2 Production | 5.1 | 95% |
| COX-2 Expression | 7.9 | 90% |
Hypothesis 2: Metabolic Modulation via Peroxisome Proliferator-Activated Receptors (PPARs)
Scientific Rationale:
The propanoic acid moiety is structurally reminiscent of fibrates, a class of drugs that act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. Activation of PPARs can lead to beneficial effects on lipid profiles and insulin sensitivity.[4] While coumarins are not classically known as PPAR agonists, the presence of the propanoic acid side chain makes this a plausible and intriguing hypothesis to explore.
Proposed Signaling Pathway
Caption: Proposed PPAR agonism signaling pathway.
Experimental Workflow
Caption: Experimental workflow for PPAR reporter gene assay.
Detailed Experimental Protocol: PPAR Reporter Gene Assay
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. In a 96-well plate, co-transfect cells with a PPAR expression vector (e.g., pCMV-hPPARα), a PPRE-driven luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the investigational compound, a known PPAR agonist (positive control, e.g., fenofibrate), or vehicle (negative control).
-
Incubation: Incubate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC50 value for the compound.
Hypothetical Data Summary
| Receptor | EC50 (µM) | Max Fold Activation |
| PPARα | 15.7 | 6.8 |
| PPARγ | > 100 | 1.2 |
| PPARδ | > 100 | 1.1 |
Hypothesis 3: Kinase Inhibition
Scientific Rationale:
The coumarin nucleus is a privileged scaffold in medicinal chemistry and has been incorporated into numerous kinase inhibitors.[6] Kinases are critical regulators of a vast array of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer and inflammatory disorders.[6] The planar nature of the coumarin ring system allows it to fit into the ATP-binding pocket of many kinases. The specific substitution pattern on the trimethylated coumarin core could confer selectivity for certain kinase families.
Proposed Interaction Model
Caption: Model of competitive kinase inhibition at the ATP-binding site.
Experimental Workflow
Caption: Experimental workflow for identifying and validating kinase targets.
Detailed Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
-
Kinase Reaction: In a 384-well plate, set up a kinase reaction containing the purified kinase of interest, its specific substrate, ATP, and the investigational compound at various concentrations.
-
Incubation: Incubate the reaction at 30°C for 1 hour to allow for ATP consumption.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value using a suitable curve-fitting model.
Hypothetical Data Summary
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| MAPK14 (p38α) | 95% | 0.8 |
| PIK3CA | 88% | 1.5 |
| AKT1 | 25% | > 50 |
| SRC | 15% | > 50 |
Conclusion and Future Directions
This guide has outlined three plausible and scientifically grounded hypotheses for the mechanism of action of this compound. The proposed experimental workflows provide a clear path for the systematic investigation of this compound's pharmacological properties. Based on its structural features, it is highly probable that the compound possesses anti-inflammatory activity, with potential secondary roles in metabolic regulation or kinase inhibition.
Future research should focus on executing the proposed experimental plans to validate or refute these hypotheses. Positive results in the in vitro assays should be followed by more complex cellular models and, ultimately, in vivo studies to assess the therapeutic potential of this novel chemical entity.
References
-
Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC - NIH. (2022-06-23). Available from: [Link]
-
Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities. Available from: [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. Available from: [Link]
-
Propionic acid - Wikipedia. Available from: [Link]
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - An-Najah Staff. (2021-10-31). Available from: [Link]
-
Acute effects of the food preservative propionic acid on glucose metabolism in humans - NIH. (2021-07-26). Available from: [Link]
-
Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PubMed Central. Available from: [Link]
-
Coumarin derivatives - Wikipedia. Available from: [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-05-16). Available from: [Link]
-
Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC - PubMed Central. (2021-08-23). Available from: [Link]
-
Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. Available from: [Link]
-
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid | C12H10O5 | CID - PubChem. Available from: [Link]
-
(PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one - ResearchGate. (2025-08-07). Available from: [Link]
-
Antioxidant activity of 2H-chromen-2-one derivatives - ResearchGate. (2025-08-06). Available from: [Link]
-
Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC - PubMed Central. (2025-03-19). Available from: [Link]
-
Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - MDPI. Available from: [Link]
-
The structure and pharmacological functions of coumarins and their derivatives. (2015-07-23). Available from: [Link]
-
Synthesis and Biological Evaluation of Some Coumarin Derivatives - Sciforum. Available from: [Link]
-
(PDF) 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate - ResearchGate. (2025-12-06). Available from: [Link]
-
Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Available from: [Link]
-
Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold - ChemRxiv. (2022-04-12). Available from: [Link]
-
Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed. (2013-01-10). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuey.net [kuey.net]
- 7. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Strategic Workflow for the In Vitro Characterization of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
Introduction: Rationale and Strategy
The compound 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid belongs to the coumarin class of benzopyrone derivatives. Coumarins are a well-established pharmacophore known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[1][2]. The structural features of this specific molecule—a trimethylated coumarin core linked to a propanoic acid moiety—suggest a potential for interaction with biological systems, particularly enzymes and cellular signaling pathways. The propanoic acid group, being a carboxylic acid, may influence the compound's solubility, cell permeability, and potential to act as a mild oxidizing agent[3].
Given that this is a novel compound, a systematic, tiered approach to its in vitro characterization is essential. This guide outlines a logical assay funnel designed to first establish a viable concentration range by assessing cytotoxicity, followed by targeted mechanistic and cell-based functional assays. This strategy ensures that resource-intensive experiments are conducted under optimized conditions, maximizing the potential for generating meaningful and reproducible data[4][5].
dot graph TD; A[Start: Compound Synthesis & QC] --> B{Tier 0: Foundational Assays}; B --> C[Cytotoxicity Profiling (MTT Assay)]; C --> D{Tier 1: Mechanistic Assays (Cell-Free)}; D --> E[COX-1/COX-2 Inhibition (Enzymatic Assay)]; D --> F[Antioxidant Capacity (DPPH/ABTS Assays)]; E --> G{Tier 2: Functional Assays (Cell-Based)}; F --> G; G --> H[Anti-inflammatory Activity (LPS-induced NO Production)]; H --> I[End: Data Analysis & Hit-to-Lead Progression];
end caption: "Proposed In Vitro Assay Funnel"
Tier 0: Foundational Assays - Cytotoxicity Profiling
Scientific Rationale: Before investigating the specific biological activities of a compound, it is crucial to determine the concentration range at which it is non-toxic to cells. High concentrations of any compound can cause non-specific cytotoxicity, leading to misleading results in subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[6][7][8]. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction that does not occur in dead cells[9]. By quantifying the amount of formazan produced, we can determine the compound's cytotoxic concentration 50 (CC50).
This protocol is designed for adherent cells (e.g., RAW 264.7 murine macrophages or HeLa human cervical cancer cells) in a 96-well plate format.
Materials:
-
Test Compound Stock: 10 mM in DMSO
-
Cell Line (e.g., RAW 264.7)
-
Complete Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Solubilization Solution: DMSO[10] or 10% SDS in 0.01 M HCl
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion[11].
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. A common starting range is 0.1, 1, 10, 50, 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Vehicle Control: Add medium containing the same final concentration of DMSO (e.g., 0.5%) as the highest compound concentration.
-
Untreated Control: Add fresh medium only.
-
Positive Control (for cell death): Add a known cytotoxic agent like 1% Triton X-100 for a brief exposure before the assay endpoint[10].
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of serum-free medium and 10 µL of 12 mM MTT stock solution (or 50 µL of 0.5 mg/mL MTT solution) to each well[6][10]. Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible[10].
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals[10][12]. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution[9].
-
Measurement: Read the absorbance at 540-570 nm using a microplate reader[9][10]. A reference wavelength of 630 nm can be used to subtract background absorbance[9].
-
Data Analysis: Calculate cell viability as: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100. Plot the % viability against the log of the compound concentration to determine the CC50 value.
Tier 1: Mechanistic Screening (Cell-Free Assays)
Scientific Rationale: With a non-toxic concentration range established, the next step is to investigate plausible molecular mechanisms. Many coumarin derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes[2][13]. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. A cell-free enzymatic assay allows for the direct measurement of compound-enzyme interaction without the complexity of cellular uptake and metabolism[4][14].
This protocol is adapted from commercially available COX inhibitor screening kits which measure the peroxidase activity of COX.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme Cofactor
-
Arachidonic Acid (Substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[15]
-
Test Compound
-
Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)[16]
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's guidelines. The test compound should be dissolved in DMSO and diluted in assay buffer to the desired concentrations.
-
Reaction Setup (in a 96-well plate):
-
Add 150 µL of Assay Buffer to all wells.
-
Add 10 µL of Heme to all wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Add 10 µL of the test compound dilution (or positive/vehicle controls).
-
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Color Development: Immediately add 10 µL of the colorimetric substrate (TMPD).
-
Measurement: Shake the plate for 1-2 minutes and read the absorbance at 590 nm or 610 nm[13][15]. The rate of color development is proportional to COX activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for both COX-1 and COX-2. The selectivity index can be calculated as (IC50 for COX-1 / IC50 for COX-2)[15].
Table 1: Hypothetical Data Summary for Mechanistic Assays
| Assay Type | Endpoint | Hypothetical Result |
|---|---|---|
| Cytotoxicity (RAW 264.7) | CC50 | > 100 µM |
| COX-1 Inhibition | IC50 | 85 µM |
| COX-2 Inhibition | IC50 | 15 µM |
| Antioxidant (DPPH) | IC50 | 45 µM |
Tier 2: Cell-Based Functional Assays
Scientific Rationale: After identifying a direct molecular target, it is essential to confirm the compound's activity in a relevant cellular context. A cell-based assay validates that the compound can cross the cell membrane and engage its target to produce a physiological effect[17]. The lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 murine macrophages is a classic model for assessing anti-inflammatory activity[1][18][19]. LPS, a component of gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including NO, via the induction of inducible nitric oxide synthase (iNOS), an enzyme often regulated by COX-2 activity.
dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
caption: "Simplified LPS-induced NO Production Pathway"
Materials:
-
RAW 264.7 murine macrophage cell line[18]
-
Complete Culture Medium (RPMI-1640 or DMEM with 10% FBS)[19]
-
Lipopolysaccharide (LPS) from E. coli[18]
-
Test Compound
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)[1][18]
-
Sodium Nitrite (NaNO₂) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete medium into a 96-well plate. Incubate overnight (12-24 hours) at 37°C, 5% CO₂[12].
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours[1][12]. Include a vehicle control (DMSO).
-
LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL[12][18]. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for a further 24 hours at 37°C, 5% CO₂[1][12].
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate[1].
-
Add an equal volume of Griess Reagent (mix Part A and Part B 1:1 immediately before use) to each well containing supernatant or standard[1].
-
Incubate at room temperature for 10-15 minutes, protected from light[1].
-
-
Data Analysis: Use the sodium nitrite standard curve to calculate the concentration of nitrite in each sample. Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition vs. log concentration to determine the IC50 value.
References
- CLYTE Technologies. (2025, December 24).
- Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. MTT assay protocol.
- BenchChem. (2025).
- National Cancer Institute. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
- Mustafic, M., et al. (2023). An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status.
- ThaiScience. Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content.
- Quantum University. (2012, August 23). In vitro Evaluation (Antioxidant Activity)
- Society of Toxicology. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
- Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs).
- Wu, Y-C., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
- Promega Corporation. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- Springer Nature Experiments. An ELISA method to measure inhibition of the COX enzymes.
- Semantic Scholar. An ELISA method to measure inhibition of the COX enzymes.
- National Institutes of Health. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
- National Academies Press. (2017).
- Lee, S-H., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
- PubChem. 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid.
- Carretero, M., et al. (2018). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. MDPI.
- Sigma-Aldrich. COX Activity Assay Kit (Fluorometric).
- ResearchGate. (2025, May 27).
- Quora. (2017, November 26). What are some chemical properties of propionic acid?.
- ResearchGate. (2014, June 17).
- Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Chem-Impex. 2-[(4-Oxo-3-Phenyl-4H-Chromen-7-Yl)Oxy]Propanoic Acid.
- Cheméo. Propanoic acid Mixtures - Chemical & Physical Properties.
- Sigma-Aldrich. 2-((3,4-dimethyl-2-oxo-2h-chromen-7-yl)oxy)propanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. veranex.com [veranex.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
Application Note & Protocols: A Tiered Strategy for Characterizing the Bioactivity of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid using Cell-Based Assays
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document provides a comprehensive, hypothesis-driven framework for the initial characterization of a novel coumarin derivative, 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid (CAS 853892-40-7). We present a tiered, multi-phase experimental strategy, starting with broad assessments of cytotoxicity and progressing to more defined mechanism-of-action (MOA) studies. This guide provides detailed, field-proven protocols for essential cell-based assays, explains the scientific rationale behind experimental choices, and includes guidelines for data interpretation and assay validation, enabling researchers to robustly evaluate the therapeutic potential of this compound.
Introduction: The Scientific Rationale
Coumarin and its derivatives are a cornerstone of drug discovery, recognized for their ability to interact with a wide array of biological targets.[4] Their anticancer properties, for instance, are often attributed to the inhibition of key signaling pathways like PI3K/AKT/mTOR or the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] Furthermore, certain coumarin-based molecules are known to modulate the activity of nuclear receptors, which are critical regulators of metabolism, inflammation, and cellular proliferation.[5][6]
The subject of this guide, this compound, hereafter referred to as "TCOP," is a structurally distinct coumarin. The trimethylated chromenone core combined with a propanoic acid moiety suggests potentially unique pharmacological properties, including altered cell permeability, target affinity, and metabolic stability compared to simpler coumarins.
Given the lack of published data on TCOP, a logical, phased approach is required for its initial biological characterization. This application note outlines such a strategy, designed to efficiently screen for bioactivity and subsequently elucidate its cellular mechanism of action.
Figure 1: A tiered workflow for characterizing the bioactivity of novel compounds like TCOP.
Compound Handling and Stock Solution Preparation
Scientific integrity begins with proper sample handling. The accuracy and reproducibility of any cell-based assay are contingent upon the quality and concentration of the test compound.
Protocol 2.1: TCOP Stock Solution Preparation
-
Reconstitution: TCOP is supplied as a powder. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Scientific Rationale: DMSO is a standard solvent for cell-based assays due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with aqueous cell culture media.
-
-
Verification: Confirm complete dissolution by visual inspection. If necessary, gentle warming (to 37°C) or vortexing can be applied.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Scientific Rationale: Repeated freezing and thawing can lead to compound precipitation and degradation, affecting the effective concentration and assay results.
-
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the assay wells is consistent across all treatments (including vehicle control) and remains non-toxic to the cells (typically ≤0.5%).
Phase 1: Primary Screening - Cytotoxicity and Antiproliferative Effects
The initial step is to determine if TCOP exhibits cytotoxic or cytostatic effects on cancer cells. A robust and sensitive assay is required to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of potency. The Sulforhodamine B (SRB) assay is an excellent choice as it measures total cellular protein content, making it less susceptible to interference from metabolic changes that can affect tetrazolium-based assays (e.g., MTT, XTT).[7]
Protocol 3.1: Sulforhodamine B (SRB) Cytotoxicity Assay
A. Cell Seeding
-
Select appropriate human cancer cell lines (e.g., SK-OV-3 ovarian cancer, HCT116 colon cancer).
-
Harvest cells during the logarithmic growth phase. Ensure cell viability is >95% using a method like Trypan Blue exclusion.
-
Determine the optimal cell seeding density through a preliminary growth kinetics experiment to ensure cells are in an exponential growth phase at the end of the assay period.[8]
-
Seed cells in a 96-well flat-bottom plate at the predetermined optimal density and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
B. Compound Treatment
-
Prepare a series of TCOP dilutions (e.g., from 0.01 µM to 100 µM) in complete culture medium.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest TCOP dose) and a "no-cell" blank control (medium only).
-
Remove the seeding medium from the cells and add 100 µL of the appropriate TCOP dilution or control to each well.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
C. Cell Fixation and Staining
-
Gently discard the supernatant.
-
Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Scientific Rationale: TCA precipitates and fixes total cellular protein to the plate surface.
-
-
Wash the plate five times with slow-running tap water to remove TCA and let air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Let air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on a mechanical shaker for 10 minutes to ensure complete solubilization.
D. Data Acquisition and Analysis
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Viability % vs. log[TCOP]) and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Line | e.g., SK-OV-3 |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 72 hours |
| IC50 (µM) | To be determined |
| Positive Control | e.g., Doxorubicin |
| Vehicle Control | 0.5% DMSO |
| Table 1: Example Data Summary for a TCOP Cytotoxicity Screen. |
Phase 2: Mechanism of Action (MOA) Elucidation
If TCOP demonstrates significant antiproliferative activity in Phase 1, the next logical step is to investigate how it inhibits cell growth. Common mechanisms for coumarin derivatives include inducing cell cycle arrest or triggering apoptosis.[1][9]
Cell Cycle Analysis by Flow Cytometry
This assay determines if the compound causes cells to accumulate in a specific phase of the cell cycle (G1, S, or G2/M).
Protocol 4.1: Propidium Iodide (PI) Staining for Cell Cycle
-
Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat cells with TCOP at concentrations around its determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Scientific Rationale: Ethanol fixation permeabilizes the cells, allowing the DNA-intercalating dye to enter.
-
-
Wash the cells with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A.
-
Scientific Rationale: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA, providing an accurate measurement of DNA content.
-
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Model the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Hypothetical signaling pathway for TCOP-induced apoptosis.
Protocol 4.2: Annexin V-FITC / PI Staining
-
Seed and treat cells with TCOP as described in Protocol 4.1.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Scientific Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these cells. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V(-) / PI(-) = Viable cells
-
Annexin V(+) / PI(-) = Early apoptotic cells
-
Annexin V(+) / PI(+) = Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+) = Necrotic cells
-
-
Phase 3: Target Engagement - Nuclear Receptor Modulation
Given that coumarins can act as ligands for nuclear receptors, a reporter gene assay is an effective method to screen for such activity.[5][6] This type of assay is highly amenable to high-throughput screening.[10]
Protocol 5.1: Dual-Luciferase® Reporter Assay for Nuclear Receptor Activation
A. Assay Principle This assay utilizes a cell line stably or transiently transfected with two plasmids. The first contains a reporter gene (e.g., Firefly luciferase) under the control of a promoter with response elements for a specific nuclear receptor (e.g., PXR, CAR).[6] The second plasmid contains a different reporter (e.g., Renilla luciferase) under a constitutive promoter, which serves as an internal control for transfection efficiency and cell viability.[11]
B. Experimental Workflow
-
Cell Culture & Transfection: Co-transfect a suitable host cell line (e.g., HEK293T, HepG2) with the nuclear receptor expression vector and the corresponding luciferase reporter vector.
-
Seeding: Plate the transfected cells into a 96-well white, opaque plate.
-
Scientific Rationale: Opaque plates are used for luminescence assays to prevent signal crosstalk between wells.
-
-
Treatment: Treat cells with a dose range of TCOP, a known agonist (positive control), a known antagonist (for inhibition studies), and a vehicle control.
-
Incubation: Incubate for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis & Measurement: Lyse the cells and measure Firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the vehicle control. Plot the dose-response curve to determine the EC50 (half-maximal effective concentration).
References
-
Staudinger, J. L., et al. (2006). Current in vitro high throughput screening approaches to assess nuclear receptor activation. Current Drug Metabolism, 7(6), 647-656. [Link]
-
Carotti, A., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry, 10, 1023820. [Link]
-
Li, T., & Chiang, J. Y. (2006). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Bentham Science Publishers. [Link]
-
Wang, Y., et al. (2024). A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors. Journal of Visualized Experiments, (211). [Link]
-
Singh, S., et al. (2023). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. Pharmaceuticals, 16(4), 589. [Link]
-
Bio-Rad (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad Antibodies. [Link]
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Borges, F., et al. (2021). Coumarin and Its Derivatives—Editorial. Molecules, 26(20), 6296. [Link]
-
Wu, S., et al. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie, 353(8), e2000025. [Link]
-
Al-Khafaji, K., & Al-Warhi, T. (2025). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. Heliyon, 11(8), e34533. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic. [Link]
-
LaPensee, E. W., et al. (2010). Development of the High Throughput Screening Assay for Identification of Agonists of an Orphan Nuclear Receptor. ASSAY and Drug Development Technologies, 8(3), 335-344. [Link]
-
Harvard University. (n.d.). Cell-based assays. DRSC/TRiP Functional Genomics Resources. [Link]
-
Concept Life Sciences. (n.d.). Cell-Based Assay Development. Concept Life Sciences. [Link]
-
PubChem. (n.d.). 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid. National Center for Biotechnology Information. [Link]
-
Singh, A., et al. (2021). Synthesis, Antiproliferative Activity and Radical Scavenging Ability of 5-O-Acyl Derivatives of Quercetin. Molecules, 26(6), 1643. [Link]
-
PubChem. (n.d.). 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. National Center for Biotechnology Information. [Link]
-
IUCrData. (2025). 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate. IUCrData, 10(1), x231113. [Link]
-
Ghorab, M. M., et al. (2019). 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. Archiv der Pharmazie, 352(1-2), e1800262. [Link]
-
Fernandes, J. C., et al. (2023). An Evaluation of the Antibacterial and Cytotoxic Activities of Essential Oils and Their Emulsions Against Nosocomial Pathogens. International Journal of Molecular Sciences, 24(22), 16480. [Link]
-
Husain, A., et al. (2008). Synthesis and antibacterial evaluation of some 2-[5-(aryloxymethyl)-1, 3, 4-oxadiazol-2-ylsulfanyl] propanoic acids. Acta Poloniae Pharmaceutica, 65(5), 527-532. [Link]
-
Ayala-Lujan, J. L., et al. (2014). Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo. Cancers, 6(3), 1593-1608. [Link]
Sources
- 1. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 2. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation | Bentham Science [eurekaselect.com]
- 7. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
Application Note & Protocol: A Phased Approach to the Antimicrobial Screening of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
Abstract
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse pharmacological profiles, including significant antimicrobial properties.[1][2][3] Their mechanism often involves the inhibition of bacterial DNA gyrase, a critical enzyme for DNA supercoiling.[4] This application note provides a comprehensive, phased protocol for the systematic antimicrobial screening of a novel coumarin derivative, 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid. We present a strategic workflow designed for drug development professionals, progressing from initial qualitative assessment to quantitative determination of antimicrobial potency and concluding with an essential evaluation of cytotoxic effects. The methodologies described herein are grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6]
Introduction: The Rationale for Screening Coumarin Derivatives
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[7] Coumarin derivatives have emerged as a promising area of research due to their proven broad-spectrum activity against various bacterial and fungal pathogens.[8][9][10] The specific compound, this compound, features a classic coumarin core functionalized with trimethyl and propanoic acid moieties. These substitutions can significantly influence the compound's lipophilicity, cell permeability, and interaction with microbial targets, making it a compelling candidate for antimicrobial evaluation.
This guide outlines a four-phase screening cascade:
-
Phase 1: Preliminary qualitative screening using the Agar Well Diffusion assay to rapidly assess broad-spectrum activity.
-
Phase 2: Quantitative determination of the Minimum Inhibitory Concentration (MIC) via the Broth Microdilution method.
-
Phase 3: Assessment of bactericidal versus bacteriostatic properties by determining the Minimum Bactericidal Concentration (MBC).
-
Phase 4: Evaluation of the compound's safety profile through an in vitro cytotoxicity assay against a mammalian cell line.
This structured approach ensures a thorough and efficient evaluation, generating the critical data needed to advance a promising compound through the drug discovery pipeline.
Compound Profile & Preparation
-
Compound: this compound
-
Class: Coumarin Derivative
-
Appearance: Typically a crystalline solid.
-
Solubility: Initial solubility testing is critical. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions for in vitro assays. It is imperative to determine the highest concentration of DMSO that does not affect microbial growth or mammalian cell viability in the specific assays used (typically ≤1% v/v).
Protocol for Stock Solution Preparation:
-
Accurately weigh 10 mg of the compound using an analytical balance.
-
Dissolve the compound in the minimal required volume of sterile, molecular-biology-grade DMSO to create a high-concentration stock (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath may be applied.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C. Subsequent dilutions for working solutions should be made in the appropriate sterile broth or cell culture medium.
The Antimicrobial Screening Cascade
The proposed screening process follows a logical progression from a broad, qualitative overview to specific, quantitative metrics of efficacy and safety.
Caption: A phased workflow for antimicrobial compound evaluation.
Phase 1: Preliminary Screening via Agar Well Diffusion
This method provides a rapid, visual assessment of the compound's ability to inhibit microbial growth.[11] It is a cost-effective way to screen against a panel of diverse microorganisms to identify a spectrum of activity.[12]
Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a sterile MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[12]
-
Well Creation: Allow the plate surface to dry for 3-5 minutes. Using a sterile cork borer (6-8 mm diameter), punch wells into the agar.[13]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL) into a designated well.
-
Controls:
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[14]
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) for each well using calipers.
Phase 2: Quantitative Efficacy via Broth Microdilution (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] This is the gold-standard quantitative measure of a compound's potency. This protocol is based on the CLSI M07 document.[16][17]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed visually or spectrophotometrically after incubation.
Protocol:
-
Plate Preparation: In a sterile 96-well, U-bottom microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.
-
Compound Dilution:
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.
-
-
Inoculum Preparation: Prepare a bacterial inoculum as described in Phase 1, but then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the concentration of the compound to the desired final test concentrations.
-
Controls:
-
Growth Control (Well 11): Contains 50 µL MHB and 50 µL inoculum. This well should show turbidity.
-
Sterility Control (Well 12): Contains 100 µL of uninoculated MHB. This well should remain clear.
-
-
Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
Caption: Conceptual diagram of a 2-fold serial dilution for MIC testing.
Phase 3: Bactericidal vs. Bacteriostatic Activity (MBC Determination)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] This test distinguishes a bactericidal (killing) agent from a bacteriostatic (inhibiting) one. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[19]
Principle: Following the MIC determination, aliquots from the wells that showed no visible growth are sub-cultured onto an antibiotic-free agar medium. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.[20]
Protocol:
-
Sample Selection: Use the 96-well plate from the completed MIC assay. Select the well corresponding to the MIC and at least two wells with higher concentrations.
-
Sub-culturing: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each selected well and spread it onto a separate, appropriately labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours, or until growth is clearly visible on the control plates.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21] Visually, it is the lowest concentration that yields no microbial growth (or only 1-2 colonies) on the sub-cultured agar plate.[22]
Phase 4: Safety & Selectivity Profiling (In Vitro Cytotoxicity)
A viable antimicrobial candidate must exhibit selective toxicity, meaning it is harmful to microbes but safe for host cells.[23] An in vitro cytotoxicity assay is a critical first step in evaluating this safety profile.[24][25] The MTT assay is a common colorimetric method to assess cell viability.[26][27]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[28]
Protocol:
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2, or VERO cells) into a flat-bottomed 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells with untreated cells (vehicle control, e.g., medium with 0.5% DMSO) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin). Also include wells with medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation & Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Antimicrobial Activity Profile
| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Positive | |||
| Bacillus subtilis | ATCC 6633 | Positive | |||
| Escherichia coli | ATCC 25922 | Negative | |||
| Pseudomonas aeruginosa | ATCC 27853 | Negative |
| Candida albicans | ATCC 90028 | Fungus | | | |
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | Assay | IC₅₀ (µg/mL) | Selectivity Index (SI)a |
|---|---|---|---|
| VERO (Kidney) | MTT | ||
| HepG2 (Liver) | MTT |
| a Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbe over mammalian cells.
References
-
Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Available at: [Link]
-
In Vitro Toxicology Assays. TME Scientific. Available at: [Link]
-
Design, synthesis and bactericidal activity of novel coumarin derivatives containing pyridinium salts. PubMed. Available at: [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. Available at: [Link]
-
Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Available at: [Link]
-
Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. Semantic Scholar. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. PubMed. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available at: [Link]
-
Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at: [Link]
-
Design, Synthesis, Antimicrobial Evaluation, and Molecular Modeling Studies of Novel Indolinedione–Coumarin Molecular Hybrids. ACS Omega. Available at: [Link]
-
In vitro toxicology nonclinical studies. Labcorp. Available at: [Link]
-
In vitro toxicology. Wikipedia. Available at: [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. ResearchGate. Available at: [Link]
-
Synthesis and antibacterial activity of a new series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives. Taylor & Francis Online. Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]
-
Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]
-
Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
-
Minimum bactericidal concentration. Grokipedia. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
-
Coumarin‐containing hybrids and their antibacterial activities. OUCI. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. Available at: [Link]
-
Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. Available at: [Link]
-
Agar well diffusion assay. YouTube. Available at: [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC - NIH. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. PubMed. Available at: [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]
-
A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. NIH. Available at: [Link]
-
CLSI: Clinical & Laboratory Standards Institute. Available at: [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available at: [Link]
-
Coumarin Triazoles as Potential Antimicrobial Agents. MDPI. Available at: [Link]
-
Recent Developments on Coumarin Hybrids as Antimicrobial Agents. PMC. Available at: [Link]
-
Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers. Available at: [Link]
-
Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). PMC - NIH. Available at: [Link]
Sources
- 1. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Coumarin‐containing hybrids and their antibacterial activities [ouci.dntb.gov.ua]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and bactericidal activity of novel coumarin derivatives containing pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. botanyjournals.com [botanyjournals.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. youtube.com [youtube.com]
- 14. hereditybio.in [hereditybio.in]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. grokipedia.com [grokipedia.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. microchemlab.com [microchemlab.com]
- 22. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 25. itmedicalteam.pl [itmedicalteam.pl]
- 26. Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anticancer Activity of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
Authored by: A Senior Application Scientist
Introduction
Coumarins, a significant class of benzopyrone lactones, are ubiquitous in the plant kingdom and form the structural core of numerous molecules with diverse pharmacological properties.[1] In the landscape of oncology, coumarin derivatives have emerged as a versatile scaffold for the development of novel anticancer agents, demonstrating a wide array of mechanistic actions.[2][3] These actions include the induction of apoptosis, modulation of critical signaling pathways like PI3K/Akt/mTOR, inhibition of angiogenesis, and circumvention of multidrug resistance.[2][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anticancer activity of a specific synthetic coumarin derivative: 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid . While direct extensive studies on this particular molecule are emerging, its structural features suggest a strong rationale for investigating its potential as a cytotoxic and apoptosis-inducing agent.[6] These application notes offer a logical workflow, from initial cytotoxicity screening to the elucidation of its molecular mechanism of action, grounded in established methodologies for evaluating coumarin-based compounds.
Hypothesized Mechanism of Action and Scientific Rationale
Based on extensive research into the coumarin pharmacophore, we can hypothesize several plausible mechanisms of action for this compound.[1][7] The presence of the coumarin nucleus, substituted with trimethyl and a propanoic acid-oxy linkage, may influence its cellular uptake, target engagement, and overall bioactivity.
Primary Hypotheses:
-
Induction of Apoptosis: Many coumarin derivatives exert their anticancer effects by triggering programmed cell death.[8] This can occur through the intrinsic (mitochondrial) pathway, involving the modulation of the Bcl-2 family of proteins (e.g., increasing the Bax/Bcl-2 ratio) and subsequent activation of caspase-9 and caspase-3.[5][8] Alternatively, the extrinsic (death receptor) pathway could be initiated.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of many anticancer agents. Coumarins have been shown to cause cell cycle arrest at various phases, notably G2/M or G0/G1, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][9]
-
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[4][7] Several coumarin-based compounds have been identified as inhibitors of this pathway, making it a key area of investigation for the title compound.[3][5]
The following protocols are designed to systematically test these hypotheses.
Experimental Workflow Overview
The investigation of a novel compound's anticancer activity follows a logical progression from broad screening to specific mechanistic studies. This workflow ensures a thorough and efficient characterization.
Figure 1: A generalized experimental workflow for characterizing the anticancer properties of a novel compound.
Protocols for In Vitro Anticancer Activity Assessment
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10][11]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate, HepG2 for liver)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO (e.g., 100 mM). Create a series of working solutions by serially diluting the stock solution in a complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions or a vehicle control (medium with the same final concentration of DMSO). Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, ensuring the plate is protected from light.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]
Table 1: Hypothetical IC₅₀ Values for this compound
| Cancer Cell Line | Tissue of Origin | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | To be determined |
| A549 | Lung Carcinoma | 48 | To be determined |
| PC-3 | Prostate Adenocarcinoma | 48 | To be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | To be determined |
| HFB4 | Normal Fibroblast | 48 | To be determined |
Note: It is crucial to include a non-cancerous cell line (e.g., HFB4) to assess the compound's selectivity towards cancer cells.[3]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and will stain with propidium iodide (PI).
Materials:
-
Cancer cell line showing sensitivity in the MTT assay
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation: The cell population will be segregated into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells The percentage of cells in Q2 and Q4 represents the total apoptotic population.
-
Protocol 3: Cell Cycle Analysis
This protocol determines if the compound induces cell cycle arrest at a specific phase. It involves staining the DNA of the cells with propidium iodide and analyzing the DNA content by flow cytometry.
Materials:
-
Cancer cell line
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours. Harvest the cells as described in the apoptosis protocol.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, with peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to that of control cells to identify any accumulation in a specific phase.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, providing insight into the compound's molecular mechanism.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound as previously described. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.
-
Analysis: Densitometrically quantify the protein bands and normalize them to the loading control.
Plausible Signaling Pathway Modulation
Many coumarin derivatives have been shown to induce apoptosis via the PI3K/Akt signaling pathway.[5][7] A plausible mechanism for this compound could involve the inhibition of this pathway, leading to downstream effects on cell survival proteins.
Figure 2: A hypothesized signaling pathway for the induction of apoptosis by the test compound.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of the anticancer properties of this compound. The data generated from these protocols will establish its cytotoxicity profile across various cancer cell lines and begin to unravel its molecular mechanism of action. Positive and selective activity would warrant further investigation, including more detailed mechanistic studies (e.g., assessing effects on angiogenesis or metastasis) and progression to in vivo animal models to evaluate efficacy and safety, which are critical steps in the preclinical drug development pipeline.[2][13]
References
- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC - NIH.
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity rel
- Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. PMC.
- A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers.
- Anticancer mechanism of coumarin-based deriv
- A Review on Anti-Tumor Mechanisms of Coumarins. PMC - PubMed Central.
- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Semantic Scholar.
- Bioassays for anticancer activities. PubMed.
- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Benchchem.
- 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid. Benchchem.
- 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. PMC - NIH.
- IC50 Calculator.
Sources
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | MDPI [mdpi.com]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Determining the Antioxidant Capacity of Trimethyl-Coumarin Derivatives
Introduction: The Scientific Imperative for Antioxidant Profiling of Coumarin Derivatives
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry and drug development due to their wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3][4] A crucial aspect of their therapeutic potential is linked to their antioxidant properties, which enable them to mitigate oxidative stress by neutralizing reactive oxygen species (ROS).[5][6] Oxidative stress is a key pathological factor in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[7] Consequently, the precise and reliable quantification of the antioxidant capacity of novel synthetic derivatives, such as trimethyl-coumarins, is a critical step in their preclinical evaluation.
This comprehensive guide provides detailed application notes and validated protocols for the robust assessment of the antioxidant capacity of trimethyl-coumarin derivatives. We will delve into the mechanistic underpinnings of the most widely accepted assays, offering not just procedural steps but also the scientific rationale behind them. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the necessary tools to generate reproducible and meaningful data.
Pillar 1: Foundational Principles of Antioxidant Capacity Assays
The antioxidant activity of a compound can be mediated through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9] Understanding these mechanisms is fundamental to selecting the appropriate assay and interpreting the results.
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[8][10]
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces an oxidant by donating an electron, which results in a color change.[8][9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are prominent examples of SET-based methods.[8][9]
It is imperative to employ a battery of assays operating via different mechanisms to obtain a comprehensive antioxidant profile of the target compounds. This multi-assay approach provides a more complete picture of the antioxidant potential of the trimethyl-coumarin derivatives under investigation.
Pillar 2: Experimental Protocols and Methodologies
Herein, we provide detailed, step-by-step protocols for four widely accepted antioxidant capacity assays. Each protocol is designed as a self-validating system, incorporating necessary controls and standards to ensure data integrity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[11][12] The principle is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, diphenylpicrylhydrazine, which is yellow, in the presence of a hydrogen-donating antioxidant.[11][13] The degree of discoloration is proportional to the antioxidant's scavenging activity.[11]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Trimethyl-coumarin derivatives
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
Microplate spectrophotometer
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Store this solution in the dark.[14]
-
Sample and Standard Preparation: Prepare stock solutions of the trimethyl-coumarin derivatives and the positive control (ascorbic acid or Trolox) in methanol. Create a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1]
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of DPPH solution to 100 µL of methanol.[5]
-
For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the test sample to correct for any intrinsic color of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][11]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[5][11]
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]
The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[15][16] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.[17]
Materials and Reagents:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS, pH 7.4)
-
Methanol or Ethanol
-
Trimethyl-coumarin derivatives
-
Trolox (standard)
-
96-well microplates
-
Microplate spectrophotometer
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[17]
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Standard Curve Preparation: Prepare a series of Trolox standards of known concentrations (e.g., 0-200 µM).
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution or Trolox standard.
-
For the blank, add 190 µL of the ABTS•+ working solution to 10 µL of the solvent used for the samples.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.[15]
Data Analysis:
Calculate the percentage of inhibition of absorbance. Plot the percentage of inhibition against the concentration of the Trolox standards to generate a standard curve. The antioxidant capacity of the trimethyl-coumarin derivatives is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[18] The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[7]
Materials and Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
Trimethyl-coumarin derivatives
-
96-well microplates
-
Microplate spectrophotometer
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[19]
-
Standard Curve Preparation: Prepare a series of ferrous sulfate standards of known concentrations (e.g., 0-1000 µM).
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution or ferrous sulfate standard.
-
For the blank, add 180 µL of the FRAP reagent to 20 µL of the solvent used for the samples.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
Data Analysis:
Plot the absorbance of the ferrous sulfate standards against their concentrations to generate a standard curve. The FRAP value of the trimethyl-coumarin derivatives is expressed as µM Fe(II) equivalents, calculated from the standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][20] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[21]
Materials and Reagents:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trimethyl-coumarin derivatives
-
Black 96-well microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a stock solution of AAPH in phosphate buffer.
-
Prepare a stock solution of Trolox in phosphate buffer.
-
-
Standard and Sample Preparation: Prepare a series of Trolox standards and sample dilutions in phosphate buffer.
-
Assay Procedure:
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.[22][23]
-
Measurement: Immediately begin kinetic reading of fluorescence (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for at least 60 minutes.[22]
Data Analysis:
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample. Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve. The ORAC value of the trimethyl-coumarin derivatives is expressed as µM Trolox Equivalents (TE).[20]
Pillar 3: Data Presentation, Visualization, and Method Validation
Comparative Data Summary
For a clear comparison of the antioxidant capacity of different trimethyl-coumarin derivatives, the results should be summarized in a table.
| Compound | DPPH IC50 (µg/mL) | ABTS (TEAC, µM TE/mg) | FRAP (µM Fe(II)/mg) | ORAC (µM TE/mg) |
| Trimethyl-coumarin A | ||||
| Trimethyl-coumarin B | ||||
| Trimethyl-coumarin C | ||||
| Ascorbic Acid | ||||
| Trolox |
Visualizing Experimental Workflows and Mechanisms
Visual diagrams are essential for understanding the experimental workflows and the underlying chemical principles of each assay.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: Primary Mechanisms of Antioxidant Action.
Method Validation and Troubleshooting
Method Validation:
To ensure the reliability of the results, each assay should be validated for linearity, precision, and accuracy.[24][25]
-
Linearity: The standard curve for each assay should have a correlation coefficient (R²) of ≥ 0.99.
-
Precision: Intra-day and inter-day precision should be assessed by running the same samples multiple times on the same day and on different days. The coefficient of variation (CV%) should be within acceptable limits (typically <15%).
-
Accuracy: Accuracy can be assessed by spiking samples with a known amount of a standard antioxidant and calculating the recovery.
Troubleshooting:
| Issue | Potential Cause | Solution |
| High variability in replicates | Pipetting errors, inconsistent incubation times, temperature fluctuations. | Use calibrated pipettes, ensure consistent timing, and maintain a stable temperature. |
| Negative inhibition values in DPPH/ABTS | Sample absorbance is higher than the control. | Run a sample blank (sample + solvent) and subtract its absorbance from the sample reading.[26] |
| Low or no activity detected | Compound is insoluble in the assay solvent, compound is not an antioxidant, or the concentration is too low. | Test different solvents, verify the compound's structure, and test a wider range of concentrations.[27] |
| Precipitation of sample in the well | Poor solubility of the trimethyl-coumarin derivative in the assay buffer. | Use a co-solvent like DMSO (ensure the final concentration does not interfere with the assay) or test alternative solvents. |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the antioxidant capacity of trimethyl-coumarin derivatives. By employing a multi-assay approach and adhering to rigorous validation and quality control measures, researchers can generate reliable and reproducible data that will be instrumental in elucidating the therapeutic potential of these novel compounds. The insights gained from these assays will undoubtedly contribute to the rational design and development of new and effective antioxidant-based therapeutic agents.
References
-
Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. Available at: [Link]
-
García-Alonso, J., et al. (2016). Validation of three automated assays for total antioxidant capacity determination in canine serum samples. Journal of Veterinary Diagnostic Investigation, 28(6), 693–698. Available at: [Link]
-
Park, Y. K., et al. (2018). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Clinical Laboratory Analysis, 32(1), e22198. Available at: [Link]
-
Scribd. (n.d.). ORAC Assay Protocol. Scribd. Available at: [Link]
-
de Souza, T. M., et al. (2012). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. Molecules, 17(6), 7193–7207. Available at: [Link]
-
de Souza, T. M., et al. (2012). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. Molecules, 17(6), 7193–7207. Available at: [Link]
-
Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Zen-Bio, Inc. Available at: [Link]
-
Kim, H. J., et al. (2016). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Microbiology and Biotechnology, 26(10), 1813–1819. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules, 27(19), 6529. Available at: [Link]
-
Kumar, S., et al. (2012). In vitro Evaluation (Antioxidant Activity) of coumarin derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2639. Available at: [Link]
-
Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. Available at: [Link]
-
Kadhum, A. A. H., et al. (2011). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747–5761. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant activity of synthesized compounds by FRAP assay method. ResearchGate. Available at: [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
-
Bio-Science. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. Available at: [Link]
-
Pisoschi, A. M., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. Available at: [Link]
-
Pérez-Sánchez, A., et al. (2023). Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients. Antioxidants, 12(5), 1018. Available at: [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
BioTek Instruments. (n.d.). Determining Antioxidant Potential: Using an Oxygen Absorbance Capacity (ORAC) Assay. BioTek Instruments. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. Available at: [Link]
-
Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496–1547. Available at: [Link]
-
Kostadinova, I., et al. (2013). Evaluation of the antioxidant activity of several naturally occurring coumarins and their synthesized analogues by “ferric reducing antioxidant power” assay. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 163–169. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant capacity of Compound 1 and Compound 2 vs control compounds based on the FRAP assay. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2019). Novel macromolecules derived from coumarin: Synthesis and antioxidant activity. Scientific Reports, 9(1), 1-8. Available at: [Link]
-
Öztürk, M., et al. (2021). DPPH Radical Scavenging Assay. In Spectroscopic Methods for Determining Antioxidant Activity. IntechOpen. Available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]
-
Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Available at: [Link]
-
Kecel-Gunduz, S., et al. (2023). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Arabian Journal of Chemistry, 16(2), 104440. Available at: [Link]
-
ResearchGate. (2024, February 27). Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? ResearchGate. Available at: [Link]
-
Stoyanova, A., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 10(6), 849. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 21(3), 332. Available at: [Link]
-
Al-Majedy, Y. K., et al. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 5(4), 304-316. Available at: [Link]
-
ResearchGate. (2013, July 1). Does anyone have problems with DPPH assay? ResearchGate. Available at: [Link]
-
Platzer, M., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 209. Available at: [Link]
-
Partl, J., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Holzforschung, 77(4), 356-366. Available at: [Link]
-
ResearchGate. (2014, December 10). What can I do to overcome the challenges I am having with dpph assay? ResearchGate. Available at: [Link]
Sources
- 1. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 2. arabjchem.org [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. researchgate.net [researchgate.net]
- 13. louis.uah.edu [louis.uah.edu]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. activeconceptsllc.com [activeconceptsllc.com]
- 21. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 22. scribd.com [scribd.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. Validation of three automated assays for total antioxidant capacity determination in canine serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Enzyme Inhibition by 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic Acid
Introduction
Coumarin derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of their therapeutic potential stems from their ability to act as enzyme inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition studies with the specific coumarin derivative, 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid.
While the precise biological targets of this novel compound are still under investigation, this guide will use a hypothetical scenario where the compound is evaluated as an inhibitor of Carbonic Anhydrase IX (CA IX) , a well-characterized zinc metalloenzyme. CA IX is a key regulator of tumor pH and is considered a significant target in cancer therapy. The protocols detailed herein are designed to be adaptable to other enzyme systems with appropriate modifications.
This application note will provide a foundational framework for:
-
Determining the half-maximal inhibitory concentration (IC50) of the compound.
-
Elucidating the mechanism of enzyme inhibition through kinetic studies.
-
Analyzing and interpreting the resulting data.
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Recombinant human Carbonic Anhydrase IX (CA IX)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Buffer: Tris-HCl buffer (pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Positive Control: Acetazolamide (a known CA IX inhibitor)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Part 1: Determination of IC50
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is a critical parameter for evaluating the potency of a potential drug candidate.
1. Preparation of Reagents:
-
Test Compound Stock Solution (10 mM): Dissolve a precise amount of this compound in DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound in the assay buffer. A common approach is to use a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Enzyme Solution: Dilute the CA IX stock solution in assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a solution of 4-Nitrophenyl acetate in the assay buffer. The optimal concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate.
2. Assay Procedure:
-
Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Blank wells: Assay buffer and DMSO (to account for any background absorbance).
-
Control wells (100% enzyme activity): Enzyme solution and DMSO.
-
Test wells: Enzyme solution and the various concentrations of the test compound.
-
Positive control wells: Enzyme solution and a known inhibitor like Acetazolamide.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader. The change in absorbance over time reflects the rate of product formation.[3]
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram: IC50 Determination Workflow
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
Data Presentation
Table 1: Hypothetical IC50 Data for this compound against CA IX
| Compound | Target Enzyme | IC50 (µM) |
| This compound | CA IX | 5.2 |
| Acetazolamide (Positive Control) | CA IX | 0.1 |
Table 2: Hypothetical Kinetic Parameters for CA IX Inhibition
| Inhibitor Concentration (µM) | Apparent Vmax (µM/min) | Apparent Km (µM) | Inhibition Type |
| 0 (No Inhibitor) | 100 | 10 | - |
| 2.6 | 100 | 15 | Competitive |
| 5.2 | 100 | 20 | Competitive |
| 10.4 | 100 | 30 | Competitive |
Conclusion
This application note provides a detailed, step-by-step guide for characterizing the inhibitory activity of this compound against a model enzyme, Carbonic Anhydrase IX. The described protocols for determining the IC50 value and the mechanism of inhibition are fundamental in the early stages of drug discovery and development. By following these methodologies, researchers can obtain reliable and reproducible data to assess the potential of novel coumarin derivatives as enzyme inhibitors. The principles and techniques outlined here are broadly applicable and can be adapted for the study of other enzyme-inhibitor interactions.
References
- Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline.
-
An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - MDPI. Available at: [Link]
-
Lineweaver–Burk plot - Wikipedia. Available at: [Link]
- Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
-
Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - NIH. Available at: [Link]
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives - Benchchem.
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
-
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMe Physiology. Available at: [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available at: [Link]
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe. Available at: [Link]
-
Michaelis–Menten kinetics - Wikipedia. Available at: [Link]
-
Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. Available at: [Link]
-
Lineweaver–Burk Plot - Microbe Notes. Available at: [Link]
-
Michaelis Menten Kinetics – MCAT Biochemistry | MedSchoolCoach. Available at: [Link]
-
Basics of enzyme kinetics graphs (article) - Khan Academy. Available at: [Link]
Sources
Application Note: High-Throughput Screening of Coumarin-Propanoic Acid Libraries
A Senior Application Scientist's Guide to Assay Development, Implementation, and Hit Validation
Introduction: The Privileged Scaffold in Modern Drug Discovery
The coumarin nucleus, a simple benzopyrone structure, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Nature has utilized this motif extensively, and chemists have further exploited its versatile synthetic accessibility to generate vast libraries of bioactive molecules.[1][3] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial effects.[1][4][5][6] When functionalized with a propanoic acid moiety, the resulting derivatives can gain unique physicochemical properties, influencing solubility, cell permeability, and target engagement.
However, the sheer number of possible derivatives makes traditional one-by-one evaluation impractical. High-Throughput Screening (HTS) is the enabling technology that allows for the rapid interrogation of large chemical libraries against specific biological targets.[7][8][9] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to design and execute a robust HTS campaign for a coumarin-propanoic acid library. We will focus on a fluorescence-based enzymatic assay, detailing the critical steps from initial assay development and validation to primary screening, data analysis, and hit confirmation.
Assay Principle: A Fluorescence-Based Protease Inhibition Model
For this guide, we will use a common and powerful HTS format: a fluorescence intensity (FI) based enzyme inhibition assay.[10][11] This approach is highly sensitive, amenable to automation, and widely used in drug discovery.[10][12]
The Mechanism: Our model target is a serine protease, a well-established target for coumarin-based inhibitors. The assay operates on a simple principle:
-
The enzyme (e.g., a therapeutic target like Thrombin or a Caspase) cleaves a synthetic, non-fluorescent substrate.
-
Upon cleavage, a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC) is released, generating a strong fluorescent signal.
-
Active inhibitors from the coumarin-propanoic acid library will bind to the enzyme, preventing substrate cleavage and thus reducing or eliminating the fluorescent signal. The degree of inhibition is directly proportional to the reduction in fluorescence.
Caption: Mechanism of the fluorescence-based enzyme inhibition assay.
Materials and Methods
Reagents and Buffers
-
Target Enzyme: Recombinant Human Serine Protease (e.g., Thrombin), stored at -80°C.
-
Substrate: Fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-AMC), stored at -20°C.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, 1 mM DTT, pH 7.4.
-
Positive Control: Known potent inhibitor of the target enzyme (e.g., aprotinin).
-
Negative Control: DMSO (vehicle).
-
Compound Library: Coumarin-propanoic acid library, typically dissolved in 100% DMSO at 10 mM.
-
Plates: 384-well, black, flat-bottom, non-treated polystyrene microplates.
Instrumentation and Software
-
Liquid Handler: Automated liquid handling system for dispensing reagents and compounds.
-
Plate Reader: Multi-mode microplate reader with fluorescence intensity detection capabilities (e.g., equipped for excitation at ~350 nm and emission at ~450 nm).[13]
-
Data Analysis Software: Software capable of handling large datasets for normalization, statistical analysis, and curve fitting (e.g., GraphPad Prism, Spotfire, or custom scripts).
Experimental Protocols
A successful HTS campaign is not a single event but a phased process. It is imperative to begin with rigorous assay development and validation before committing a valuable compound library to a full-scale screen.
Protocol 1: Assay Development and Validation
Objective: To optimize assay conditions and demonstrate its robustness for HTS.
-
Enzyme Titration: Determine the optimal enzyme concentration. Create a serial dilution of the enzyme in assay buffer and measure the reaction rate with a fixed, excess concentration of substrate. Select the concentration that yields a robust signal well above background but remains in the initial linear phase of the reaction for the desired assay duration (e.g., 30 minutes).
-
Substrate Titration (Km Determination): With the optimal enzyme concentration, perform a substrate titration to determine the Michaelis-Menten constant (Km). For inhibitor screening, it is standard practice to use a substrate concentration equal to or just below the Km value to ensure sensitivity to competitive inhibitors.
-
DMSO Tolerance: As compound libraries are stored in DMSO, the assay must be tolerant to the final concentration of the solvent. Run the assay with varying final concentrations of DMSO (e.g., 0.1% to 2%). The final DMSO concentration should not inhibit the enzyme's activity by more than 10-15%. A final concentration of 0.5-1% is typical for primary screens.
-
Assay Quality Assessment (Z'-Factor): The Z'-factor is the gold-standard metric for validating an HTS assay's quality.[14][15] It measures the separation between the positive and negative control signals relative to the variability in those signals.
-
Prepare a 384-well plate with controls: 192 wells with negative control (enzyme + substrate + DMSO) and 192 wells with positive control (enzyme + substrate + saturating concentration of a known inhibitor).
-
Incubate and read the plate as you would in the primary screen.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
Interpretation: An assay is considered excellent for HTS if the Z'-factor is > 0.5.[16][17] Do not proceed to the primary screen until this benchmark is consistently achieved.[16]
-
Protocol 2: Primary High-Throughput Screen
Objective: To screen the entire coumarin-propanoic acid library at a single concentration to identify "primary hits."
-
Compound Plating ("Pinging"): Using an automated liquid handler, transfer a small volume (e.g., 50-100 nL) of each compound from the library source plates into the 384-well assay plates. This results in a final screening concentration typically around 10 µM.[16]
-
Control Plating: Dedicate specific columns in each plate for controls (e.g., Column 1 & 23 for negative controls, Column 2 & 24 for positive controls). This is crucial for plate-by-plate quality control and data normalization.
-
Reagent Addition:
-
Add the target enzyme diluted in assay buffer to all wells. Allow for a pre-incubation period (e.g., 15 minutes) to permit compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate diluted in assay buffer.
-
-
Incubation & Detection: Incubate the plates at a controlled temperature (e.g., 37°C) for the predetermined reaction time (from Protocol 1). Read the fluorescence intensity on the plate reader.
Protocol 3: Hit Confirmation and Dose-Response
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Hit Selection: From the primary screen data, select compounds that meet a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Re-testing: Re-test the selected "hits," often from freshly prepared samples if available, at the same single concentration to eliminate false positives arising from experimental error.
-
Dose-Response Curves: For all confirmed hits, perform a dose-response analysis.
-
Create a serial dilution of each hit compound (e.g., 8-10 points, starting from 100 µM down to nM concentrations).
-
Run the assay with these varying concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Caption: A typical three-phased workflow for an HTS campaign.
Data Analysis and Hit Identification
-
Normalization: Raw fluorescence data must be normalized to account for plate-to-plate and well-to-well variability. Percent inhibition is calculated for each well using the plate's internal controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))
-
Hit Criteria: A "hit" is typically defined as a compound that produces a signal beyond a certain statistical threshold. A common starting point is an inhibition value greater than three times the standard deviation (σ) of the negative controls on the plate.
-
Data Presentation: The potency of confirmed hits should be summarized in a clear, tabular format for easy comparison.
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| Cmpd-001 | 0.78 | 1.1 | 98.5 |
| Cmpd-002 | 5.4 | 0.9 | 95.2 |
| Cmpd-003 | 12.1 | 1.0 | 88.9 |
| Cmpd-004 | > 50 | - | < 50 |
Expert Insights & Troubleshooting
-
The Coumarin Autofluorescence Problem: This is the most critical, inherent challenge when screening coumarin-based libraries.[18] The coumarin scaffold itself is fluorescent and can emit light in the same range as the AMC product, leading to false negatives (an active inhibitor's signal is masked by its own fluorescence) or false positives (a non-inhibitor appears to create a signal).
-
Mitigation Strategy 1 (Pre-Read): Before adding the substrate, perform a "pre-read" of the plate after compound addition. Any well showing high intrinsic fluorescence can be flagged and excluded from the primary hit list.
-
Mitigation Strategy 2 (Counter-Screen): A robust counter-screen is essential. Re-test all hits in an assay mixture that contains no enzyme. Any compound that still produces a signal in the absence of the enzymatic reaction is an artifact and should be discarded.[19]
-
-
Why Controls are a Self-Validating System: The rigorous use of positive and negative controls on every single plate is non-negotiable. The Z'-factor calculated for each plate validates the data from that specific plate. If a plate's Z'-factor falls below 0.5, the data from that plate should be considered unreliable and the plate should be repeated. This ensures trustworthiness across a screen of hundreds or thousands of plates.
-
Edge Effects: Wells on the outer edges of a microplate are prone to faster evaporation, leading to changes in reagent concentration and skewed results. To mitigate this, avoid using the outermost rows and columns for compounds, instead filling them with buffer or using them exclusively for controls.
-
Compound Solubility: The propanoic acid moiety may improve solubility over the parent coumarin, but precipitation can still occur, especially at higher concentrations in aqueous buffers. Visually inspect plates for precipitates and consider running a turbidity counter-screen if this is a persistent issue.
Conclusion
The high-throughput screening of a coumarin-propanoic acid library is a powerful method for identifying novel bioactive agents. Success, however, is not merely a matter of automation. It is built upon a foundation of meticulous assay development, rigorous validation using metrics like the Z'-factor, and a keen awareness of the specific chemical liabilities of the compound class, such as the intrinsic fluorescence of the coumarin scaffold. By following the structured protocols and expert insights outlined in this guide, researchers can confidently navigate the complexities of HTS to uncover promising lead compounds for the next generation of therapeutics.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
-
Lazzarotto, M., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry. Available at: [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Available at: [Link]
-
Mishra, P., & Kumar, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Genetic Engineering and Biotechnology, 14(1), 113-118. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z′-factor in HTS. Drug Target Review. Available at: [Link]
-
Salehi, M., et al. (2022). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. Biomedicines, 10(11), 2799. Available at: [Link]
-
Liu, Y., et al. (2017). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules, 22(12), 2130. Available at: [Link]
-
Matos, M. J., & Borges, F. (2021). Coumarin and Its Derivatives—Editorial. Molecules, 26(20), 6296. Available at: [Link]
-
Wu, J., et al. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie, 353(8), e2000025. Available at: [Link]
-
Struntz, A. K., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 340-344. Available at: [Link]
-
News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Available at: [Link]
-
Auld, D. S., & Inglese, J. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 9(1), 1-20. Available at: [Link]
-
Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7592. Available at: [Link]
-
Sharma, S., & Kumar, S. (2020). Overview of Coumarins and its Derivatives: Synthesis and Biological Activity. Letters in Organic Chemistry, 17(10), 735-748. Available at: [Link]
-
Kostova, I., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Natural Product Reports, 32(10), 1472-1507. Available at: [Link]
-
Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 21(6), 726-735. Available at: [Link]
-
Di Paolo, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7592. Available at: [Link]
-
Yasgar, A., et al. (2010). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. Journal of Biomolecular Screening, 15(1), 10-20. Available at: [Link]
-
Ha, T. K. Q., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1645. Available at: [Link]
-
Ha, T. K. Q., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1645. Available at: [Link]
-
Huang, N., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. International Journal of Molecular Sciences, 25(11), 5894. Available at: [Link]
-
AL-Amiery, A. A., et al. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives. The Pharma Innovation Journal, 9(1), 406-411. Available at: [Link]
-
Tolonen, A., & Uusitalo, J. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3023. Available at: [Link]
-
Grigor’eva, T. M., et al. (1981). Influence of temperature on quenching of fluorescence in compounds of the coumarin series. Journal of Applied Spectroscopy, 35(4), 1133-1137. Available at: [Link]
Sources
- 1. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 2. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin heterocyclic derivatives: chemical synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. benthamscience.com [benthamscience.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. news-medical.net [news-medical.net]
- 9. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Power of Coumarin Scaffolds in Cellular Imaging
Coumarin and its derivatives represent a cornerstone in the development of fluorescent probes for biological and biomedical research.[1] Their inherent photophysical properties, including high quantum yields and good photostability, make them ideal candidates for sensitive detection in complex biological systems.[2] The benzopyran-2-one core of coumarins can be extensively modified, allowing for the fine-tuning of their spectral characteristics and the introduction of functionalities that respond to specific cellular environments or analytes.[3] This versatility has led to the creation of a vast library of coumarin-based probes for applications ranging from organelle staining to the detection of metal ions and enzymatic activity.[2][4]
The subject of this guide, 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid, hereafter referred to as TMC-PA , is a promising member of the coumarin family. Its trimethylated coumarin core suggests favorable fluorescence properties, while the propanoic acid moiety provides a reactive handle for bioconjugation, opening up possibilities for targeted imaging applications. This document serves as a comprehensive guide to the principles, applications, and protocols for utilizing TMC-PA as a fluorescent probe in cell-based assays and drug discovery workflows.
Principle of Action: A Hypothesis
While specific experimental data for TMC-PA is not yet widely published, we can infer its likely mechanism of action based on the extensive literature on similar coumarin derivatives. The fluorescence of many coumarin probes is highly sensitive to their local microenvironment, including polarity and viscosity.[3] This sensitivity often arises from changes in the intramolecular charge transfer (ICT) state of the molecule.[5][6]
It is hypothesized that the fluorescence of TMC-PA will be modulated by its interaction with cellular components. The propanoic acid group, being ionizable, may influence the probe's localization and interaction with charged environments within the cell. Furthermore, this carboxylic acid can be activated to form covalent linkages with amine groups on proteins or other biomolecules, transforming TMC-PA into a targeted fluorescent label.
Spectroscopic and Physicochemical Properties
The following table summarizes the known and predicted properties of TMC-PA. Researchers are strongly encouraged to perform their own spectroscopic characterization to confirm these values in their specific experimental buffer.
| Property | Value/Description | Source/Reference |
| Chemical Formula | C15H16O5 | |
| CAS Number | 853892-40-7 | |
| Appearance | White to off-white powder | |
| Excitation Wavelength (λex) | Predicted: ~380-420 nm | Based on similar trimethyl-coumarin structures |
| Emission Wavelength (λem) | Predicted: ~450-500 nm (blue-green) | Based on similar trimethyl-coumarin structures |
| Quantum Yield | High (characteristic of coumarins) | [2][] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility. | General knowledge of coumarin probes |
Experimental Protocols
Preparation of TMC-PA Stock Solution
Rationale: A concentrated stock solution in an appropriate organic solvent is crucial for accurate and reproducible dilutions into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for organic molecules and its compatibility with most cell culture systems at low final concentrations.
Materials:
-
This compound (TMC-PA) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Allow the TMC-PA powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of TMC-PA in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.92 mg of TMC-PA (MW: 292.29 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
General Protocol for Live-Cell Imaging
Rationale: This protocol provides a general framework for staining live cells with TMC-PA. The optimal concentration and incubation time may vary depending on the cell type and experimental objectives. A titration experiment is highly recommended to determine the ideal conditions that provide bright staining with minimal cytotoxicity.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TMC-PA stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP channel)
Protocol:
-
Cell Seeding: Seed cells on your imaging substrate and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Probe Dilution: Prepare a working solution of TMC-PA in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended. For example, to prepare 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 1 mL of medium and mix well.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the TMC-PA working solution to the cells. d. Incubate at 37°C in a CO2 incubator for 15-60 minutes. The optimal time should be determined empirically.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. b. Image the cells using a fluorescence microscope. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
Protocol for Bioconjugation to a Protein
Rationale: The carboxylic acid group of TMC-PA can be activated to react with primary amines on proteins, such as lysine residues, to form a stable amide bond. This allows for the specific labeling of proteins of interest. The following is a general protocol for EDC/NHS-mediated coupling.
Materials:
-
Protein of interest in a suitable buffer (amine-free, e.g., MES or PBS)
-
TMC-PA
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography column for purification
Protocol:
-
Activation of TMC-PA: a. Dissolve TMC-PA in an organic solvent (e.g., DMSO or DMF) at a high concentration (e.g., 100 mM). b. In a separate tube, prepare a solution of EDC and NHS in activation buffer. A 5- to 10-fold molar excess of EDC and NHS over TMC-PA is recommended. c. Add the TMC-PA solution to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation to Protein: a. Add the activated TMC-PA solution to the protein solution. The molar ratio of probe to protein will need to be optimized, but a starting point of 10:1 to 20:1 is common. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Separate the fluorescently labeled protein from the unreacted probe and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
Data Analysis and Interpretation
-
Qualitative Analysis: Visual inspection of the images to determine the subcellular localization of the probe. Co-localization experiments with known organelle markers can provide definitive identification of the stained structures.[9]
-
Quantitative Analysis: Measurement of fluorescence intensity in specific regions of interest (ROIs) to quantify changes in probe accumulation or response to a stimulus.
-
Ratiometric Imaging: If the emission spectrum of TMC-PA is sensitive to its environment, ratiometric imaging can provide a more robust quantitative measurement by taking the ratio of fluorescence intensities at two different wavelengths.[]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Incorrect filter set- Probe concentration too low- Insufficient incubation time- Photobleaching | - Verify the excitation and emission spectra of TMC-PA and use the appropriate filters.- Increase the probe concentration or incubation time.- Use a lower excitation intensity and minimize exposure time. |
| High background fluorescence | - Incomplete removal of unbound probe- Probe precipitation | - Increase the number and duration of washing steps.- Ensure the probe is fully dissolved in the working solution. Consider filtering the working solution. |
| Cell toxicity | - Probe concentration too high- Prolonged incubation | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time. |
Visualizations
Caption: Bioconjugation of TMC-PA to a protein.
References
- Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. PubMed.
- Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
- A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Organic & Biomolecular Chemistry (RSC Publishing).
- Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. MDPI.
- Application Notes and Protocols: Cell Imaging with Coumarin-Based Fluorescent Markers. Benchchem.
- Application Notes and Protocols for Fluorescence Microscopy in Drug Discovery. Benchchem.
- Fluorescent Imaging: Enhancing Drug Development Processes. Technology Networks.
- The Pivotal Role of Validation in Optical Probe Development. LI-COR Biosciences.
- Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PMC - NIH.
- New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. PMC - NIH.
- Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PubMed.
- This compound. Sigma-Aldrich.
- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Royal Society of Chemistry.
- Synthesis and application of coumarin fluorescence probes. PMC - NIH.
- Application Notes and Protocols for Coumarin-Based Fluorescence Microscopy. Benchchem.
- The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Coumarin Derivatives
Introduction: The Therapeutic Potential and In Vivo Imperative of Coumarin Derivatives
Coumarins, a prominent class of benzopyrone-containing secondary metabolites, are ubiquitously found throughout the plant kingdom.[1][2] Their versatile scaffold has been a source of significant interest in medicinal chemistry, leading to the development of a plethora of synthetic derivatives with a wide spectrum of pharmacological activities. These activities include anticoagulant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3][4] While in vitro assays provide the foundational understanding of a compound's activity, in vivo studies are the crucible where its true therapeutic potential is forged. It is only within a complex biological system that the absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profile of a coumarin derivative can be fully elucidated, and its efficacy in a disease-relevant context can be validated.
This guide provides a comprehensive overview of the experimental design, key protocols, and data interpretation for the in vivo evaluation of coumarin derivatives across various therapeutic areas. It is intended for researchers, scientists, and drug development professionals seeking to advance their coumarin-based drug discovery programs.
Part 1: Foundational In Vivo Experimental Design
A robust in vivo experimental design is paramount for generating reproducible and translatable data. The following considerations are fundamental to the successful in vivo evaluation of coumarin derivatives.
Animal Model Selection
The choice of animal model is dictated by the therapeutic indication of the coumarin derivative.
-
Rodent Models (Mice and Rats): These are the most commonly used models in preclinical studies due to their well-characterized genetics, physiological similarities to humans, and the availability of established disease models.[5]
-
Mice: Often preferred for initial efficacy and toxicity screening due to their smaller size, lower cost, and the availability of a wide range of transgenic strains.[5] Mouse models are particularly useful for studying anticoagulant effects (e.g., tail transection or saphenous vein bleeding models) and for establishing xenograft models for anticancer studies.[6]
-
Rats: Their larger size facilitates surgical procedures and serial blood sampling for pharmacokinetic studies.[7] Rat models are also well-established for studying inflammation (e.g., carrageenan-induced paw edema) and hepatotoxicity.[8]
-
-
Zebrafish (Danio rerio): The zebrafish model is increasingly used for high-throughput toxicity screening, particularly for developmental toxicity.[9][10] Their transparent embryos allow for real-time visualization of organ development and any potential malformations induced by the test compound.[10]
Compound Formulation and Administration
The physicochemical properties of the coumarin derivative will guide the formulation and route of administration.
-
Vehicle Selection: The vehicle must solubilize the compound without exhibiting any toxicity itself. Common vehicles include:
-
Saline or phosphate-buffered saline (PBS) for water-soluble compounds.
-
Corn oil, sesame oil, or other triglycerides for lipophilic compounds.
-
Aqueous solutions containing co-solvents like DMSO, ethanol, or polyethylene glycol (PEG). The concentration of these co-solvents should be minimized to avoid vehicle-induced effects.
-
-
Route of Administration:
-
Oral (p.o.): Preferred for compounds intended for oral administration in humans. It provides insights into oral bioavailability.[11]
-
Intravenous (i.v.): Ensures 100% bioavailability and is used to determine key pharmacokinetic parameters like clearance and volume of distribution.[12]
-
Intraperitoneal (i.p.): Often used in preclinical studies for its convenience and rapid absorption, though it does not fully mimic oral absorption.[7][8]
-
Dosage and Regimen
Dose selection is a critical step and is typically informed by in vitro potency and preliminary toxicity data.
-
Dose-Ranging Studies: A preliminary dose-ranging study is often conducted to identify the maximum tolerated dose (MTD) and to select appropriate dose levels for subsequent efficacy and toxicity studies.
-
Single vs. Repeated Dosing:
-
Single-dose studies: Primarily used for acute toxicity and pharmacokinetic profiling.
-
Repeated-dose studies: Essential for evaluating the cumulative toxicity and long-term efficacy of the compound.
-
Part 2: Core In Vivo Protocols and Assays
Pharmacokinetic (PK) Studies
Objective: To characterize the ADME properties of the coumarin derivative.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week.
-
Fasting: Animals are fasted overnight (with free access to water) before dosing.
-
Dosing:
-
Intravenous (i.v.) Group: The compound is administered via the tail vein (e.g., 1-5 mg/kg).
-
Oral (p.o.) Group: The compound is administered by oral gavage (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the coumarin derivative in plasma is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100) |
Toxicity and Safety Pharmacology
Objective: To assess the safety profile of the coumarin derivative.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Selection: Female rats or mice are typically used as they are generally more sensitive.
-
Dosing: A single animal is dosed at a level just below the estimated LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[13]
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
LD50 Estimation: The LD50 is estimated after testing a small number of animals.
Hepatotoxicity Assessment: Coumarin and some of its derivatives are known to have the potential for hepatotoxicity, particularly in rats, through the formation of a 3,4-epoxide intermediate.[8]
-
Biochemical Analysis: Measurement of plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A marked elevation in these enzymes is indicative of liver damage.[8]
-
Histopathology: Microscopic examination of liver tissue for signs of necrosis, inflammation, and other pathological changes.[8]
Efficacy/Pharmacodynamic (PD) Studies
Objective: To evaluate the effect of the coumarin derivative on blood coagulation.
Protocol: Prothrombin Time (PT) Assay in Mice
-
Animal Treatment: Mice are treated with the test compound, a vehicle control, or a reference anticoagulant (e.g., warfarin) via the desired route of administration.[14]
-
Blood Collection: At a specified time after dosing, blood is collected via cardiac puncture into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifugation.
-
PT Measurement: The plasma is warmed to 37°C, and a thromboplastin reagent is added. The time taken for a clot to form is measured using a coagulometer.[14][15]
-
Data Analysis: The PT values of the treated groups are compared to the vehicle control group. A significant prolongation of PT indicates anticoagulant activity.[15]
Objective: To assess the anti-inflammatory potential of the coumarin derivative.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Treatment: Rats are pre-treated with the test compound, a vehicle control, or a reference anti-inflammatory drug (e.g., indomethacin) orally.[16]
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[16]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Objective: To screen for potential antidepressant effects.
Protocol: Forced Swim Test (FST) in Mice
-
Animal Treatment: Mice are administered the test compound, vehicle, or a reference antidepressant (e.g., fluoxetine) typically 30-60 minutes before the test.[17][18]
-
Test Procedure: Each mouse is placed individually in a cylinder of water from which it cannot escape.
-
Behavioral Scoring: The duration of immobility is recorded during the last 4 minutes of a 6-minute test session. A reduction in immobility time is indicative of an antidepressant-like effect.[17][19]
-
Ex-vivo Analysis: Following behavioral testing, brain tissue can be collected to measure levels of neurotransmitters like 5-hydroxytryptamine (5-HT) to investigate the mechanism of action.[17][18]
Objective: To utilize coumarin-based fluorescent probes for imaging biological targets.[20]
Protocol: Imaging Amyloid-β Plaques in a Transgenic Mouse Model of Alzheimer's Disease
-
Probe Administration: A coumarin-based fluorescent probe designed to bind amyloid-β plaques is administered to transgenic mice (e.g., 5xFAD) via intravenous injection.[21][22][23]
-
Blood-Brain Barrier Penetration: The probe must be able to cross the blood-brain barrier to reach its target in the brain.[21][22]
-
In Vivo Imaging: After a suitable incubation period, the mouse brain is imaged using a non-invasive imaging modality such as two-photon microscopy or near-infrared (NIR) fluorescence imaging.[21][23]
-
Image Analysis: The fluorescence signal from the probe bound to amyloid-β plaques is quantified and compared to that in wild-type control mice.[21][22]
Part 3: Data Visualization and Workflow Diagrams
Diagrams
Caption: General workflow for the preclinical in vivo evaluation of a coumarin derivative.
Caption: Step-by-step workflow for a typical pharmacokinetic study.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The in vivo evaluation of coumarin derivatives is a multi-faceted process that requires careful planning, execution, and interpretation. By employing robust experimental designs and validated protocols, researchers can effectively characterize the pharmacokinetic, safety, and efficacy profiles of their compounds. This comprehensive approach is essential for identifying promising lead candidates and advancing them through the drug development pipeline. The versatility of the coumarin scaffold, combined with rigorous in vivo testing, continues to hold immense promise for the discovery of novel therapeutics for a wide range of human diseases.
References
- Lake, B. G. (1999). Coumarin Metabolism, Toxicity and Carcinogenicity: Relevance for Human Risk Assessment. Food and Chemical Toxicology, 37(4), 423-453.
- Di Fiore, A., et al. (2021). Toxicity evaluation of sulfamides and coumarins that efficiently inhibit human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1945-1951.
- Cieplik, F., et al. (2020). Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. Molecules, 25(11), 2585.
- Xue, C., et al. (2023). Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques. ACS Chemical Neuroscience, 14(5), 829-838.
-
Xue, C., et al. (2023). Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques. ACS Chemical Neuroscience, 14(5), 829-838. [Link]
-
Ritschel, W. A., et al. (1977). Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man. European Journal of Clinical Pharmacology, 12(6), 457-461. [Link]
-
Hardt, T. J., & Ritschel, W. A. (1983). Dose-related pharmacokinetics of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide upon intraperitoneal administration of coumarin and 7-hydroxycoumarin in the rat. Arzneimittel-Forschung, 33(10), 1442-1446. [Link]
-
de Souza, T. R., et al. (2015). In Vitro Assessment of Mutagenic and Genotoxic Effects of Coumarin Derivatives 6,7-dihydroxycoumarin and 4-methylesculetin. Basic & Clinical Pharmacology & Toxicology, 117(3), 186-191. [Link]
-
Fedato, P. F. S., & Maistro, E. L. (2021). Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. Research, Society and Development, 10(8), e24110817291. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. Molecules, 26(18), 5556. [Link]
-
Gola, M., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
Eweas, A. F., et al. (2014). New series of 6-substituted coumarin derivatives as effective factor Xa inhibitors: synthesis, in vivo antithrombotic evaluation and molecular docking. Bioorganic & Medicinal Chemistry, 22(1), 324-335. [Link]
-
Xue, C., et al. (2023). Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques. ResearchGate. [Link]
-
Annunziata, F., et al. (2022). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules, 27(19), 6297. [Link]
-
Lee, H., et al. (2019). Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model. Toxicology Research, 35(4), 369-376. [Link]
-
Wittkowsky, A. K. (2003). Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions. Seminars in Vascular Medicine, 3(3), 221-230. [Link]
-
Ritschel, W. A., et al. (1976). Pharmacokinetics of coumarin upon i.v. administration in man. Arzneimittel-Forschung, 26(7), 1382-1387. [Link]
-
Yadav, S., et al. (2022). Synthesis, in-silico and anti-inflammatory activities of novel coumarin derivatives. Research Square. [Link]
-
Zhang, Y., et al. (2022). A coumarin-based reversible fluorescent probe for Cu2+ and S2− and its applicability in vivo and for organism imaging. New Journal of Chemistry, 46(15), 7015-7022. [Link]
-
Annunziata, F., et al. (2020). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Foods, 9(9), 1177. [Link]
-
Stefanachi, A., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry, 10, 1023391. [Link]
-
Wang, Y., et al. (2024). Identification of Oral Bioavailable Coumarin Derivatives as Potential AR Antagonists Targeting Prostate Cancer. Journal of Medicinal Chemistry. [Link]
-
Annunziata, F., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. International Journal of Molecular Sciences, 21(14), 4979. [Link]
-
Rudhani, I., et al. (2013). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 6(4), 263-268. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. Molecules, 26(18), 5556. [Link]
-
Annunziata, F., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. ResearchGate. [Link]
-
Al-Majidi, S. M. I., et al. (2023). Coumarin-Based Derivatives: A Review of Their Synthetic Routes, Reactivity, and Biomedical Attributes. ResearchGate. [Link]
-
Weigt, S., et al. (2012). Developmental effects of coumarin and the anticoagulant coumarin derivative warfarin on zebrafish (Danio rerio) embryos. Reproductive Toxicology, 33(2), 133-141. [Link]
-
Ji, X., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. European Journal of Medicinal Chemistry, 253, 115315. [Link]
-
Hagan, E. C., & Radomski, J. L. (1953). The Toxicity of 3-(Acetonylbenzyl)-4-Hydroxycoumarin (Warfarin) to Laboratory Animals. Journal of the American Pharmaceutical Association, 42(6), 379-382. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. MDPI. [Link]
-
Eshaque, B., & Al-Hilal, T. A. (2022). Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants. Methods in Molecular Biology, 2420, 233-245. [Link]
-
Whinna, H. C., & Church, F. C. (2015). A mouse bleeding model to study oral anticoagulants. Thrombosis Journal, 13, 1. [Link]
Sources
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 5. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants | Springer Nature Experiments [experiments.springernature.com]
- 6. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-related pharmacokinetics of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide upon intraperitoneal administration of coumarin and 7-hydroxycoumarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the acute effects of coumarin and some coumarin derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity evaluation of sulfamides and coumarins that efficiently inhibit human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental effects of coumarin and the anticoagulant coumarin derivative warfarin on zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of coumarin upon i.v. administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsdjournal.org [rsdjournal.org]
- 14. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 15. New series of 6-substituted coumarin derivatives as effective factor Xa inhibitors: synthesis, in vivo antithrombotic evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
Welcome to the dedicated technical support guide for the synthesis of 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this multi-step synthesis. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common experimental hurdles and optimize your reaction outcomes.
Overview of the Synthetic Pathway
The synthesis of the target molecule is typically achieved through a three-step sequence. This pathway involves the initial formation of a substituted coumarin core, followed by the attachment of the propanoic acid side chain via an ether linkage, and concluding with the hydrolysis of an ester to yield the final carboxylic acid. Each step presents unique challenges that require careful control of reaction parameters.
Technical Support Center: Purification of Trimethyl-Coumarin Propanoic Acid Derivatives
Introduction
Welcome to the technical support guide for the purification of trimethyl-coumarin propanoic acid derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with isolating these valuable compounds. The unique structure of these molecules, featuring a relatively nonpolar trimethyl-coumarin core and a polar, acidic propanoic acid side chain, presents specific purification hurdles. This guide provides field-proven insights, troubleshooting protocols, and strategic advice in a direct question-and-answer format to ensure you achieve the highest possible purity for your downstream applications.
Part 1: Strategic Planning & Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions you'll face before beginning your purification workflow.
Question: What is the first step I should take to decide on a purification strategy for my crude trimethyl-coumarin propanoic acid derivative?
Answer: The first and most critical step is to analyze your crude product. A quick analytical Thin Layer Chromatography (TLC) and a proton NMR (¹H-NMR) of the crude material are invaluable.
-
¹H-NMR Analysis: This will give you an idea of the major components in your mixture. You can estimate the relative ratio of your desired product to starting materials and major byproducts. This informs the scale of the purification required.
-
Analytical TLC: Run the TLC in a few solvent systems of varying polarity (e.g., 7:3 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate, and 95:5 Dichloromethane:Methanol). This helps you visualize the number of impurities and, crucially, their polarity relative to your product. Your product, containing a carboxylic acid, may streak on the silica plate. Adding a small amount of acetic acid (0.5-1%) to your mobile phase can suppress this by protonating the carboxylate, leading to sharper spots.
Based on this initial analysis, you can choose the most appropriate primary purification technique using the workflow diagram below.
Caption: Decision workflow for selecting a purification method.
Question: My compound is a carboxylic acid. How does this affect my purification strategy?
Answer: The propanoic acid moiety is the most important chemical handle for purification. Its acidity allows for selective extraction and also presents challenges in chromatography.
-
Acid-Base Extraction: You can selectively move your desired product from an organic solvent (like ethyl acetate or dichloromethane) into an aqueous basic solution (e.g., saturated sodium bicarbonate). Non-acidic impurities will remain in the organic layer. You can then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which is then extracted back into an organic solvent. This is a powerful first-pass purification step.[1]
-
Chromatography Considerations: On silica gel, a standard acidic stationary phase, carboxylic acids can interact strongly, leading to significant peak tailing or even irreversible binding. To mitigate this, the mobile phase should be acidified, typically with 0.5-2% acetic acid. This keeps the carboxylic acid in its protonated, less polar form, resulting in better peak shape.
Question: What are the best general-purpose techniques for purifying these derivatives?
Answer: For trimethyl-coumarin propanoic acid derivatives, a multi-step approach is often best.
-
Primary Purification: Column chromatography is the most common and effective technique for separating coumarin derivatives from reaction byproducts.[1][2][3]
-
Final Polishing: Recrystallization is an excellent final step after chromatography to obtain highly pure, crystalline material and to remove any minor impurities or silica residue from the column.[4][5] For very challenging separations, such as diastereomers or regioisomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[6][7]
Part 2: Troubleshooting Guide - Recrystallization
Question: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point. Here are the causes and solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| Solvent boiling point is too high. | The compound's melting point is lower than the boiling point of the solvent you are using.[8] | 1. Choose a solvent with a lower boiling point. 2. Switch to a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., methanol) and add a "poor" solvent (e.g., water) dropwise until turbidity persists. Then, gently warm to redissolve and cool slowly.[4] |
| Cooling rate is too fast. | Rapid cooling doesn't give the molecules enough time to align into an ordered crystal lattice. | 1. Allow the flask to cool slowly to room temperature on the benchtop. 2. Insulate the flask with glass wool or a towel to slow the cooling rate further before moving to an ice bath. |
| Presence of impurities. | Impurities can disrupt crystal lattice formation and act as a "eutectic," lowering the melting point of the mixture. | 1. First, purify the compound by column chromatography to remove the bulk of impurities. 2. Attempt a different solvent system that may leave the specific impurity dissolved. |
Question: My recovery from recrystallization is very low. How can I improve the yield?
Answer: Low recovery is typically a solubility issue. Your compound is likely too soluble in the cold solvent.
Troubleshooting Protocol: Improving Recrystallization Yield
-
Solvent Selection: Your goal is to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[4] Test microscale solubility in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures).
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling.
-
Use a Mixed-Solvent System: This is highly effective for coumarins.[5] For example, dissolve the compound in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Add a drop or two of ethanol to clarify, then allow it to cool slowly. Studies on simple coumarins have shown high recovery with aqueous methanol or aqueous ethanol systems.[4][5]
-
Cool Thoroughly: Ensure the solution is cooled in an ice bath for at least 30-60 minutes to maximize precipitation before filtering.
-
Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second, less pure crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling.
Part 3: Troubleshooting Guide - Column Chromatography
Question: My compound streaks badly on the TLC plate and I get poor separation on the column. What's happening?
Answer: This is the classic sign of a carboxylic acid interacting with the silica gel. The acidic protons on the silica surface can deprotonate your compound, leading to an equilibrium of neutral and anionic forms with very different polarities, causing streaking.
Caption: Equilibrium of a carboxylic acid on silica gel.
Solution: Add 0.5-2% acetic acid to your eluent system (both for TLC and the column). This creates an acidic environment, suppressing the deprotonation of your propanoic acid group and ensuring it elutes as a single, neutral species, resulting in a sharp band.
Question: I can't find a solvent system that separates my product from a persistent impurity. What are my options?
Answer: If adjusting the polarity of a standard two-solvent system (e.g., Hexane/Ethyl Acetate) fails, you need to change the selectivity of the chromatography system.
| Strategy | Detailed Protocol | Why It Works |
| Change Solvent System | Switch from an ethyl acetate/hexane system to one using dichloromethane (DCM) and methanol. For example, start with pure DCM and gradually add methanol (1-5%). A multi-component mobile phase like n-heptane-dichloromethane-ethyl acetate can also offer unique selectivity.[3][9] | Different solvents interact with the compound and silica in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), altering the relative elution order of closely related compounds. |
| Change Stationary Phase | If your compound is unstable on silica, or if separation fails, try a different stationary phase.[10] - Alumina (Neutral or Basic): Can be effective for separating coumarins.[1] - Reversed-Phase (C18) Silica: Instead of a nonpolar solvent, you use a polar one (e.g., water/acetonitrile or water/methanol). Elution order is inverted: the most polar compounds elute first. This is a very powerful technique for separating compounds with subtle polarity differences.[2] | Changing the stationary phase fundamentally alters the separation mechanism. Normal phase relies on polar interactions, while reversed-phase relies on hydrophobic interactions. |
| Use High-Performance Liquid Chromatography (HPLC) | If column chromatography fails, preparative HPLC offers much higher resolution. A common method for coumarins involves a C18 column with a gradient of acetonitrile in water, often with an acidic modifier like acetic or formic acid.[6] | HPLC uses much smaller stationary phase particles, leading to significantly more efficient separation (sharper, narrower peaks) and the ability to resolve very similar compounds. |
Experimental Protocol: General Purpose Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis (with 1% acetic acid), choose a solvent mixture that gives your product an Rf value of approximately 0.3.
-
Prepare the Column:
-
Dry Pack: Fill the column with dry silica gel, then gently tap to pack.
-
Wet Pack (Recommended): Slurry the silica gel in the least polar solvent of your system (e.g., hexane). Pour the slurry into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimum amount of a strong solvent (like DCM or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the column bed.
-
-
Elute the Column:
-
Begin eluting with the chosen solvent system. Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Remember that the acetic acid from the eluent will also be present; it can often be removed by co-evaporation with a solvent like toluene or by dissolving the residue in ethyl acetate and washing with water.
References
- ResearchGate. (2022).
- AKJournals. (n.d.).
- ASTM International. (n.d.).
- ResearchGate. (2006). (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- RESEARCH REVIEW International Journal of Multidisciplinary. (2019).
- RESEARCH REVIEW International Journal of Multidisciplinary. (2019).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- PubMed Central. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch.
- ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Coumarin Solutions.
- University of Rochester, Department of Chemistry. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. dl.astm.org [dl.astm.org]
- 7. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Synthesis of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
Welcome to the technical support center for the synthesis of 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your yield.
The synthesis of this target molecule is typically achieved through a three-step sequence:
-
Pechmann Condensation: Formation of the coumarin core, 3,4,7-trimethyl-5-hydroxycoumarin.
-
Williamson Ether Synthesis: Attachment of the propanoate side chain to the coumarin core.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
This guide is structured to address potential challenges at each of these critical stages.
Overall Synthetic Pathway
The following diagram outlines the complete synthetic route from commercially available starting materials to the final product.
Caption: Overall 3-step synthesis of the target molecule.
Part 1: Pechmann Condensation Troubleshooting
The Pechmann condensation is a robust method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[1][2] However, yield and purity can be highly sensitive to the choice of catalyst and reaction conditions.
Frequently Asked Questions (FAQs)
Question 1: My yield of 3,4,7-trimethyl-5-hydroxycoumarin is very low or I'm recovering only starting material. What's going wrong?
Answer: Low conversion is a common issue and can typically be traced back to three factors: catalyst activity, reaction temperature, or the nature of the phenol.
-
Catalyst Choice & Activity: The Pechmann reaction requires a strong acid catalyst to promote both the initial transesterification and the subsequent intramolecular cyclization.
-
Sulfuric Acid (H₂SO₄): This is the most common and potent catalyst. Ensure you are using concentrated (98%) sulfuric acid. Old or improperly stored acid may have absorbed atmospheric moisture, reducing its efficacy.
-
Alternative Catalysts: If H₂SO₄ leads to charring or decomposition, consider solid acid catalysts like sulfated zirconia, montmorillonite K10, or ion-exchange resins like Amberlyst-15. These can simplify work-up and sometimes provide higher yields with cleaner reaction profiles.[3]
-
Lewis Acids: Catalysts like AlCl₃ or TiCl₄ can also be effective, particularly under solvent-free conditions.[2]
-
-
Reaction Temperature: For simple or moderately activated phenols, harsh conditions including heating are often required.[2] If you are running the reaction at room temperature, a gradual increase to 60-80°C may be necessary to drive the reaction to completion. Monitor the reaction for any signs of decomposition (darkening color).
-
Phenol Reactivity: The reaction works best with electron-rich (activated) phenols.[2] While 2,4-dimethylphenol is reasonably activated, its substitution pattern can influence the cyclization. Ensure the purity of your phenol starting material, as impurities can inhibit the catalyst.
Question 2: I've isolated a product, but NMR analysis shows a mixture of isomers. How can I improve regioselectivity?
Answer: The formation of isomers in the Pechmann condensation arises from the two possible ortho positions on the phenol that can attack the ketoester. With 2,4-dimethylphenol, cyclization can occur at C6 (desired, leading to the 5-hydroxy product) or C2 (leading to a 7-hydroxy isomer). While the electronic and steric environment usually favors one product, mixtures can occur.
-
Steric Hindrance: The bulky catalyst-ester complex may be sterically directed. Changing the catalyst from H₂SO₄ to a bulkier solid acid catalyst can sometimes alter the isomeric ratio.
-
Temperature Control: Reaction temperature can influence selectivity. Try running the reaction at the lowest possible temperature that still affords a reasonable conversion rate. Sometimes, lower temperatures favor the thermodynamically more stable product.
Troubleshooting Flowchart: Low Yield in Pechmann Condensation
Caption: Step-by-step troubleshooting for low yield issues.
Part 2: Williamson Ether Synthesis Troubleshooting
This step involves an SN2 reaction between the phenoxide ion of the coumarin and an alkyl halide (ethyl 2-bromopropanoate).[4] Success hinges on favoring O-alkylation over side reactions.
Frequently Asked Questions (FAQs)
Question 3: The ether synthesis is slow or incomplete. How can I improve the reaction rate?
Answer: A sluggish Williamson ether synthesis is often due to an inappropriate choice of base or solvent, or poor nucleophilicity of the phenoxide.
-
Choice of Base: A moderately strong, non-nucleophilic base is required to fully deprotonate the phenolic hydroxyl group without attacking the alkyl halide or the coumarin's lactone ring.
-
Potassium Carbonate (K₂CO₃): This is the most common and effective choice. It is strong enough to form the phenoxide but generally does not promote side reactions. Ensure it is finely powdered and anhydrous.
-
Stronger Bases (NaH, KH): While effective for simple alcohols, these bases can be too harsh for a sensitive coumarin substrate and may lead to decomposition or ring-opening.[4] Use with caution at low temperatures if K₂CO₃ fails.
-
-
Solvent System: The solvent must be able to dissolve the reactants and stabilize the transition state of the SN2 reaction.
-
Polar Aprotic Solvents: Acetone, DMF, or DMSO are excellent choices.[4][5] They solvate the cation (K⁺) effectively, leaving a "naked" and highly reactive phenoxide nucleophile. Acetone is often sufficient and is easily removed during work-up.
-
Protic Solvents (e.g., Ethanol): Avoid protic solvents as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[6]
-
Question 4: I am observing the formation of a side product that appears to be C-alkylated. How can I prevent this?
Answer: Alkali phenoxides are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation, undesired).[4]
-
Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation. In contrast, non-polar solvents can promote C-alkylation.
-
Counter-ion: The nature of the cation can also influence the reaction site. Potassium (from K₂CO₃) generally provides good O-selectivity.
Optimization Table for Williamson Ether Synthesis
| Parameter | Recommended | Rationale | Potential Issue if Deviated |
| Base | Anhydrous K₂CO₃ | Sufficiently basic to form phenoxide, minimizes side reactions. | Incomplete deprotonation (weak base); Ring-opening/decomposition (strong base). |
| Solvent | Acetone or DMF | Polar aprotic; enhances nucleophilicity of the phenoxide. | Slow reaction rate (protic solvent); C-alkylation (non-polar solvent). |
| Alkyl Halide | Ethyl 2-bromopropanoate | Good leaving group (Br⁻), primary/secondary halide suitable for SN2. | Slow reaction (using chloride); Elimination (using tertiary halide).[6] |
| Temperature | 50-60 °C (refluxing acetone) | Balances reaction rate with substrate stability. | Decomposition at high temperatures; very slow reaction at room temperature. |
Part 3: Saponification (Ester Hydrolysis) Troubleshooting
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. The primary challenge here is to achieve complete hydrolysis without causing the unwanted cleavage of the coumarin's lactone ring.
Frequently Asked Questions (FAQs)
Question 5: During work-up and acidification, my final product either oils out or is very difficult to crystallize. What can I do?
Answer: This is a common issue related to product purity and isolation technique.
-
Purity: Ensure the preceding ester intermediate is highly pure. Impurities carried over can act as crystallization inhibitors. If necessary, purify the ester by column chromatography before hydrolysis.
-
Acidification: After hydrolysis, the solution contains the sodium or potassium salt of your product. Acidification protonates it, causing it to precipitate.
-
Slow Addition: Add the acid (e.g., 2M HCl) slowly while vigorously stirring the solution in an ice bath. Rapid acidification can lead to the formation of an amorphous, oily solid.
-
pH Control: Acidify to a pH of ~2 to ensure complete protonation. Check with pH paper.
-
Scratching: If precipitation is slow to initiate, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Question 6: I suspect the coumarin lactone ring is opening during hydrolysis, leading to a low yield. How can I avoid this?
Answer: The lactone is an ester and can be hydrolyzed under basic conditions, especially at elevated temperatures. This opens the pyrone ring to form a water-soluble coumarinate salt, which will not precipitate as the desired product upon acidification.
-
Control Temperature: Perform the hydrolysis at room temperature or with very gentle warming (e.g., 40°C). Avoid prolonged heating or refluxing.
-
Stoichiometry of Base: Use the minimum amount of base required for complete ester hydrolysis (typically 1.1 to 1.5 equivalents of NaOH or KOH). A large excess of strong base increases the risk of lactone cleavage.
-
Reaction Time: Monitor the reaction by TLC (disappearance of the starting ester). Do not let the reaction run for an unnecessarily long time after completion.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4,7-Trimethyl-5-hydroxycoumarin
-
In a round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethylphenol (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).
-
Cool the flask in an ice bath to 0°C.
-
Slowly and carefully add concentrated sulfuric acid (3-4 volumes relative to the phenol) with continuous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The mixture will become viscous and may change color.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water with vigorous stirring.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the pure product.
Protocol 2: Synthesis of Ethyl 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate
-
To a solution of 3,4,7-trimethyl-5-hydroxycoumarin (1.0 eq) in acetone (15-20 mL per gram of coumarin), add anhydrous potassium carbonate (2.5 eq).
-
Add ethyl 2-bromopropanoate (1.3 eq) to the suspension.
-
Heat the mixture to reflux (around 56°C for acetone) and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be used directly or purified by column chromatography if necessary.
Protocol 3: Hydrolysis to this compound
-
Dissolve the crude ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add sodium hydroxide (1.5 eq) and stir the solution at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is ~2.
-
A white precipitate of the final product will form. Keep the mixture in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability Testing of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
Here is the technical support center guide for the stability testing of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid.
Welcome to the technical support guide for this compound (Compound ID: ENA514237970). This document provides in-depth guidance, troubleshooting, and best practices for assessing the stability of this molecule in various solvent systems. It is designed for researchers, chemists, and formulation scientists engaged in drug discovery and development.
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2] This molecule, featuring a coumarin core linked to a propanoic acid moiety via an ether bond, possesses several functional groups susceptible to degradation. Understanding its stability profile is paramount for developing robust formulations and analytical methods.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. How can I fix this?
A: This is a common solubility issue. Coumarin derivatives are often hydrophobic.[3] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility. For cell-based assays, this is typically kept below 1% to avoid toxicity, which may require finding a balance.[3]
-
Use Co-solvents: Experiment with different water-miscible co-solvents like acetonitrile (ACN), methanol, or ethanol in your buffer system.
-
Adjust pH: The propanoic acid moiety means the molecule's overall charge and solubility are pH-dependent. Increasing the pH above the pKa of the carboxylic acid (~4-5) will form a more soluble carboxylate salt.
-
Gentle Sonication: After dilution, brief sonication can help dissolve fine precipitates, but avoid excessive heating which could accelerate degradation.[3]
-
Q2: What are the most likely degradation pathways for this molecule?
A: Based on its structure, the primary points of instability are:
-
Hydrolysis of the Lactone Ring: The α-pyrone ring of the coumarin core is an ester and is susceptible to hydrolysis, particularly under basic conditions, to form a salt of a coumarinic acid.[4][5]
-
Ether Linkage Cleavage: The ether bond connecting the coumarin ring to the propanoic acid side chain can be susceptible to cleavage under harsh acidic or oxidative conditions.
-
Photodegradation: Coumarins can undergo photodegradation, such as [2+2] cycloaddition to form dimers, upon exposure to UV or even high-intensity visible light.[6] The specific substitution pattern affects photostability.[6]
Q3: I am seeing a new peak in my HPLC chromatogram during a stability study. How do I know if it's a degradant?
A: The appearance of a new peak concurrent with a decrease in the main peak area for your parent compound is a strong indicator of degradation. To confirm, you should:
-
Perform a Forced Degradation Study: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products.[7][8] This helps to confirm that your analytical method is "stability-indicating," meaning it can separate the parent drug from its degradants.
-
Use a Photodiode Array (PDA) Detector: A PDA detector provides UV-Vis spectra for each peak. A degradant will likely have a different spectrum from the parent compound, although structurally similar degradants may have similar spectra.
-
Mass Spectrometry (LC-MS): The most definitive way to identify a degradant is to determine its mass-to-charge ratio (m/z) using LC-MS. This can help elucidate the structure of the degradation product.[9]
Core Concepts: The Foundation of Stability Testing
Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1] The primary framework for this is provided by the International Council for Harmonisation (ICH) guidelines.
-
Forced Degradation (Stress Testing): This is the intentional degradation of the compound under more severe conditions than in accelerated stability testing.[8][10] Its purposes are to:
-
Stability-Indicating Method: An analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[7] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis or PDA detection is the most common technique.[12][13][14]
Typical Forced Degradation Conditions
The goal is to achieve 5-20% degradation of the drug substance. Over-stressing the molecule can lead to secondary degradation products not relevant to formal stability studies.[11]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room temp to 60°C.[8] | Lactone ring opening, ether cleavage. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH; Room temp to 60°C.[8] | Rapid lactone ring opening.[4][5][15] |
| Oxidation | 3% to 30% H₂O₂; Room temperature. | Oxidation of the coumarin ring or methyl groups. |
| Thermal | Dry heat (e.g., 60-80°C) in a calibrated oven. | General thermal decomposition. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines. | Dimerization, photolysis.[6][16] |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Solvent Selection and Stock Solution Preparation
Causality: The choice of solvent is critical as it can directly influence the stability of the compound.[17] Protic solvents (like methanol, ethanol) can participate in solvolysis reactions, while aprotic solvents (like DMSO, ACN) are generally more inert but must be of high purity.
-
Screening: Test the solubility of the compound in a range of high-purity, spectroscopic-grade solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile).
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable aprotic solvent like DMSO. Coumarins are generally soluble in DMSO.[18]
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.[19]
-
Working Solutions: For experiments, dilute the stock solution into the final solvent or buffer system immediately before use.
Protocol 2: Forced Hydrolytic Degradation Study
Causality: This study assesses the compound's susceptibility to acid- or base-catalyzed degradation. The lactone ring in the coumarin core is a primary target for hydrolysis.[4][20]
-
Preparation: Prepare three solutions of the compound (~0.5 mg/mL):
-
Acidic: In 0.1 M HCl.
-
Basic: In 0.1 M NaOH.
-
Neutral: In purified water or a neutral buffer (e.g., phosphate buffer, pH 7.4). (Note: A co-solvent like ACN or methanol, typically 10-50%, may be needed to ensure initial solubility before adding the stressor.)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C). Include a control sample of the compound in the same solvent system stored at 4°C.
-
Time Points: Collect samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Immediately before injection, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively).
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating RP-HPLC method.
-
Caption: Workflow for a hydrolytic forced degradation study.
Protocol 3: Forced Oxidative Degradation Study
Causality: This study evaluates the compound's sensitivity to oxidation. Potential sites include the electron-rich coumarin ring system and the benzylic methyl groups.
-
Preparation: Dissolve the compound (~0.5 mg/mL) in a suitable solvent. Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Incubation: Keep the solution at room temperature, protected from light. Include a control sample without H₂O₂.
-
Time Points: Collect samples at intervals (e.g., 0, 2, 6, 24 hours).
-
Analysis: Dilute samples with the mobile phase and analyze immediately by RP-HPLC.
Protocol 4: Photostability Study
Causality: As mandated by ICH Q1B, this study assesses degradation due to light exposure.[21][22] Coumarins are known to be photosensitive.[6][10]
-
Preparation: Prepare solutions of the compound in transparent vials using both an aqueous and a non-aqueous solvent (e.g., Water:ACN 50:50 and pure ACN). Prepare parallel "dark" control samples by wrapping identical vials in aluminum foil.
-
Exposure: Place the samples in a calibrated photostability chamber. The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the chromatograms of the light-exposed samples to the dark controls.
Data Interpretation & Potential Degradation Pathways
The primary output of your stability studies will be HPLC chromatograms. Focus on:
-
Peak Purity: Use a PDA detector to assess the peak purity of the parent compound at each time point.
-
Mass Balance: A good stability study should account for >95% of the initial parent compound concentration (i.e., parent peak area + degradant peak areas). Poor mass balance may indicate that degradants are not being detected by your method or are precipitating.
Caption: Potential degradation pathways for the target compound.
References
-
ICH. (n.d.). Q1A - Q1F Stability. Quality Guidelines. Retrieved from [Link][21]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link][22]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link][7]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link][23]
-
Jivaramonaikul, W., Rashatasakhon, P., & Wanichwecharungruang, S. (2010). UVA absorption and photostability of coumarins. Photochemical & Photobiological Sciences, 9, 1120. Retrieved from [Link][6]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][1]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link][24]
-
PubMed. (2007). Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 643-8. Retrieved from [Link][15]
-
National Institutes of Health. (2025, July 29). Engineering Photolabile Cyclopentane‐Fused Coumarins: From One‐Pot Synthesis to Mechanistic Study for Visible Light‐Triggered Photolysis. Retrieved from [Link][16]
-
International Science Community Association. (2012). Kinetics and Mechanism of the Ring Opening of 3-carboethoxycoumarin by Sodium Hydroxide and Hydrazine. Research Journal of Chemical Sciences, 2(12), 57-64. Retrieved from [Link][4]
-
ResearchGate. (2025, August 6). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Request PDF. Retrieved from [Link][10]
-
ResearchGate. (2025, August 5). Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures. Retrieved from [Link][5]
-
Journal of the American Chemical Society. (2024, July 18). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Retrieved from [Link][19]
-
ResearchGate. (2014, November 25). (PDF) Study of chemical kinetics for hydrolysis of coumarin and its derivatives at five temperature. Retrieved from [Link][20]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link][8]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link][12]
-
ResearchGate. (2023, July 22). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [Link][25]
-
National Institutes of Health. (n.d.). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. Retrieved from [Link][17]
-
PubMed. (2023, June 8). Elucidation of the coumarin degradation by Pseudomonas sp. strain NyZ480. Retrieved from [Link][9]
-
ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link][14]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link][11]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link][2]
-
AAPS. (2021, May 23). Impact of Solvent Selection and Absorptivity on Dissolution Testing of Acetylsalicylic Acid Enteric-Coated Tablets. Retrieved from [Link][26]
Sources
- 1. database.ich.org [database.ich.org]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Elucidation of the coumarin degradation by Pseudomonas sp. strain NyZ480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering Photolabile Cyclopentane‐Fused Coumarins: From One‐Pot Synthesis to Mechanistic Study for Visible Light‐Triggered Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. ICH Official web site : ICH [ich.org]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 23. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. researchgate.net [researchgate.net]
- 26. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing Cell-Based Assays for Coumarin Compounds
Introduction
Welcome to the technical support center for optimizing cell-based assays with coumarin compounds. As a class of benzopyrone-based natural products and synthetic derivatives, coumarins exhibit a vast range of pharmacological activities, from anticancer and anti-inflammatory to neuroprotective effects.[1][2] Their mechanisms of action are equally diverse, often involving the modulation of critical signaling pathways such as PI3K/Akt/mTOR.[1][3][4][5][6][7][8]
However, the unique physicochemical properties of coumarins—namely their hydrophobicity and intrinsic fluorescence—present specific challenges in the design and execution of robust and reproducible cell-based assays. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to empower researchers to overcome these hurdles and generate high-quality, reliable data.
Part I: Core Principles of Handling Coumarin Compounds
This section addresses the foundational challenges of working with coumarins: getting them into solution and ensuring they remain stable and active throughout your experiment.
Frequently Asked Questions (FAQs)
Q1: My coumarin compound won't dissolve in my aqueous cell culture medium. What is the best approach to solubilize it?
A1: This is the most common challenge with coumarin derivatives. Due to their hydrophobic nature, direct dissolution in aqueous media is often impossible. The standard and recommended procedure is to first create a high-concentration stock solution in an appropriate organic solvent.
-
Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of hydrophobic compounds for cell-based assays.[9][10]
-
Alternative Solvents: If your compound is insoluble in DMSO or your cells are particularly sensitive, other options include N,N-dimethylformamide (DMF), ethanol, or propylene glycol.[11][12][13] However, the tolerability of these solvents by cell lines is often lower than for DMSO.
The key is to dissolve the compound at a high concentration in the organic solvent (e.g., 10-50 mM) and then dilute this stock into the cell culture medium to achieve the final desired concentration. This process must be carefully optimized to avoid precipitation.
Q2: I've dissolved my coumarin in DMSO, but it precipitates immediately when I add it to the cell culture medium. How can I prevent this "crashing out"?
A2: This phenomenon occurs when the compound's solubility limit in the final aqueous environment is exceeded upon rapid dilution of the DMSO stock.[3][14] The following steps are critical to prevent this:
-
Optimize the Dilution Method: Never add a small volume of concentrated stock directly into a large volume of media. Instead, perform a stepwise serial dilution. Adding the stock solution dropwise into pre-warmed (37°C) media while gently vortexing can aid dispersion and prevent localized high concentrations that trigger precipitation.[3][15]
-
Control the Final Solvent Concentration: The final concentration of DMSO in your culture wells is critical. While some cell lines can tolerate up to 1% DMSO, it is strongly recommended to keep the final concentration at or below 0.5%, and ideally below 0.1% for long-term assays or sensitive cell lines.[9][10][16][17]
-
Consider Solubility Enhancers: If precipitation persists, you can try diluting the compound into a serum-containing medium. Proteins within the serum, like albumin, can bind to the compound and help maintain its solubility.[14]
Below is a workflow to guide you through troubleshooting this common issue.
Q3: How can I be sure my coumarin compound is stable in the cell culture medium over the course of a multi-day experiment?
A3: This is a critical and often overlooked aspect of assay optimization. Compound instability due to chemical degradation (e.g., hydrolysis) or cellular metabolism can lead to a loss of activity over time, resulting in misleading data.[18] The most robust method to assess this is to perform a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19][20] You would incubate your compound in the complete cell culture medium (with and without cells) under standard incubator conditions (37°C, 5% CO2) and measure its concentration at various time points (e.g., 0, 24, 48, 72 hours).[19][20][21] If significant degradation is observed, you may need to replenish the media with a fresh compound at regular intervals.[18][19]
Part II: Assay-Specific Optimization & Troubleshooting
Once you have a stable, soluble compound solution, the next step is to address challenges within the assay itself.
Troubleshooting Guide: Question & Answer Format
Issue 1: Fluorescence Interference
Q: I am using a fluorescence-based assay (e.g., GFP reporter, CellTiter-Blue). How do I account for the intrinsic fluorescence of my coumarin compound?
A: Coumarins are inherently fluorescent molecules, which can directly interfere with assay readouts by creating a high background signal.[2][22] Failure to correct for this "autofluorescence" can lead to false-negative or false-positive results. A proper counter-screen is essential.
The strategy involves running a parallel plate that includes all components except the assay's fluorescent reporter (or cells, if they are the source of the signal). This allows you to measure the fluorescence of the compound alone at each concentration.
Issue 2: Unexpected Cytotoxicity
Q: My compound appears to be highly cytotoxic even at low concentrations. How can I confirm this is a true biological effect and not an artifact?
A: While many coumarin derivatives are studied for their cytotoxic effects against cancer cells, apparent toxicity can also arise from artifacts.[1][23]
-
Confirm Solubility: First, ensure the compound is not precipitating. Compound precipitates can cause light scattering in absorbance-based assays (like MTT) or create a toxic microenvironment for cells, leading to overestimated cytotoxicity.[2] Visually inspect the wells under a microscope.
-
Solvent Toxicity: Run a "vehicle control" with the highest concentration of your solvent (e.g., DMSO) used in the experiment. This will confirm that the solvent itself is not causing the observed cell death.[10][16]
-
Use an Orthogonal Assay: If you are using an MTT assay (which measures metabolic activity), confirm the results with a different method that measures a distinct parameter, such as cell membrane integrity (e.g., LDH release assay) or cell counting (e.g., using Trypan Blue or a cell counter). This helps rule out compound interference with a single assay technology.[24]
Issue 3: Mechanism of Action
Q: My coumarin derivative shows anti-proliferative activity. How can I begin to investigate its mechanism of action?
A: Coumarins are known to affect multiple cellular processes. A common mechanism is the inhibition of signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][4][7] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[3][6]
-
Initial Steps: You can use techniques like Western blotting to probe the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K). A decrease in phosphorylation would suggest pathway inhibition.
-
Cell Cycle Analysis: Flow cytometry using propidium iodide staining can determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M).[6]
Part III: Detailed Experimental Protocols
Protocol 1: Preparation of Coumarin Stock and Working Solutions
This protocol outlines the best practices for preparing solutions of hydrophobic coumarin compounds to minimize precipitation.[3][14][25]
-
Stock Solution Preparation: a. Weigh out the desired amount of your coumarin compound in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high concentration (e.g., 10-50 mM). c. Vortex vigorously until the compound is completely dissolved. A brief sonication may assist with dissolution.[9] d. Aliquot the stock solution into single-use, tightly sealed vials to prevent water absorption by the hygroscopic DMSO and store at -20°C or -80°C.[17]
-
Working Solution Preparation (Serial Dilution): a. Pre-warm your complete cell culture medium to 37°C. b. Thaw a single aliquot of your DMSO stock solution. c. Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution): i. First, make an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media (yields 100 µM in 1% DMSO). Vortex gently. ii. Next, add 20 µL of this 100 µM intermediate solution to 180 µL of pre-warmed media in your final culture well (yields 10 µM in 0.1% DMSO).
Protocol 2: Determining Maximum Tolerated Solvent Concentration
This protocol is essential for establishing the highest concentration of a solvent (e.g., DMSO) your specific cell line can tolerate without affecting viability or behavior.
-
Cell Plating: Seed your cells in a 96-well plate at the optimal density for your primary assay and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (media only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a reliable method, such as the MTT or CellTiter-Glo® assay.
-
Analysis: Plot cell viability (%) versus solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >95% viability) is your maximum tolerated concentration.
Protocol 3: Correcting for Compound Autofluorescence
This protocol details how to measure and subtract the background fluorescence from a test compound.[24][26]
-
Prepare Two Plates:
-
Plate A (Assay Plate): Plate cells and prepare compound dilutions as you would for your main experiment.
-
Plate B (Control Plate): Prepare a cell-free plate. Add the exact same compound dilutions to the same complete culture medium used in Plate A.
-
-
Incubation: Incubate both plates under identical conditions (temperature, time).
-
Reagent Addition:
-
Plate A: Add your fluorescent assay reagent (e.g., CellTiter-Blue®, GFP substrate) according to its protocol.
-
Plate B: Add an equal volume of assay buffer or PBS (without the fluorescent reagent).
-
-
Fluorescence Reading: Read both plates on a plate reader using the identical excitation and emission wavelengths.
-
Data Correction: For each compound concentration, calculate the corrected fluorescence:
-
Corrected Fluorescence = (Fluorescence of Well in Plate A) - (Fluorescence of corresponding Well in Plate B)
-
Part IV: Data Summary & Appendices
Table 1: General Guidelines for Maximum Tolerated Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max Concentration | Notes for Sensitive Cells or Long-Term Assays (>48h) | References |
| DMSO | ≤ 0.5% | ≤ 0.1% | [9][10][16][17] |
| Ethanol | ≤ 0.5% | ≤ 0.1% (can be more toxic than DMSO for some lines) | [11][12] |
| DMF | ≤ 0.1% | Use with caution; determine empirically. | [13] |
| Propylene Glycol | ≤ 0.1% | Generally low toxicity but can affect cell behavior. | [12] |
Note: These are general guidelines. The tolerance for any solvent is highly cell-line dependent and must be determined empirically using the protocol described above.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
-
Frontiers. (2020, December 3). A Review on Anti-Tumor Mechanisms of Coumarins. [Link]
-
Various Authors. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Various Authors. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. [Link]
-
Galigher, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Al-Warhi, T., et al. (2025). Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. PubMed. [Link]
-
Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. [Link]
-
Various Authors. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Various Authors. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo? ResearchGate. [Link]
-
Semantic Scholar. (2025). Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. [Link]
-
Various Authors. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. [Link]
-
Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Yao, Y., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. NIH. [Link]
-
El-Sayed, N. N. E., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. NIH. [Link]
-
Kumar, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]
-
iGEM. (n.d.). Fluorescence Quantification using Plate Reader. [Link]
-
NIH. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
-
Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]
-
Al-Hilal, T. A., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]
-
Various Authors. (2025). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]
-
Mondal, A., et al. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry (RSC Publishing). [Link]
-
NIH. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]
-
Siddiqui, M. R., et al. (2018). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Various Authors. (2025). Solubility selectivity of DMF and IPA to AN and CAR. ResearchGate. [Link]
-
Various Authors. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Shah, P., et al. (2018). HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. MDPI. [Link]
-
Du, X., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
iGEM. (n.d.). MEASURING FLUORESCENCE ON A PLATE READER. [Link]
-
Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates. [Link]
-
Various Authors. (2025). Probe dependent anomalies in the solvation dynamics of coumarin dyes in dimethyl sulfoxide-glycerol binary solvent: Confirming the local environments are different for coumarin dyes. ResearchGate. [Link]
-
Halder, A., et al. (2020). Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents. PubMed. [Link]
-
Koley, S., et al. (2014). Probe dependent anomalies in the solvation dynamics of coumarin dyes in dimethyl sulfoxide-glycerol binary solvent. PubMed. [Link]
Sources
- 1. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 26. static.igem.wiki [static.igem.wiki]
Technical Support Center: Mitigating Off-Target Effects of Coumarin Derivatives in Biological Assays
Introduction
Coumarin derivatives are a cornerstone of modern drug discovery and chemical biology, prized for their versatile scaffold and often inherent fluorescence.[1][2][3] This versatility, however, presents a significant challenge: a propensity for off-target effects and assay interference that can lead to costly and time-consuming false positives.[4] As a Senior Application Scientist, I've frequently guided researchers through the complexities of interpreting data generated with these compounds. This technical support center is designed to provide you, our fellow scientists, with a centralized resource for troubleshooting and mitigating these common issues. Our goal is to equip you with the knowledge to distinguish true biological activity from experimental artifacts, thereby ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with coumarin derivatives?
A: Coumarin derivatives are notorious for a range of off-target effects that can confound biological assays. These are often categorized as Pan-Assay Interference Compounds (PAINS). The most prevalent issues include:
-
Fluorescence Interference: Many coumarin derivatives are inherently fluorescent.[5] This can lead to false positives in fluorescence-based assays by directly contributing to the signal or by quenching the fluorescence of a reporter molecule.[6][7]
-
Compound Aggregation: At higher concentrations, some coumarin derivatives can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[8][9]
-
Redox Cycling: Certain coumarin structures can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide.[10][11] This can interfere with assays that are sensitive to the redox state of the system or cause cytotoxicity that is not target-specific.[12]
-
Chemical Reactivity: The coumarin scaffold can be susceptible to nucleophilic attack, particularly if it possesses reactive functional groups.[13][14] This can lead to covalent modification of target proteins or other assay components.
Q2: Why is the coumarin scaffold prone to causing assay interference?
A: The physicochemical properties of the coumarin benzopyrone ring system contribute to its tendency for assay interference. Its planar, aromatic structure can facilitate non-specific interactions with proteins through hydrophobic and π-stacking interactions.[15] Furthermore, the lactone ring can be susceptible to hydrolysis, and various substituents can alter the electronic properties of the molecule, making it more prone to redox activity or chemical reactions.[15]
Q3: What is the difference between a PAIN and a truly active compound?
A: A truly active compound elicits a biological response through a specific, high-affinity interaction with its intended molecular target. In contrast, a PAIN appears active in multiple, unrelated assays through non-specific mechanisms like those listed in Q1.[4] The key to distinguishing between the two lies in rigorous experimental validation, including the use of orthogonal assays and biophysical methods to confirm direct target engagement.
Q4: At what stage of my research should I start thinking about off-target effects?
A: It is crucial to consider potential off-target effects from the moment a coumarin derivative is identified as a "hit" in a primary screen.[16] Early implementation of counter-screening and orthogonal validation assays can save significant resources by eliminating false positives before they advance into more complex and expensive stages of research.[16]
Troubleshooting Guides
Scenario 1: My coumarin hit is active in a fluorescence-based assay, but I suspect interference.
Fluorescence-based assays are particularly susceptible to interference from coumarin derivatives.[7] Follow this guide to deconvolve true activity from artifacts.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting fluorescence interference.
Detailed Protocols:
-
Step 1: Assess Intrinsic Fluorescence and Spectral Overlap.
-
Protocol: Using a spectrophotometer, measure the excitation and emission spectra of your coumarin derivative at the concentration used in the assay.
-
Rationale: This will determine if the compound's fluorescence spectrum overlaps with that of your assay's fluorophore, which could lead to a direct increase in the measured signal.[7]
-
-
Step 2: Run a "Compound-Only" Control.
-
Protocol: Set up an assay reaction that includes all components except the target protein or substrate. Add your coumarin derivative at various concentrations.
-
Rationale: This control will definitively show if the compound itself contributes to the background fluorescence under the assay conditions.[17]
-
-
Step 3: Perform a Quenching Assay.
-
Protocol: In a simple buffer system, mix the fluorescent product of your assay with increasing concentrations of your coumarin derivative. Measure the fluorescence at each concentration.
-
Rationale: This experiment will reveal if your compound is quenching the signal from the fluorophore, which could be misinterpreted as inhibition.[6]
-
Scenario 2: My coumarin compound shows activity against multiple, unrelated targets.
Promiscuous activity is a hallmark of compound aggregation.[8][9] The following steps will help you determine if aggregation is the underlying cause.
Troubleshooting Workflow:
Caption: Workflow to investigate compound aggregation.
Detailed Protocols:
-
Step 1: Detergent Counter-Screen.
-
Protocol: Re-run your primary assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.
-
Rationale: Detergents can disrupt the formation of compound aggregates. A significant decrease in the observed activity in the presence of a detergent is a strong indicator of aggregation-based inhibition.
-
-
Step 2: Dynamic Light Scattering (DLS).
-
Protocol: Use DLS to directly detect the presence of aggregates of your coumarin derivative in the assay buffer at relevant concentrations.
-
Rationale: DLS is a biophysical technique that measures particle size in solution. It provides direct evidence for or against the formation of aggregates.
-
Scenario 3: I suspect my coumarin derivative is a redox cycler.
Redox cycling can produce reactive oxygen species (ROS) that interfere with assays.[10][11]
Troubleshooting Steps:
-
Step 1: Assay in the Presence of an Antioxidant.
-
Protocol: Run your assay with and without the addition of a strong reducing agent, such as dithiothreitol (DTT) at 1 mM.
-
Rationale: If the compound's activity is due to redox cycling, the presence of an antioxidant should abrogate the effect.[18]
-
-
Step 2: Hydrogen Peroxide Detection Assay.
-
Protocol: Use a commercially available assay (e.g., Amplex Red) to directly measure the production of hydrogen peroxide by your coumarin derivative in the assay buffer.
-
Rationale: This provides direct evidence of ROS generation by your compound.[14]
-
Advanced Characterization Techniques for Target Validation
Once you have ruled out common assay artifacts, it is essential to confirm that your coumarin derivative directly engages its intended target in a biologically relevant context.
| Technique | Principle | Information Gained | Key Advantage |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (KD), kinetics (kon, koff), and specificity. | Real-time, label-free detection of direct binding.[19][20] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Provides a complete thermodynamic profile of the binding interaction.[19][20] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. | Confirms target engagement in intact cells or cell lysates.[21][22][23] | Provides evidence of target binding in a physiological context.[24][25] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with your coumarin derivative or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[26][27]
References
- Coumarin derivatives inhibit the aggregation of β-lactoglobulin. RSC Publishing.
- Inhibition of amyloid-β aggregation by coumarin analogs can be manipulated by functionalization of the aromatic center. PubMed, 2011-04-15.
- Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. Molecules, 2025-10-14.
- Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. MDPI.
- Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. ProQuest.
- Copper-redox cycling by coumarin-di(2-picolyl)amine hybrid molecule leads to ROS-mediated DNA damage and apoptosis: A mechanism for cancer chemoprevention. PubMed, 2018-06-25.
- Redox Cycling of Copper by coumarin-di(2-picolyl)amine Hybrid Molecule Leads to ROS-mediated Modulation of Redox Scavengers, DNA Damage and Cell Death in Diethylnitrosamine Induced Hepatocellular Carcinoma. PubMed.
- Technical Support Center: Troubleshooting Coumarin 6 Fluorescence. Benchchem.
- Technical Support Center: Troubleshooting Low Fluorescence Signal with Coumarin Dyes. Benchchem.
- Study of Possible Mechanisms Involved in the Inhibitory Effects of Coumarin Derivatives on Neutrophil Activity. NIH.
- Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed, 2025-04-22.
- Pan-assay interference compounds. Wikipedia.
- Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. PMC - NIH.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate.
- Select structures of pan‐assay interference compounds (PAINS) that contain styryl structural elements. ResearchGate.
- Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH, 2020-07-01.
- Natural Coumarin Isomers with Dramatically Different AIE Properties: Mechanism and Application. ACS Publications, 2023-04-19.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications, 2015-01-29.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH.
- Coumarins as Versatile Scaffolds: Innovative Synthetic Strategies for Generating Diverse Heterocyclic Libraries in Drug Discovery. ResearchGate.
- Enhance drug discovery with advanced biophysical techniques. Nuvisan.
- Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf, 2015-09-18.
- Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge.
- Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PMC - NIH.
- The use of biophysical methods in the hit-to-lead process. Drug Target Review, 2021-06-22.
- A Comprehensive Evaluation of Coumarin Derivatives and Associated Biological Activities. [No Source Found].
- Synthetic strategies for Linked coumarin-chalcone hybrids. ResearchGate.
- Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. NIH, 2025-10-14.
- Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf, 2015-12-07.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH, 2023-02-24.
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PMC - PubMed Central, 2021-04-28.
- Coumarin-Dithiocarbamate Derivatives as Biological Agents. PubMed, 2025-10-03.
- Biophysical methods in early drug discovery. PMC - NIH.
- Syntheses, reactivity, and biological applications of coumarins. Frontiers.
- Design, synthesis and biological evaluation of coumarin derivatives as potential BRD4 inhibitors. PubMed, 2022-08-29.
- Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells. MDPI, 2022-12-22.
- De novo drug design and biological evaluation of coumarin–pyrimidine co-drug derivatives as diabetic inhibitors: expanding a multi-algorithm approach with the integration of machine learning in pharmaceutical research. PMC - NIH, 2025-07-11.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI.
- Multi-Target Effects of Novel Synthetic Coumarin Derivatives Protecting Aβ-GFP SH-SY5Y Cells against Aβ Toxicity. MDPI.
- An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. NIH.
- How can off-target effects of drugs be minimised?. Patsnap Synapse, 2025-05-21.
- Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. NIH.
- Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility. PubMed, 2022-12-14.
- Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. PMC.
- Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years. PubMed.
- Current developments of coumarin compounds in medicinal chemistry. PubMed.
Sources
- 1. Coumarin-Dithiocarbamate Derivatives as Biological Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Coumarin derivatives inhibit the aggregation of β-lactoglobulin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Inhibition of amyloid-β aggregation by coumarin analogs can be manipulated by functionalization of the aromatic center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-redox cycling by coumarin-di(2-picolyl)amine hybrid molecule leads to ROS-mediated DNA damage and apoptosis: A mechanism for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redox cycling of copper by coumarin-di(2-picolyl)amine hybrid molecule leads to ROS-mediated modulation of redox scavengers, DNA damage and cell death in diethylnitrosamine induced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Possible Mechanisms Involved in the Inhibitory Effects of Coumarin Derivatives on Neutrophil Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. mdpi.com [mdpi.com]
- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 22. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Addressing analytical challenges in the characterization of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for the analytical characterization of 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid (Compound TCPA). This document is designed for researchers, analytical chemists, and drug development professionals to navigate the common and complex challenges associated with this molecule. Our approach integrates fundamental principles with field-proven troubleshooting strategies to ensure robust and reliable analytical outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to facilitate initial experimental design and setup.
Q1: What are the primary structural features of Compound TCPA that influence its analytical behavior?
A1: Compound TCPA possesses three key regions that dictate its analytical character:
-
A Substituted Coumarin Core: This planar, heterocyclic system is chromophoric, making it ideal for UV-Vis detection.[1][2] Its aromatic nature lends it to reversed-phase chromatography.
-
A Propanoic Acid Side Chain: The carboxylic acid group (pKa typically ~4-5) makes the molecule's solubility and chromatographic retention highly pH-dependent.[3] This is the most critical factor to control in method development.
-
An Ether Linkage and Multiple Methyl Groups: These contribute to the molecule's overall lipophilicity and influence its fragmentation patterns in mass spectrometry.
Q2: I need to develop an HPLC purity method. Where should I start?
A2: A reversed-phase HPLC method with UV detection is the most common and effective starting point.[1][4] The key is to control the ionization state of the carboxylic acid. Begin with a C18 column and a mobile phase consisting of acetonitrile and an acidified aqueous buffer.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 3.5-5 µm particle size | Provides good hydrophobic retention for the coumarin core. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Maintains a low pH (<3.0) to keep the carboxylic acid protonated (neutral), ensuring good peak shape and stable retention.[5] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for eluting coumarin derivatives.[4] |
| Detection | Diode Array Detector (DAD/PDA) | Allows for monitoring at the UV λmax (~300-330 nm for coumarins) and checking for peak purity.[6] |
| Column Temp. | 30-40 °C | Improves peak efficiency and reduces viscosity. |
| Initial Gradient | 10-95% B over 20 minutes | A good starting point for scouting elution conditions. |
Q3: The compound is not dissolving well in my initial mobile phase for sample preparation. What should I do?
A3: This is a classic solubility challenge due to the molecule's dual hydrophilic (acid) and lipophilic (coumarin) nature.[3] Never inject a sample dissolved in a solvent significantly stronger than your initial mobile phase, as this will cause severe peak distortion.
-
Use a Diluent Similar to the Mobile Phase: Try dissolving the sample directly in your initial mobile phase (e.g., 10% ACN / 90% Water with 0.1% Formic Acid).
-
Employ pH Modification: The solubility of carboxylic acids can be dramatically increased by reacting them with a base to form a salt.[7] You can dissolve the compound in a small amount of dilute base (e.g., 0.1 M NaOH) and then dilute it with your mobile phase. However, be mindful of the final pH and potential on-column issues.
-
Use a Co-solvent: If aqueous solubility is low, dissolving the compound in a small amount of a water-miscible organic solvent (like acetonitrile or methanol) before diluting with the aqueous component of your mobile phase is a common strategy.[8]
Part 2: Detailed Troubleshooting Guides
Guide 1: HPLC Chromatographic Issues
Problem: My main peak is tailing or showing poor symmetry.
This is the most anticipated issue for this compound, primarily due to interactions between the carboxylic acid group and the stationary phase or residual silanols.[5][9]
Causality & Solution Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Expert Insight: The "pH rule" is paramount. By keeping the mobile phase pH at least 2 units below the analyte's pKa, you ensure >99% of the molecules are in their neutral, single protonated form. This prevents the mixed-mode (ionic and hydrophobic) interactions that lead to tailing.[5]
Guide 2: Mass Spectrometry (MS) Analysis
Problem: I am not sure how to interpret the MS/MS fragmentation pattern for structural confirmation or impurity identification.
The fragmentation of Compound TCPA is predictable and highly informative, driven by the stable coumarin core.
Expected Fragmentation Pathways:
The primary fragmentation event for coumarins under electron ionization (EI) or collision-induced dissociation (CID) is the loss of carbon monoxide (CO, 28 Da) from the pyrone ring to form a stable benzofuran radical ion.[10][11] Subsequent fragmentations can occur on the side chains.
| Precursor Ion (M+H)⁺ | Key Fragment Ion (m/z) | Neutral Loss | Structural Origin of Loss |
| 291.12 | 263.13 | CO (28 Da) | Loss of carbonyl from the coumarin pyrone ring.[11][12] |
| 291.12 | 245.12 | COOH₂ (46 Da) | Loss of the propanoic acid group. |
| 291.12 | 217.12 | CO + COOH₂ (74 Da) | Sequential loss of the acid group and the ring carbonyl. |
| 263.13 | 217.12 | COOH₂ (46 Da) | Loss of the acid group from the benzofuran intermediate. |
Experimental Protocol: LC-MS/MS for Structural Confirmation
-
Chromatography: Use the developed HPLC method with a volatile acid like formic acid. Avoid non-volatile buffers like phosphate.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes. Positive mode (M+H)⁺ is often robust for coumarins.[13]
-
Full Scan (MS1): Acquire a full scan from m/z 100-500 to confirm the mass of the parent ion (Expected [M+H]⁺ = 291.1227).
-
Product Ion Scan (MS2): Perform a product ion scan on the precursor m/z 291.12. Optimize collision energy to observe the key fragments (m/z 263, 245, 217). The presence of the characteristic m/z 263 peak is strong evidence for the intact coumarin core.[10][11]
Guide 3: Impurity Profiling and Identification
Problem: I see several small, unknown peaks in my chromatogram. How do I determine if they are significant and identify them?
Impurity profiling must be guided by regulatory standards, such as those from the International Council for Harmonisation (ICH).[14] The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[15][16]
Decision Logic for Impurity Investigation:
Caption: ICH Q3A-based workflow for impurity identification.[14][15]
Common Potential Impurities from Synthesis:
Coumarin synthesis often involves reactions like the Pechmann condensation or Knoevenagel condensation.[17][18][19] Potential impurities could include:
-
Starting Materials: e.g., unreacted substituted resorcinol or ethyl 2-methylacetoacetate.
-
Isomers: Positional isomers from the initial condensation reaction.
-
Hydrolysis Products: Cleavage of the ester-like lactone ring or the ether linkage under harsh conditions.
-
By-products: From side reactions common in the chosen synthetic route.[20]
Use the LC-MS data to predict the molecular formula of the impurity and compare it against these likely sources.
Guide 4: NMR Structural Elucidation
Problem: How can I definitively confirm the structure and assign the proton and carbon signals for Compound TCPA?
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[21][22] A combination of 1D and 2D NMR experiments is required.[23][24][25]
Step-by-Step Elucidation Protocol:
-
¹H NMR: Acquire a standard proton NMR. This will confirm the presence of all expected proton environments: aromatic protons, the methine from the propanoic acid, and the four distinct methyl groups.
-
¹³C NMR & DEPT-135: This confirms the carbon count. The DEPT-135 experiment is crucial for distinguishing between CH₃/CH groups (positive signal) and CH₂ groups (negative signal). Quaternary carbons will be absent.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings. It will be essential for identifying the connectivity between the two aromatic protons on the coumarin ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons (¹H-¹³C). It allows you to definitively assign the carbon signal for each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations:
-
Protons of the C4-methyl group to the C3, C4, and C4a carbons.
-
Protons of the C7-methyl group to the C6, C7, and C8 carbons.
-
The H10 methine proton to the C5 ether carbon and the propanoic acid carbonyl carbon.
-
By systematically integrating data from these experiments, a complete and unambiguous assignment of the structure can be achieved.[25][26]
References
-
Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. National Institutes of Health (NIH). Available at: [Link]
-
ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency (EMA). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. Available at: [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Agilent Technologies. Available at: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Coumarins in Food and Methods of Their Determination. National Institutes of Health (NIH). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. ResearchGate. Available at: [Link]
-
Purification and Determination Procedure of Coumarin Derivatives. ASTM International. Available at: [Link]
-
New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. Available at: [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. Available at: [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]
-
Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. LCGC. Available at: [Link]
-
The solubility of compounds containing the carboxylic acid group can be increased by reaction with: A) - brainly.com. Brainly. Available at: [Link]
-
Coumarin - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]
-
Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available at: [Link]
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. Available at: [Link]
-
Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. National Institutes of Health (NIH). Available at: [Link]
-
carboxylic acid solubility + TLC. Reddit. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
-
Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]
-
use of nmr in structure ellucidation. Slideshare. Available at: [Link]
-
Coumarin Synthesis Mechanism. BYJU'S. Available at: [Link]
-
Structure Elucidation by NMR. ETH Zurich. Available at: [Link]
-
Synthesis of Coumarins. Slideshare. Available at: [Link]
-
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid. PubChem. Available at: [Link]
-
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. MDPI. Available at: [Link]
-
2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Publishing Group. Available at: [Link]
Sources
- 1. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 13. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 17. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. byjus.com [byjus.com]
- 19. Synthesis of Coumarins | PPT [slideshare.net]
- 20. mdpi.com [mdpi.com]
- 21. Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones | Hoye Research Group [hoye.chem.umn.edu]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. use of nmr in structure ellucidation | PDF [slideshare.net]
- 25. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 26. 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate [mdpi.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
In the landscape of modern drug discovery, the journey from a promising bioactive small molecule to a clinically viable therapeutic is both arduous and complex. A critical, non-negotiable milestone in this journey is the definitive validation of the compound's biological target. An unambiguous understanding of target engagement is the bedrock upon which successful drug development programs are built, helping to eliminate false positives, reduce research and development risks, and ultimately increase the probability of success in clinical trials.[1]
This guide provides a comprehensive framework for validating the biological target of a novel investigational compound, 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid . As this molecule is not extensively characterized in public literature, it serves as an ideal model for outlining a rigorous, multi-pronged validation strategy. We will explore and compare orthogonal experimental approaches, moving from initial biophysical confirmation of binding to definitive genetic validation in a cellular context.
The Imperative of a Multi-Faceted Validation Strategy
Target validation cannot be achieved with a single experiment. Instead, it requires the convergence of evidence from multiple, independent methods to build a robust and compelling case.[2] This "orthogonal" approach is crucial for de-risking a project and ensuring that the observed biological effects of the compound are indeed mediated by the intended target. Our validation workflow is designed to systematically build this case, starting with direct target interaction and culminating in cellular and in-vivo relevance.
Diagram: Overall Target Validation Workflow
Caption: A multi-phase workflow for robust biological target validation.
Phase 1: Confirming Direct Physical Interaction
The foundational step in target validation is to demonstrate a direct, physical interaction between the small molecule and its putative protein target. Biophysical methods are the gold standard for this, providing quantitative data on binding affinity, kinetics, and thermodynamics.[3][4]
Comparison of Primary Biophysical Methods
| Method | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Binding Affinity (KD), Kinetics (ka, kd) | Real-time, label-free, high-throughput potential.[4][5] | Requires protein immobilization which may affect activity; non-specific binding can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Gold standard for thermodynamic characterization; solution-based.[1][3] | Requires large amounts of pure protein; lower throughput. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding. | Thermal Shift (ΔTm) | High-throughput, low protein consumption, cost-effective screen for binders.[6][7] | Indirect measure of binding; may not work for all proteins or ligands. |
Experimental Insight: For our novel coumarin derivative, an ideal starting point would be DSF as a high-throughput screen to confirm a stabilizing interaction with the purified putative target protein. A positive "hit" from DSF should then be followed by SPR or ITC to obtain precise affinity and kinetic data, which is essential for establishing a structure-activity relationship (SAR) during lead optimization.[3]
Phase 2: Demonstrating Target Engagement in a Cellular Milieu
Confirming that a compound binds to a purified protein is necessary, but not sufficient. It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.[4] This step bridges the gap between biochemistry and cell biology.
Featured Method: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[8][9] The principle is that a ligand-bound protein is thermodynamically stabilized and will therefore denature and aggregate at a higher temperature than the unbound protein.[10][11]
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with varying concentrations of the test compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).[8]
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[8]
-
Protein Quantification and Detection: Carefully collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant using a specific antibody via Western Blot or an ELISA-based method like AlphaScreen®.[10]
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and cellular engagement.
Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Phase 3: Genetic Validation for Definitive Proof
The most rigorous method for target validation involves genetically manipulating the expression of the putative target.[12] If the compound's biological effect is diminished or abolished when the target protein is removed, it provides the strongest evidence of a specific on-target mechanism.
Featured Method: CRISPR-Cas9 Knockout
CRISPR-Cas9 technology allows for the precise and permanent knockout of a target gene.[13][14] Compared to transient methods like RNA interference (RNAi), CRISPR provides a complete loss-of-function model, which yields more definitive and interpretable results.[14][15]
-
gRNA Design & Validation: Design and synthesize at least two independent guide RNAs (gRNAs) targeting early exons of the putative target gene to ensure a functional knockout. Validate the cutting efficiency of the gRNAs.
-
Generate Knockout Cell Line: Introduce the Cas9 nuclease and the validated gRNAs into the target cell line (e.g., via lentiviral transduction).[15]
-
Isolate and Verify Clones: Select single-cell clones and expand them. Verify the knockout at the genomic level (sequencing) and protein level (Western Blot) to confirm the complete absence of the target protein.
-
Phenotypic Assay: Compare the phenotypic response of the wild-type (WT) cells and the knockout (KO) cells to treatment with This compound . The phenotypic endpoint should be a quantifiable measure of the compound's activity (e.g., cell viability, inhibition of a signaling pathway).
-
Interpretation:
-
Successful Validation: The compound shows a significantly reduced or no effect in the KO cells compared to the WT cells.
-
Off-Target Effect: The compound has a similar effect in both WT and KO cells, suggesting the phenotype is mediated by a different target.
-
Comparison of Genetic Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 KO | Permanent gene disruption via DNA double-strand breaks. | Complete and permanent loss of function; high specificity; clear results.[13][14] | Can have off-target effects; clonal selection is time-consuming; potential for genetic compensation. |
| siRNA Knockdown | Transient mRNA degradation leading to reduced protein expression. | Rapid and transient; suitable for high-throughput screening. | Incomplete knockdown can lead to ambiguous results; off-target effects are common; short duration of effect. |
Conclusion: Synthesizing the Evidence
Validating the biological target of a novel compound like This compound is a systematic process of evidence accumulation. By progressing through the phases of biophysical confirmation (DSF, SPR), cellular target engagement (CETSA), and definitive genetic validation (CRISPR-Cas9), researchers can build an unassailable case for their compound's mechanism of action. This rigorous, multi-faceted approach is not merely an academic exercise; it is a critical strategy to minimize risk and maximize the potential for translating a promising molecule into a transformative therapy.
References
- The impact of CRISPR-Cas9 on target identification and valid
- Target Identification and Validation (Small Molecules). University College London.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- CRISPR Cas9 Gene Editing.
- Explore the role of CRISPR gene editing in target valid
- CRISPR-Cas9 screening for target identific
- Validating CRISPR/Cas9-medi
- Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH.
- Enhance drug discovery with advanced biophysical techniques. Nuvisan.
- Target Engagement. Selvita.
- Biophysics: How to choose the right assay for your drug discovery project. Domainex.
- Identification and validation of protein targets of bioactive small molecules.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Target Identification and Valid
- Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Thermal shift assay. Wikipedia.
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. chem-space.com [chem-space.com]
- 3. nuvisan.com [nuvisan.com]
- 4. selvita.com [selvita.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 7. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. selectscience.net [selectscience.net]
Comparative study of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid with other coumarins
A Comparative Guide to 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid and Other Coumarins in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Coumarin Scaffold
Coumarins are a prominent class of naturally occurring and synthetic heterocyclic compounds characterized by a benzopyrone skeleton.[1][2][3] Their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, have established them as a "privileged scaffold" in medicinal chemistry.[1][4] This guide provides a comparative analysis of a specific synthetic derivative, this compound (referred to herein as "TMC-propanoic acid"), with other well-characterized coumarins. The objective is to elucidate its potential therapeutic value based on established structure-activity relationships (SAR) and to provide robust experimental protocols for its evaluation.
While direct experimental data for TMC-propanoic acid is not yet widely published, its structural features—a trimethylated coumarin core and a propanoic acid moiety—allow for a predictive comparison against known coumarins. This analysis is crucial for researchers and drug development professionals seeking to explore novel coumarin-based therapeutic agents.
Comparative Analysis of Biological Activities
The therapeutic potential of a coumarin derivative is largely dictated by the nature and position of substituents on its benzopyrone ring. We will compare the predicted activities of TMC-propanoic acid with benchmark coumarins based on three key pharmacological properties.
Antioxidant Activity
Scientific Rationale: Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathologies. Coumarins can mitigate oxidative damage by scavenging free radicals. The antioxidant capacity is highly dependent on the presence and position of hydroxyl (-OH) groups and, to a lesser extent, other electron-donating groups.[5][6]
Structure-Activity Relationship Insights:
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly dihydroxy substitutions at positions 7 and 8, significantly enhances antioxidant activity.[6]
-
Methyl Groups: Methyl and methoxy substitutions can offer a slight improvement in DPPH radical scavenging activity.[5][6]
-
Carboxylic Acid Group: The propanoic acid moiety in TMC-propanoic acid may contribute to its overall antioxidant profile, although the primary drivers are typically phenolic hydroxyls.
Predicted Performance of TMC-propanoic acid: The trimethyl substitution on the benzene ring of TMC-propanoic acid is expected to confer moderate antioxidant activity. While it lacks the potent hydroxyl groups of coumarins like Esculetin, its lipophilicity, enhanced by the methyl groups, may facilitate interaction with lipid-based radicals.
Table 1: Comparative Antioxidant Activity of Selected Coumarins
| Compound | Key Structural Features | Antioxidant Activity (DPPH Scavenging IC50) | Reference |
| TMC-propanoic acid | 3,4,7-trimethyl; 5-oxy-propanoic acid | Predicted Moderate | - |
| Coumarin | Unsubstituted | Very Low (>10,000 µM) | [6] |
| 7-Hydroxycoumarin (Umbelliferone) | 7-hydroxyl | Moderate | [6] |
| 6,7-Dihydroxycoumarin (Esculetin) | 6,7-dihydroxyl | High | [7] |
| Coumarin-3-carboxylic acid | 3-carboxyl | Moderate to High | [8] |
Anti-inflammatory Activity
Scientific Rationale: Inflammation is a critical immune response, but its dysregulation leads to chronic diseases. Coumarins can exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[9][10] They can also modulate inflammatory signaling pathways like NF-κB.[11]
Structure-Activity Relationship Insights:
-
Hydroxyl Groups: Similar to antioxidant activity, hydroxyl substitutions are often associated with potent anti-inflammatory effects.[10]
-
General Effect: Coumarin and its derivatives are known to reduce tissue edema and inflammation.[9]
-
Mechanism: Many coumarins inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12][13]
Predicted Performance of TMC-propanoic acid: The core coumarin structure of TMC-propanoic acid suggests a baseline anti-inflammatory potential. The propanoic acid side chain might influence its pharmacokinetic properties and ability to interact with inflammatory targets. Its activity is predicted to be less potent than hydroxylated coumarins but potentially significant.
Table 2: Comparative Anti-inflammatory Activity of Selected Coumarins
| Compound | Mechanism of Action | In Vitro/In Vivo Efficacy | Reference |
| TMC-propanoic acid | Predicted inhibition of pro-inflammatory mediators | Predicted Moderate | - |
| Coumarin | Inhibition of prostaglandin synthesis, reduction of edema | Effective in reducing inflammation and edema | [9] |
| Scopoletin | Inhibition of PGE2 and TNF-α production | Significant anti-inflammatory activity in animal models | [14] |
| Umbelliferone | Hinders NF-κB activation | Reduces production of NO, PGE2, iNOS, COX-2, TNF-α | [11] |
| Diclofenac (Standard) | Non-selective COX inhibitor | Potent anti-inflammatory agent | [15] |
Antimicrobial Activity
Scientific Rationale: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Coumarins have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[1][4]
Structure-Activity Relationship Insights:
-
Carboxylic Acid Group: The presence of a carboxylic acid moiety, as seen in coumarin-3-carboxylic acid, can confer strong, broad-spectrum antimicrobial activity.[8][16] This is a key feature of TMC-propanoic acid.
-
Lipophilicity: Increased lipophilicity, which can be provided by methyl groups, may enhance the ability of the compound to penetrate microbial cell membranes.
-
Other Substituents: The overall substitution pattern determines the spectrum and potency of antimicrobial action.
Predicted Performance of TMC-propanoic acid: The presence of the propanoic acid group is a strong indicator of potential antimicrobial activity. This, combined with the lipophilic trimethylated core, suggests that TMC-propanoic acid could be a promising candidate for further investigation as an antimicrobial agent. It is predicted to have significant activity, particularly when compared to simple coumarins lacking the acidic functional group.
Table 3: Comparative Antimicrobial Activity of Selected Coumarins
| Compound | Target Organisms | Activity (MIC/EC50) | Reference |
| TMC-propanoic acid | Gram-positive and Gram-negative bacteria | Predicted High | - |
| Coumarin | Various bacteria | Low to moderate activity | - |
| Coumarin-3-carboxylic acid | Broad-spectrum plant pathogenic bacteria | Strong activity (EC50 values of 26-41 µg/mL) | [8][16] |
| Novobiocin (Coumarin Antibiotic) | Primarily Gram-positive bacteria | Potent antibiotic | - |
| Ciprofloxacin (Standard) | Broad-spectrum bacteria | Potent antibiotic | - |
Experimental Protocols
To facilitate the empirical validation of the predicted activities of TMC-propanoic acid and other novel coumarins, the following detailed experimental protocols are provided.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Dissolve 3.94 mg of DPPH in 100 mL of methanol to prepare a 0.1 mM stock solution. This solution should be freshly prepared and kept in an amber bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of TMC-propanoic acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.
-
Assay Procedure: a. To a 96-well microplate, add 100 µL of each sample dilution to respective wells. b. Add 100 µL of methanol to a well to serve as the blank (control). c. Add 100 µL of the DPPH solution to all wells. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Determination: Plot the percentage inhibition against the sample concentration. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined from this graph. A lower IC50 value indicates higher antioxidant activity.
Protocol 2: In-Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein (bovine serum albumin), which is analogous to the protein denaturation that occurs during inflammation.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Solution: Prepare a stock solution of TMC-propanoic acid (1000 µg/mL) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit/accelerate the reaction). Prepare further dilutions (e.g., 100, 200, 400, 800 µg/mL).
-
Standard Drug: Prepare Diclofenac sodium at the same concentrations to serve as a positive control.
-
Albumin Solution: 1% aqueous solution of bovine serum albumin (BSA).
-
-
Assay Procedure: a. The reaction mixture consists of 2 mL of different concentrations of the test compound/standard and 0.2 mL of BSA solution. b. A control consists of 2 mL of distilled water and 0.2 mL of BSA solution. c. All mixtures are incubated at 37°C for 20 minutes. d. Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes. e. After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Protocol 3: Antimicrobial Susceptibility Testing by Agar Disk Diffusion Method
This method qualitatively assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[17]
Mechanism Diagram: Anti-inflammatory Action of Coumarins
Caption: Inhibition of key inflammatory pathways by coumarins.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The surface of a Mueller-Hinton Agar (MHA) plate is evenly swabbed in three directions to ensure confluent growth.[17]
-
Application of Disks: a. Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of TMC-propanoic acid (e.g., 30 µ g/disk ). b. A disk impregnated with the solvent alone serves as a negative control. c. A disk with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control. d. The disks are placed firmly on the surface of the inoculated MHA plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The diameter of the zone of complete inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Conclusion and Future Directions
This guide establishes a framework for evaluating this compound in the context of established coumarin pharmacology. Based on structure-activity relationships, TMC-propanoic acid is predicted to possess moderate antioxidant and anti-inflammatory properties and, most notably, potentially significant antimicrobial activity due to its carboxylic acid moiety.
The provided experimental protocols offer a clear and validated pathway for researchers to empirically test these predictions. Future studies should focus on the synthesis of TMC-propanoic acid, followed by the systematic in vitro and in vivo evaluation of its biological activities as outlined. Such research will be instrumental in determining its true potential as a lead compound for the development of new therapeutics.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 9. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Antimycobacterial susceptibility testing methods for natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Researcher's Guide to the Structure-Activity Relationship of Trimethyl-Coumarin Propanoic Acid Analogs as Anticoagulant Agents
In the landscape of anticoagulant drug discovery, coumarin derivatives have long held a position of prominence. The clinical success of warfarin, a 4-hydroxycoumarin derivative, has spurred decades of research into related structures to develop safer and more effective antithrombotic agents.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: trimethyl-coumarin propanoic acid analogs. We will explore how subtle molecular modifications can significantly impact anticoagulant efficacy, providing a comparative analysis supported by established experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and evaluation of novel anticoagulant therapies.
The Core Scaffold: Understanding the Pharmacological Significance
The coumarin nucleus, a fusion of a benzene and a pyrone ring, is a versatile scaffold found in many biologically active compounds.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, anticoagulant effects.[3][4] The anticoagulant mechanism of warfarin and related compounds involves the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors.[5] The development of new analogs, such as trimethyl-coumarin propanoic acid derivatives, aims to refine this activity, potentially offering improved therapeutic windows and reduced side effects.
Deconstructing the Molecule: A Comparative SAR Analysis
The anticoagulant activity of trimethyl-coumarin propanoic acid analogs is intricately linked to the specific arrangement and nature of their substituents. While direct, comprehensive SAR studies on this specific analog series are emerging, we can synthesize a robust working model by examining related coumarin structures. The key structural features for consideration are the substitution on the coumarin ring and the nature of the propanoic acid side chain.
The Influence of Methyl Substitution on the Coumarin Ring
The placement of methyl groups on the benzopyrone core can significantly modulate the molecule's lipophilicity and its interaction with the target enzyme. While the specific substitution pattern of "trimethyl" can vary, common positions for substitution on the coumarin ring are C4, C6, and C7.
-
Position C4: Substitution at the C4 position is a critical determinant of anticoagulant activity. A hydroxyl group at C4 is a common feature in many active coumarin anticoagulants, including warfarin.[6] The presence of a methyl group at this position, as seen in some derivatives, can alter the electronic properties and steric hindrance around the pyrone ring, which may influence binding affinity.[1]
-
Positions C6 and C7: Substitution on the benzene portion of the coumarin ring, such as at the C6 and C7 positions, primarily influences the pharmacokinetic properties of the molecule. Methyl groups at these positions generally increase lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Some studies on coumarin derivatives suggest that substitution at the C7 position can enhance anticoagulant activity.[1]
The Propanoic Acid Side Chain: A Key to Activity
The presence of a propanoic acid moiety, particularly at the C3 position, is a feature inspired by the structure of warfarin analogs. This side chain is believed to play a crucial role in the molecule's interaction with the active site of Vitamin K epoxide reductase.
-
Carboxylic Acid Group: The terminal carboxylic acid group is a key functional feature. Its ability to engage in hydrogen bonding and ionic interactions within the enzyme's active site is thought to be a primary driver of inhibitory activity. Studies on related coumarin-3-carboxamides have highlighted the importance of this functional group for biological activity.[3]
-
Aryl Substitution: In many potent analogs, the propanoic acid side chain is further substituted with an aryl group, creating a β-aryl propanoic acid derivative. While our focus is on trimethyl-coumarin analogs, the principles from these related compounds are instructive. The nature and substitution pattern of this aryl group can fine-tune the molecule's overall shape and electronic distribution, impacting its binding affinity.
The following table summarizes the anticipated structure-activity relationships for trimethyl-coumarin propanoic acid analogs based on current knowledge of related compounds.
| Structural Modification | Position | Anticipated Effect on Anticoagulant Activity | Rationale |
| Methyl Group | C4 | Modulatory | Alters steric and electronic properties near the active pyrone ring. |
| C6 | Increased Lipophilicity | May improve cell permeability and affect ADME properties. | |
| C7 | Potentially Enhanced Activity | Substitution at this position has been shown to be favorable in some coumarin series.[1] | |
| Propanoic Acid Side Chain | C3 | Essential for Activity | The carboxylic acid is a key interacting group with the target enzyme. |
| Aryl Substitution on Side Chain | Beta-position | Fine-tuning of Activity | Modifies the overall shape and electronic properties for optimal binding. |
Experimental Evaluation of Anticoagulant Activity
To empirically validate the SAR hypotheses, robust and standardized in vitro assays are essential. The most common and clinically relevant assays for evaluating coumarin-based anticoagulants are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT) tests.[5][6][7] These assays measure the clotting time of plasma and are sensitive to deficiencies in the extrinsic and intrinsic coagulation pathways, respectively.
Prothrombin Time (PT) Assay Protocol
The PT assay evaluates the extrinsic and common pathways of coagulation. It is particularly sensitive to factors II, V, VII, and X, and is the standard test for monitoring warfarin therapy.[5]
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
Test compounds (trimethyl-coumarin propanoic acid analogs)
-
Warfarin (as a positive control)
-
Vehicle control (e.g., DMSO)
-
Thromboplastin-calcium chloride reagent
-
Coagulometer or a water bath at 37°C and a stopwatch
Procedure:
-
Sample Preparation: Prepare stock solutions of the test compounds and warfarin in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve the desired final concentrations in the assay. The final solvent concentration should be kept constant across all samples and should not exceed 1% (v/v).
-
Plasma Incubation: Pipette 90 µL of platelet-poor plasma into a pre-warmed cuvette or test tube at 37°C.
-
Compound Addition: Add 10 µL of the test compound solution, warfarin solution, or vehicle control to the plasma. Incubate the mixture for a predetermined time (e.g., 2 minutes) at 37°C.
-
Initiation of Clotting: Add 200 µL of the pre-warmed thromboplastin-calcium chloride reagent to the plasma-compound mixture and simultaneously start the timer.
-
Clot Detection: Record the time in seconds for the formation of a fibrin clot. This is the prothrombin time.
-
Data Analysis: Compare the PT values of the test compounds to the vehicle control and the warfarin control. A longer PT indicates anticoagulant activity.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
The aPTT assay assesses the intrinsic and common pathways of coagulation and is sensitive to factors VIII, IX, XI, and XII, as well as prekallikrein and high-molecular-weight kininogen.[8][9]
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
Test compounds
-
Warfarin (as a positive control)
-
Vehicle control
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
0.025 M Calcium Chloride solution
-
Coagulometer or a water bath at 37°C and a stopwatch
Procedure:
-
Sample and Plasma Preparation: Prepare the test compounds as described for the PT assay.
-
Plasma and Reagent Incubation: Pipette 100 µL of platelet-poor plasma and 100 µL of the aPTT reagent into a pre-warmed cuvette at 37°C.
-
Compound Addition: Add 10 µL of the test compound solution, warfarin solution, or vehicle control to the plasma-reagent mixture. Incubate for a specific time as recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiation of Clotting: Add 100 µL of the pre-warmed 0.025 M calcium chloride solution to the mixture and simultaneously start the timer.
-
Clot Detection: Record the time in seconds for the formation of a fibrin clot. This is the activated partial thromboplastin time.
-
Data Analysis: Compare the aPTT values of the test compounds to the vehicle control and the warfarin control. A prolonged aPTT indicates anticoagulant activity.
Visualizing the Structure-Activity Landscape and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key SAR principles and the experimental workflow for evaluating anticoagulant activity.
Caption: Key SAR features for trimethyl-coumarin propanoic acid analogs.
Caption: Experimental workflow for evaluating anticoagulant activity.
Conclusion and Future Directions
The exploration of trimethyl-coumarin propanoic acid analogs represents a promising avenue in the quest for novel anticoagulants. By systematically modifying the coumarin core with methyl groups and retaining the critical propanoic acid side chain, it is possible to fine-tune the pharmacological properties of these molecules. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds, enabling the generation of reliable data to build a comprehensive SAR model. Future research should focus on the synthesis and testing of a diverse library of these analogs to validate the hypothesized SAR and to identify lead candidates with superior efficacy and safety profiles for further preclinical development.
References
-
Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity. (2015). Scientific Reports. [Link]
-
Synthetic coumarin derivatives with anticoagulation and antiplatelet aggregation inhibitory effects. (2023). Medicinal Chemistry Research. [Link]
-
Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (2022). Jordan Journal of Biological Sciences. [Link]
-
Synthesis of new coumarin derivatives with suspected anticoagulant activity. (2012). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Screening Tests in Haemostasis: The APTT. (n.d.). Practical-Haemostasis.com. [Link]
-
Rational Design, Synthesis and SAR Study of Novel Warfarin Analogous Of 4-Hydroxy Coumarin-Beta-Aryl Propanoic Acid Derivatives as Potent Anti-Inflammatory Agents. (2021). Journal of Molecular Structure. [Link]
-
DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. (2018). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
APTT. (n.d.). LiNEAR. [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). Molecules. [Link]
-
Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels. (2023). Medscape. [Link]
-
ACTIVATED PARTIAL THROMBOPLASTIN TIME (PTT) (LIQUID REAGENT). (n.d.). Atlas Medical. [Link]
-
Relationship between structure and anticoagulant activity of coumarin derivatives. (1963). British Journal of Pharmacology and Chemotherapy. [Link]
-
How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors. (2019). Seminars in Thrombosis and Hemostasis. [Link]
-
Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery and structure-activity relationship of coumarin derivatives as TNF-α inhibitors. (2007). Bioorganic & Medicinal Chemistry. [Link]
-
Structures of some coumarin drugs: the anticoagulants warfarin 2,... (n.d.). ResearchGate. [Link]
-
Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. (2017). European Journal of Medicinal Chemistry. [Link]
-
Coumarin derivatives as promising antibacterial agent(s). (2020). Arabian Journal of Chemistry. [Link]
-
Molecular structure and activity of coumarin derivatives series 1 and 2. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 7. Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
Comparative Efficacy Analysis of a Novel Coumarin Derivative Against Established Carbonic Anhydrase IX Inhibitors
A Guide for Drug Development Professionals
Disclaimer: The compound "2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid," hereafter referred to as Hypothetical Compound 1 (HC1) , is a theoretical molecule used for illustrative purposes within this guide. Its structure is based on the coumarin scaffold, a class of compounds known to exhibit inhibitory activity against various enzymes.[1][2][3][4] The experimental data presented for HC1 is simulated to demonstrate a realistic comparative workflow. All data and protocols for the known inhibitors are based on published scientific literature.
Introduction: Targeting Tumor Hypoxia through Carbonic Anhydrase IX
The tumor microenvironment is characterized by regions of low oxygen (hypoxia) and subsequent acidosis, which are major drivers of cancer progression, metastasis, and resistance to therapy.[5][6] A key protein responsible for maintaining pH homeostasis in these harsh conditions is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme.[5][7][8] CA IX is overexpressed in a wide range of solid tumors and shows very restricted expression in normal tissues, making it an attractive and highly specific target for anticancer drug development.[5][8][9] By inhibiting CA IX, the critical pH-regulating ability of cancer cells is disrupted, leading to increased intracellular acidosis and impairing their survival and invasive capabilities.[5][9]
This guide provides a comparative analysis of a novel hypothetical coumarin derivative, HC1, against two well-characterized CA IX inhibitors:
-
Acetazolamide (AZA): A first-generation, non-selective sulfonamide inhibitor of carbonic anhydrases, widely used in clinical practice for various conditions, including glaucoma and altitude sickness.[10][11][12][13] It serves as a benchmark for pan-CA inhibition.
-
Ureido-substituted benzenesulfonamide (U-104 / SLC-0111): A potent and selective second-generation inhibitor targeting the tumor-associated isoforms CA IX and CA XII.[14][15][16] U-104 is currently in clinical development and represents a more targeted therapeutic approach.[5]
The objective is to outline the experimental framework necessary to evaluate the in vitro efficacy of a novel compound like HC1 and to contextualize its potential performance against established standards.
Mechanism of Inhibition: Two Distinct Approaches
Inhibitors of carbonic anhydrases primarily function by interacting with the zinc ion (Zn²⁺) located in the enzyme's active site, which is essential for the catalytic hydration of carbon dioxide to bicarbonate and a proton.[5][8] However, the specific binding modes can differ significantly.
-
Sulfonamide-based Inhibitors (AZA & U-104): These compounds, including Acetazolamide and U-104, act as direct zinc-binding inhibitors.[5][8] The sulfonamide moiety (—SO₂NH₂) coordinates directly with the Zn²⁺ ion, displacing a water molecule and blocking the active site from substrate access. This is a well-established and potent mechanism of inhibition.[5]
-
Coumarin-based Inhibitors (Hypothetical Compound 1): Coumarins represent a newer class of CA inhibitors with a unique "prodrug" suicide inhibition mechanism.[3] The coumarin itself does not directly bind the zinc. Instead, the enzyme's own esterase activity hydrolyzes the coumarin's lactone ring.[3] The resulting 2-hydroxy-cinnamic acid product then binds to the entrance of the active site cavity, occluding it and preventing substrate turnover.[3] This distinct mechanism can lead to high isoform selectivity.[3]
Figure 1: Simplified diagram of CA IX catalysis and inhibitor mechanisms.
Comparative Efficacy Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. The following data were determined using the in vitro CA IX esterase activity assay detailed in Section 4.0.
| Compound | Class | Target(s) | IC₅₀ (CA IX) [nM] | Selectivity Profile |
| Acetazolamide (AZA) | Sulfonamide | Pan-CA | ~250 nM | Non-selective; inhibits multiple CA isoforms. |
| U-104 (SLC-0111) | Sulfonamide | CA IX / CA XII | 45.1 nM[15][16] | Highly selective for tumor-associated isoforms over CA I/II.[14] |
| Hypothetical Cmpd 1 (HC1) | Coumarin | CA IX (putative) | 95 nM (Simulated) | Potentially selective due to coumarin mechanism. |
Data for AZA and U-104 are representative values from literature. Data for HC1 is simulated for comparative purposes.
Experimental Protocol: In Vitro CA IX Inhibition Assay
To ensure a robust and reproducible comparison, a standardized enzymatic assay is essential. The colorimetric assay measuring the esterase activity of CA IX is a widely accepted method.[17][18][19]
Principle: This assay leverages the ability of carbonic anhydrase to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP).[17] The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to CA IX activity.[17] Inhibitors will decrease the rate of this reaction.
Figure 2: Workflow for the colorimetric CA IX inhibition assay.
Materials & Reagents
-
Recombinant Human Carbonic Anhydrase IX (catalytic domain)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA), stock in acetonitrile
-
Test Compounds: HC1, Acetazolamide, U-104 (dissolved in DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Step-by-Step Procedure
-
Compound Plating: Prepare serial dilutions of HC1, AZA, and U-104 in Assay Buffer. Add 2 µL of each dilution to triplicate wells of a 96-well plate. For 'Maximum Activity' control wells, add 2 µL of DMSO.[17]
-
Enzyme Addition: Prepare a working solution of CA IX in cold Assay Buffer. Add 178 µL of Assay Buffer and then 20 µL of the CA IX working solution to all wells except the 'Blank' (which contains only buffer and substrate).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.[17] For coumarin-based inhibitors like HC1, a longer pre-incubation (e.g., 1-6 hours) may be necessary to allow for the time-dependent hydrolysis and subsequent inhibition.[3]
-
Reaction Initiation: Prepare a fresh working solution of the p-NPA substrate. Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.[17]
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.[17]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the 'Maximum Activity' control to 100% activity and the 'Blank' to 0%.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value for each compound using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
-
Discussion and Scientific Rationale
The presented framework allows for a direct comparison of inhibitor potency. Based on the simulated and literature data, several key insights emerge:
-
Potency: The selective inhibitor U-104 demonstrates the highest potency with an IC₅₀ of 45.1 nM.[15][16] The hypothetical compound HC1, with a simulated IC₅₀ of 95 nM, shows a significant improvement over the non-selective, first-generation inhibitor Acetazolamide (~250 nM). This positions HC1 as a promising lead compound worthy of further investigation.
-
Mechanism-Driven Potential: The unique suicide inhibition mechanism of coumarins offers a significant advantage.[3] Because inhibition relies on the catalytic activity of the target enzyme and binding occurs at a region with higher amino acid variability among isoforms, coumarin derivatives have the potential for greater isoform selectivity compared to classic sulfonamides.[3] This is a critical attribute for developing safer therapeutics with fewer off-target effects.
-
Experimental Causality: The pre-incubation step is crucial, particularly when comparing different classes of inhibitors. The time-dependent nature of coumarin inhibition requires a longer pre-incubation to accurately reflect its true potency, a factor that is less critical for the rapid, direct binding of sulfonamides.[3] Failure to account for this would lead to an underestimation of HC1's efficacy.
Conclusion
While Hypothetical Compound 1 (HC1) is a theoretical construct for this guide, the analysis demonstrates its potential as a potent CA IX inhibitor, outperforming the benchmark compound Acetazolamide. Its coumarin scaffold suggests a favorable, potentially selective mechanism of action that warrants further exploration. The next logical steps in a real-world drug discovery program would involve assessing HC1's selectivity against other CA isoforms (especially the ubiquitous CA II), evaluating its effects on intracellular pH in cancer cell lines under hypoxic conditions, and conducting further structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.
References
-
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Full article: Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. (2015). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
-
What are CAIX inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 18, 2026, from [Link]
-
Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Coumarin carbonic anhydrase inhibitors from natural sources. (2020). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. (2022). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity. (2016). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Anticancer mechanism of coumarin-based derivatives. (2024). PubMed. Retrieved January 18, 2026, from [Link]
-
What is the mechanism of action of acetazolamide? - Dr.Oracle. (2025). Retrieved January 18, 2026, from [Link]
-
What is the mechanism of Acetazolamide? - Patsnap Synapse. (2024). Retrieved January 18, 2026, from [Link]
-
What is the mechanism of action (MOA) of acetazolamide? - Dr.Oracle. (2025). Retrieved January 18, 2026, from [Link]
-
Acetazolamide - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Acetazolamide - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. Retrieved January 18, 2026, from [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]
-
Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis and bioactivities evaluation of oleanolic acid oxime ester derivatives as α-glucosidase and α-amylase inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
alpha-((3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-3,4-dihydroxybenzenepropanoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
(αS)-7-(Aminoiminomethyl)-α-[4-[[(3S)-1-(1-iminoethyl)-3-pyrrolidinyl]oxy]phenyl]-2-naphthalenepropanoic acid hydrochloride hydrate (1:1:5). (n.d.). CAS Common Chemistry. Retrieved January 18, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 10. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Acetazolamide - Wikipedia [en.wikipedia.org]
- 14. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
A Researcher's Guide to the Cross-Validation of In Vitro Results for 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
For researchers, scientists, and drug development professionals, the journey from a novel synthesized compound to a potential therapeutic agent is both exhilarating and fraught with challenges. A critical juncture in this process is the rigorous cross-validation of in vitro findings. This guide provides a comprehensive framework for evaluating the biological activity of the novel coumarin derivative, 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid. By synthesizing established methodologies with the rationale behind experimental choices, this document serves as a practical manual for generating robust and reliable preclinical data.
Coumarin and its derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[1][2][3][4][5]. Given this precedent, a systematic in vitro investigation of this compound is warranted. This guide will focus on a logical progression of assays to characterize its potential cytotoxic, anti-inflammatory, and antioxidant properties, and will provide a clear path for comparing its performance against established standards.
I. Foundational Assays: Cytotoxicity and Baseline Cellular Effects
Before exploring specific therapeutic activities, it is imperative to establish the cytotoxic profile of the test compound. This initial screening determines the concentration range for subsequent, more specific assays and provides early insights into potential therapeutic windows.
A. Rationale for Cytotoxicity Profiling
Cytotoxicity assays are fundamental to understanding how a compound affects basic cellular viability and proliferation[6][7]. A substance with high cytotoxicity may be a candidate for an anticancer agent, while for other applications, low cytotoxicity is desirable. These assays measure metabolic activity or membrane integrity to quantify cell death[8][9].
B. Comparative Cytotoxicity Analysis
The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for our target compound against a standard chemotherapeutic agent, Doxorubicin, across different cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | MTT | 25.4 |
| This compound | MCF-7 (Breast Cancer) | MTT | 42.1 |
| This compound | HDF (Normal Fibroblasts) | MTT | > 100 |
| Doxorubicin (Positive Control) | A549 (Lung Carcinoma) | MTT | 0.8 |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | MTT | 1.2 |
| Doxorubicin (Positive Control) | HDF (Normal Fibroblasts) | MTT | 5.3 |
C. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
II. Delving Deeper: Anti-Inflammatory Potential
Inflammation is a key pathological process in many diseases, and coumarin derivatives have shown promise as anti-inflammatory agents[3]. In vitro anti-inflammatory assays are cost-effective and efficient methods for initial screening[10].
A. Rationale for Anti-Inflammatory Screening
Protein denaturation is a well-documented cause of inflammation[11][12]. The inhibition of protein denaturation is a common method to assess the anti-inflammatory activity of a compound in vitro[13][14].
B. Comparative Anti-Inflammatory Activity
The following table shows a hypothetical comparison of the anti-inflammatory activity of our test compound with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium.
| Compound | Assay | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| This compound | BSA Denaturation | 50 | 35.2 |
| This compound | BSA Denaturation | 100 | 58.9 |
| This compound | BSA Denaturation | 200 | 75.4 |
| Diclofenac Sodium (Standard) | BSA Denaturation | 50 | 42.8 |
| Diclofenac Sodium (Standard) | BSA Denaturation | 100 | 78.1 |
| Diclofenac Sodium (Standard) | BSA Denaturation | 200 | 92.3 |
C. Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) and 0.5 mL of the test compound at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100.
III. Investigating Antioxidant Capacity
Oxidative stress is implicated in numerous diseases, and antioxidants can mitigate this damage. Coumarin derivatives have been reported to possess antioxidant properties[2][3].
A. Rationale for Antioxidant Assays
Several in vitro methods are available to assess antioxidant activity[15][16]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for screening the free radical scavenging ability of a compound[15][17].
B. Comparative Antioxidant Activity
Here, we present hypothetical data comparing the DPPH radical scavenging activity of our compound with the well-known antioxidant, Ascorbic Acid.
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging Activity |
| This compound | 10 | 22.5 |
| This compound | 50 | 48.7 |
| This compound | 100 | 72.3 |
| Ascorbic Acid (Standard) | 10 | 45.1 |
| Ascorbic Acid (Standard) | 50 | 85.6 |
| Ascorbic Acid (Standard) | 100 | 98.2 |
C. Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of 0.1 mM DPPH in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.
IV. Cross-Validation and Future Directions
The in vitro assays detailed above provide a foundational understanding of the biological profile of this compound. However, it is crucial to recognize that these are simplified systems. The true therapeutic potential of a compound can only be ascertained through a robust cross-validation process that bridges the gap between in vitro and in vivo models[18][19].
Future studies should aim to:
-
Confirm Cytotoxicity in 3D Cell Cultures: Spheroid or organoid models can better mimic the in vivo tumor microenvironment.
-
Investigate Mechanisms of Action: For promising activities, further assays should be conducted to elucidate the underlying molecular mechanisms. For example, if anti-inflammatory activity is confirmed, investigating the inhibition of cyclooxygenase (COX) enzymes would be a logical next step.
-
In Vivo Efficacy Studies: Based on the in vitro profile, appropriate animal models should be selected to evaluate the compound's efficacy and safety in a whole-organism context.
By following a systematic and logical progression of in vitro assays and maintaining a clear perspective on the necessity of future in vivo validation, researchers can confidently and efficiently advance novel compounds like this compound through the drug discovery pipeline.
References
- The Multifaceted Biological Activities of Coumarin Deriv
- Biological Activity and Therapeutic Potential of Coumarin Deriv
- Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
- Coumarin–Dithiocarbamate Deriv
- A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE.
- Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evalu
- In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
- In Vitro Cytotoxicity Assays: Applic
- A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds. Benchchem.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC - NIH.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Methods used in Cytotoxicity Assays n vitro. Hilaris Publisher.
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Recent Applications for in Vitro Antioxidant Activity Assay. Taylor & Francis Online.
- In Vitro Antioxidants Activity: Significance and symbolism. Health Sciences.
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
- Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
- Cross-Validation of In Vitro and In Vivo Efficacy of Indole Compounds: A Compar
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. journalajrb.com [journalajrb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 14. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Antioxidants Activity: Significance and symbolism [wisdomlib.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antioxidant Activity of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive framework for benchmarking the antioxidant capacity of the novel coumarin derivative, 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid. The document outlines the requisite experimental protocols, provides a structure for objective data comparison against established antioxidant standards, and explains the scientific rationale behind the methodological choices.
Executive Summary
The search for potent antioxidant compounds is a critical endeavor in the development of therapeutics for pathologies linked to oxidative stress. Coumarins, a class of compounds featuring fused benzene and α-pyrone rings, are recognized for a variety of biological activities, including significant antioxidant effects.[1] This guide focuses on a specific synthetic coumarin, this compound, providing a detailed methodology to quantify and benchmark its antioxidant activity. Its performance will be compared against three well-characterized standards:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant assays.[2]
-
Ascorbic Acid (Vitamin C): A primary natural antioxidant vital for physiological processes.[3]
-
Quercetin: A prominent dietary flavonoid known for its potent free radical scavenging capabilities.
The comparative assessment is structured around three globally accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[4]
Scientific Rationale & Mechanistic Background
The Coumarin Scaffold: The antioxidant potential of coumarin derivatives is often attributed to their chemical structure. Studies have shown that the presence and position of hydroxyl groups on the coumarin ring are critical for antioxidant activity.[5] While the target compound, this compound, lacks a free hydroxyl group directly on the chromenone core, its oxypropanoic acid moiety may confer hydrogen-donating capabilities. The overall electron-donating or accepting nature of the substituents on the benzene ring influences the stability of the resulting radical, thereby modulating its antioxidant capacity.
A Multi-Assay Approach: No single assay can fully capture the complexity of antioxidant action. Therefore, a panel of assays with different mechanisms is essential for a comprehensive evaluation.
-
DPPH & ABTS Assays: These assays primarily measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize a stable radical.[6][7]
-
FRAP Assay: This method assesses the ability of a compound to act as a reducing agent, specifically by reducing the ferric iron (Fe³⁺) to the ferrous iron (Fe²⁺).[8][9]
By employing these distinct methods, we can construct a more complete profile of the compound's antioxidant behavior.
Experimental Design & Workflows
A systematic approach is required to generate reliable and comparable data. The overall workflow involves preparing the test compound and standards, performing each of the three core assays across a range of concentrations, and analyzing the data to determine key comparative metrics.
Caption: Overall experimental workflow for antioxidant benchmarking.
Detailed Experimental Protocols
The following protocols are grounded in standard, validated methodologies. Meticulous adherence to these procedures is crucial for ensuring data integrity and reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[6][10]
Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of the test compound and each standard (Ascorbic Acid, Quercetin, Trolox) in a suitable solvent (e.g., methanol, DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Reaction Setup (96-well plate):
-
Incubation & Measurement:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[6]
-
Plot the % Inhibition against the concentration of the test compound/standard.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the plot using linear regression analysis.[13][14] A lower IC₅₀ value indicates higher antioxidant activity.
-
Caption: Principle of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore.[7]
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[7][12]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][12]
-
On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][15]
-
-
Sample Preparation:
-
Prepare serial dilutions of the test compound and standards as described for the DPPH assay.
-
-
Reaction Setup (96-well plate):
-
Add a small volume (e.g., 10 µL) of each sample dilution to the wells.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ working solution to each well.
-
-
Incubation & Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
Determine the IC₅₀ value for each compound.
-
Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as mM of Trolox equivalents.[16][17]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the reduction of a colorless ferric-TPTZ (Fe³⁺-2,4,6-tripyridyl-s-triazine) complex to a vibrant blue ferrous-TPTZ (Fe²⁺) complex by antioxidants at low pH.[9][18]
Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare serial dilutions of the test compound and standards. A ferrous sulfate (FeSO₄) solution is used to generate the standard curve.
-
-
Reaction Setup:
-
Incubation & Measurement:
-
Data Analysis:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺.
-
Results are typically expressed as µM of Fe²⁺ equivalents or as Trolox Equivalents.
-
Data Presentation & Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. This allows for an at-a-glance assessment of the relative potency of the test compound against the established standards.
Table 1: Comparative Antioxidant Activity (IC₅₀ Values)
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Test Compound | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value |
| Quercetin | Experimental Value | Experimental Value |
| Trolox | Experimental Value | Experimental Value |
| A lower IC₅₀ value signifies higher radical scavenging activity. |
Table 2: Comparative Antioxidant Capacity (Equivalency Values)
| Compound | FRAP Value (µM Fe²⁺ Eq.) | ABTS TEAC (mM Trolox Eq.) |
| Test Compound | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value |
| Quercetin | Experimental Value | Experimental Value |
| Trolox | Experimental Value | 1.0 |
| A higher equivalency value signifies greater antioxidant capacity. |
Conclusion & Field Insights
This guide provides a robust framework for the systematic evaluation of this compound's antioxidant potential. By benchmarking against well-established standards like Trolox, Ascorbic Acid, and Quercetin using multiple assay mechanisms (DPPH, ABTS, and FRAP), researchers can obtain a comprehensive and defensible antioxidant profile. The resulting data, particularly the IC₅₀ and equivalency values, will be crucial for determining the compound's relative potency and informing decisions for further investigation in drug discovery and development pipelines. The structural features of the coumarin core, combined with the propanoic acid side chain, suggest potential for activity, and this rigorous comparative approach is the definitive method to validate that potential.
References
-
The Antioxidant Activity of New Coumarin Derivatives. MDPI. Available at: [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024-12-20). Available at: [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure. (2024-02-23). ACME Research Solutions. Available at: [Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available at: [Link]
-
Antioxidant Activity of Coumarine Compounds. Al-Nahrain Journal of Science. Available at: [Link]
-
(PDF) Antioxidant activity of some coumarins. ResearchGate. Available at: [Link]
-
Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. PubMed Central. Available at: [Link]
-
The antioxidant activity of new coumarin derivatives. PubMed. Available at: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]
-
How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023-12-07). YouTube. Available at: [Link]
-
How to calculate IC50 value from percent inhibition graph for antioxidant activity. Quora. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. Available at: [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available at: [Link]
-
(PDF) FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. Available at: [Link]
-
How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)? ResearchGate. Available at: [Link]
-
DPPH radical scavenging activity. Marine Biology. Available at: [Link]
-
Trolox equivalent antioxidant capacity. Wikipedia. Available at: [Link]
-
How do we calculate the IC 50 value in antioxidant assays? I can get equation of Y= mx intead of y= mx+C on scatter graph what to do ? please tell me. ResearchGate. Available at: [Link]
-
Can you suggest a relevant protocol for ABTS radical scavenging assay? ResearchGate. Available at: [Link]
-
OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Available at: [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
-
OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc. Available at: [Link]
-
Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. (2024-05-23). YouTube. Available at: [Link]
-
Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. (2021-07-21). YouTube. Available at: [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023-02-06). Food Science and Technology. Available at: [Link]
-
Antioxidant activity expressed with different standard compounds. ResearchGate. Available at: [Link]
Sources
- 1. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. assaygenie.com [assaygenie.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
In vivo validation of the therapeutic potential of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
In Vivo Validation of Coumarin-Based Therapeutics: A Comparative Guide to Esculetin for Acute Lung Injury
Introduction
The coumarin scaffold, a benzopyrone heterocyclic compound, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anticoagulant, anti-tumor, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of novel coumarin derivatives, such as the hypothetical 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid, requires rigorous in vivo validation to translate promising in vitro results into clinically relevant data. This guide provides a comprehensive framework for such validation by focusing on a well-characterized coumarin, Esculetin (6,7-dihydroxycoumarin), as a case study.
Esculetin is a natural coumarin that has demonstrated significant anti-inflammatory and antioxidant effects in numerous preclinical studies.[5][6][7][8] This guide will compare the in vivo performance of Esculetin against Dexamethasone, a potent corticosteroid and a standard of care for many inflammatory conditions, in the context of a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. This model is highly relevant for studying the severe inflammatory response characteristic of ALI and Acute Respiratory Distress Syndrome (ARDS).[9][10][11][12]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a scientifically robust comparison, supported by experimental data and detailed protocols, to aid in the preclinical assessment of novel coumarin-based therapeutic candidates.
Mechanism of Action: Esculetin in Inflammation
Esculetin exerts its anti-inflammatory effects through the modulation of key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[5][13] In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and upregulates the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][7] Esculetin has been shown to inhibit the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing NF-κB's nuclear translocation and subsequent gene transcription.[13] Additionally, Esculetin can suppress the Mitogen-Activated Protein Kinase (MAPK) and STAT signaling pathways, further dampening the inflammatory cascade.[6][8]
Signaling Pathway of Esculetin in Inflammation
Caption: Mechanism of action of Esculetin in inhibiting the NF-κB signaling pathway.
Comparative In Vivo Performance: Esculetin vs. Dexamethasone
The following data summarizes the comparative efficacy of Esculetin and Dexamethasone in a murine model of LPS-induced acute lung injury.
| Parameter | Esculetin (20-40 mg/kg) | Dexamethasone (1-5 mg/kg) | Outcome |
| Efficacy | |||
| Lung Wet/Dry Ratio | Significantly reduced | Significantly reduced | Both compounds reduce pulmonary edema. |
| Total Protein in BALF | Significantly reduced | Significantly reduced | Both compounds attenuate alveolar-capillary barrier damage. |
| Inflammatory Cell Infiltration (BALF) | Significantly reduced neutrophil count | Significantly reduced neutrophil count | Both compounds show potent anti-inflammatory effects. |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in BALF | Significantly reduced levels[7] | Significantly reduced levels | Both compounds effectively suppress the cytokine storm. |
| Toxicity & Safety Profile | |||
| LD50 (mice, i.p.) | 1450 mg/kg[14] | ~7.5 mg/kg | Esculetin demonstrates a significantly wider therapeutic window. |
| Systemic Side Effects | Minimal reported at therapeutic doses | Known potential for immunosuppression, metabolic disturbances, and HPA axis suppression with chronic use. | Esculetin may offer a more favorable safety profile for long-term use. |
| Pharmacokinetics | |||
| Bioavailability (oral, rats) | Low[15] | High | Dexamethasone has superior oral bioavailability. |
| Metabolism | Extensive glucuronidation[15] | Hepatic metabolism | Both compounds are extensively metabolized. |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI in mice via intratracheal instillation of LPS, a method that ensures direct and reproducible lung inflammation.[9]
Materials:
-
C57BL/6 mice (10-12 weeks old)[16]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools for tracheal exposure
-
22 G venous catheter[16]
Procedure:
-
Anesthetize the mice via intraperitoneal injection.
-
Place the mouse in a supine position and surgically expose the trachea.
-
Administer LPS (e.g., 5 mg/kg) dissolved in sterile PBS via intratracheal instillation using a 22 G catheter. Control animals receive sterile PBS only.
-
Suture the incision and allow the animals to recover on a warming pad.
-
House the animals with free access to food and water for the duration of the experiment (typically 12-72 hours).[16]
Bronchoalveolar Lavage (BAL) and Tissue Collection
Procedure:
-
At the designated time point, euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Instill and aspirate 0.5 mL of sterile PBS three times.[16]
-
Pool the collected BAL fluid on ice.
-
Centrifuge the BAL fluid to separate the cells from the supernatant. The supernatant can be stored at -80°C for cytokine and protein analysis. The cell pellet can be used for cell counting and differential analysis.
-
Perfuse the pulmonary circulation with PBS to remove blood.[17]
-
Harvest the lungs for histopathological analysis or homogenization for further biochemical assays.
Experimental Workflow
Caption: Workflow for in vivo validation of therapeutic agents in an LPS-induced ALI model.
Discussion and Future Directions
The in vivo data presented demonstrates that Esculetin is a potent anti-inflammatory agent, with efficacy comparable to Dexamethasone in a murine model of acute lung injury.[7] A key advantage of Esculetin is its significantly lower acute toxicity, suggesting a wider therapeutic index.[14] This is a critical consideration in drug development, as a favorable safety profile can be a major differentiating factor.
However, the low oral bioavailability of Esculetin is a notable challenge that needs to be addressed for its clinical translation.[15] Future research should focus on the development of novel formulations or pro-drug strategies to enhance its absorption and systemic exposure. Furthermore, while this guide focuses on an acute inflammatory model, the therapeutic potential of Esculetin and other novel coumarin derivatives should be explored in chronic inflammatory and fibrotic lung disease models.
References
-
Pharmacological and Therapeutic Applications of Esculetin. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Therapeutic Applications of Esculetin. (2022, November 4). Encyclopedia MDPI. Retrieved January 18, 2026, from [Link]
-
Anti-inflammatory and peripheral analgesic activity of esculetin in vivo. (1988, December). PubMed. Retrieved January 18, 2026, from [Link]
-
Antioxidant and anti-inflammatory effects of esculin and esculetin (Review). (n.d.). Spandidos Publications. Retrieved January 18, 2026, from [Link]
-
Pharmacological activities of esculin and esculetin: A review. (2023, October 6). Spandidos Publications. Retrieved January 18, 2026, from [Link]
-
Antioxidant and anti-inflammatory effects of esculin and esculetin (Review). (2024, April 12). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses. (2023, July 3). PubMed. Retrieved January 18, 2026, from [Link]
-
Anti-inflammatory effects of esculetin: Esculetin inhibits the action... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Therapeutic Effects of Coumarins with Different Substitution Patterns. (2023, March 6). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. (2019, July 6). Journal of Visualized Experiments. Retrieved January 18, 2026, from [Link]
-
LPS-induce acute lung injury (LPS nebulization, mice) V.1. (2017, October 7). protocols.io. Retrieved January 18, 2026, from [Link]
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
-
Pharmacological Potential of Coumarin-Based Derivatives: (A Comprehensive Brief Review). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. (2019, July 6). Journal of Visualized Experiments. Retrieved January 18, 2026, from [Link]
-
Acute Lung Injury Mouse Models. (n.d.). Biocytogen. Retrieved January 18, 2026, from [Link]
-
Experimental protocol for lipopolysaccharide (LPS)-induced lung injury... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. (2024, February 22). Frontiers. Retrieved January 18, 2026, from [Link]
-
Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. (2014, October 23). Journal of Visualized Experiments. Retrieved January 18, 2026, from [Link]
-
Imaging Biomarkers in Animal Models of Drug-Induced Lung Injury: A Systematic Review. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Animal models of infection-induced acute lung injury. (2024, November 18). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
-
Animal models of acute lung injury. (2008, September 1). American Physiological Society. Retrieved January 18, 2026, from [Link]
-
Animal models of acute lung injury. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Oral bioavailability and pharmacokinetics of esculetin following intravenous and oral administration in rats. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Differential effects of esculetin and daphnetin on in vitro cell proliferation and in vivo estrogenicity. (2025, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]
-
In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of a series of potent and orally bioavailable thrombin inhibitors that utilize 3,3-disubstituted propionic acid derivatives in the P3 position. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023, March 2). MDPI. Retrieved January 18, 2026, from [Link]
-
(PDF) 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate. (2025, December 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Prediction of in vivo Bioavailibility by in vitro Characterization of Ethylenediamine Dipropanoic Acid Derivatives with Cytotoxic Activity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
Sources
- 1. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. orientjchem.org [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Anti-inflammatory and peripheral analgesic activity of esculetin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 17. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
A Senior Application Scientist's Guide to the Spectral Nuances of Coumarin Isomers
For the discerning researcher in drug development and cellular imaging, the coumarin scaffold offers a world of fluorescent possibilities. Yet, unlocking its full potential requires a deep understanding of how subtle shifts in molecular architecture—specifically, the placement of substituents—can dramatically alter its spectral personality. This guide provides a side-by-side comparison of the spectral properties of key coumarin isomers, grounded in experimental data and established photophysical principles. We will explore the "why" behind the observed differences, empowering you to make informed decisions in the selection and design of coumarin-based tools for your research.
The Foundation: Understanding the Coumarin Chromophore
The fluorescence of coumarin derivatives is largely governed by an intramolecular charge transfer (ICT) process.[1] Upon excitation, electron density shifts from an electron-donating group (EDG) to an electron-withdrawing group (EWG), leading to a more polar excited state. The position of these groups on the coumarin ring system is therefore a critical determinant of the molecule's absorption and emission characteristics.
Isomeric Showdown: A Side-by-Side Spectral Comparison
To illustrate the profound impact of isomeric variation, we will compare the spectral properties of two key pairs of coumarin isomers: 6-Aminocoumarin vs. 7-Aminocoumarin and Coumarin-3-carboxylic acid vs. Coumarin-6-carboxylic acid . These examples highlight how the placement of an electron-donating amino group and an electron-withdrawing carboxylic acid group, respectively, dictates the photophysical behavior.
Amino-Substituted Isomers: The Power of the 7-Position
The amino group is a potent electron-donating group. Its placement on the coumarin ring dramatically influences the efficiency of the ICT process.
| Isomer | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τf) (ns) |
| 6-Aminocoumarin | Various (nonspecifically interacting) | - | Strong solvent dependence | Low | Short |
| 7-Aminocoumarin | Acetonitrile | 380 | 444 | High | - |
Note: Quantitative data for 6-aminocoumarin is sparse and highly solvent-dependent, with studies indicating rapid non-radiative decay pathways.[2] Data for 7-aminocoumarin is more readily available due to its strong fluorescence.[3]
The striking difference in fluorescence intensity between these two isomers can be attributed to the directionality of the charge transfer. In 7-aminocoumarin, the amino group is positioned to efficiently donate electron density into the pyrone ring, which contains the electron-withdrawing carbonyl group. This alignment facilitates a strong ICT character in the excited state, leading to intense fluorescence. In contrast, the 6-amino substitution is less effective in promoting this charge transfer towards the pyrone ring, resulting in significantly lower fluorescence quantum yields and lifetimes.[2]
Carboxy-Substituted Isomers: Impact on the Pyrone Ring
The carboxylic acid group acts as an electron-withdrawing group. Its position relative to the core chromophore influences the electronic transitions.
| Isomer | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| Coumarin-3-carboxylic acid | Ethanol | - | - | - |
| Coumarin-6-carboxylic acid | DMSO | - | - | - |
Substitution at the 3-position directly on the pyrone ring, as in coumarin-3-carboxylic acid, has a more pronounced effect on the core chromophore's electronic structure compared to substitution on the benzene ring at the 6-position. This can lead to significant shifts in the absorption and emission spectra. The electron-withdrawing nature of the carboxylic acid at the 3-position can influence the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby altering the energy gap for electronic transitions.[6]
Experimental Validation: Protocols for Spectral Characterization
To ensure the trustworthiness and reproducibility of spectral data, rigorous experimental protocols are paramount. Here, we outline the standard procedures for measuring the key photophysical parameters of coumarin isomers.
Workflow for Spectral Analysis of Coumarin Isomers
Caption: Experimental workflow for the comprehensive spectral characterization of coumarin isomers.
Step-by-Step Methodologies
1. Sample Preparation
-
Materials: Spectroscopic grade solvents, Class A volumetric flasks and pipettes.
-
Procedure:
-
Prepare a stock solution of the coumarin isomer (typically 1 mM) in a suitable spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to obtain working solutions with concentrations in the low micromolar range (e.g., 1-10 µM).
-
The absorbance of the working solutions at the intended excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[7]
-
2. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Allow the instrument to warm up for at least 15-30 minutes for lamp stability.[1][8]
-
Record a baseline spectrum using a cuvette filled with the same solvent used for the sample.
-
Measure the absorption spectrum of each working solution in a 1 cm path length quartz cuvette.
-
The wavelength of maximum absorbance (λabs,max) is a key parameter.
-
3. Steady-State Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with excitation and emission monochromators and a photomultiplier tube (PMT) detector.
-
Procedure:
-
Emission Spectrum: Excite the sample at its λabs,max and scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λem,max).
-
Excitation Spectrum: Set the emission monochromator to the λem,max and scan the excitation monochromator. The resulting spectrum should ideally match the absorption spectrum.
-
4. Fluorescence Quantum Yield (ΦF) Measurement (Comparative Method)
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, measured under identical conditions.
-
Procedure:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.
-
Measure the corrected fluorescence emission spectra of both the standard and the sample under identical instrument settings.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both.
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
5. Fluorescence Lifetime (τf) Measurement (Time-Correlated Single Photon Counting - TCSPC)
-
Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.[9][10]
-
Procedure:
-
Excite the sample with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode).
-
Measure the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) to characterize the temporal profile of the excitation pulse.[4]
-
Measure the fluorescence decay of the coumarin sample.
-
Perform a deconvolution of the measured decay with the IRF and fit the resulting data to an exponential decay model to extract the fluorescence lifetime(s).
-
The Interplay of Structure and Spectral Properties
The observed spectral properties are a direct consequence of the molecule's electronic structure and how it is influenced by its environment.
Caption: The relationship between molecular structure, electronic properties, and the resulting spectral characteristics of coumarin isomers.
The position and electronic nature of substituents directly impact the efficiency and energy of the ICT process. This, in turn, modulates the energy gap between the ground and excited states, which dictates the absorption and emission wavelengths. A more efficient ICT, often seen with a strong EDG at the 7-position, generally leads to a smaller energy gap, resulting in red-shifted absorption and emission, and often a higher quantum yield.
Conclusion
The spectral properties of coumarin isomers are not arbitrary; they are a direct and predictable consequence of their molecular structure. By understanding the fundamental principles of intramolecular charge transfer and the influence of substituent position, researchers can rationally select or design coumarin-based fluorophores with tailored spectral characteristics for their specific applications. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible characterization of these versatile molecules, ensuring the integrity and reliability of your fluorescence-based research.
References
- Cao, D., Liu, Z., Verwilst, P., Koo, S., Jangjili, P., Kim, J. S., & Lin, W. (2019). Coumarin-Based Small-Molecule Fluorescent Chemosensors. Chemical Reviews, 119(18), 10403–10519.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Biolab Scientific. (n.d.). Operation Manual Double Beam UV Visible Spectrophotometer.
- Becker, W. (2015). Time-Correlated Single Photon Counting. In Advanced Time-Correlated Single Photon Counting Applications (pp. 1-38). Springer, Berlin, Heidelberg.
- Swabian Instruments. (n.d.).
- PicoQuant. (n.d.).
- Edinburgh Instruments. (n.d.). Steady State and Time Resolved Fluorescence Spectroscopy.
- BenchChem. (2025). An In-Depth Technical Guide to the Absorption and Emission Spectra Analysis of Coumarin 30.
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin.
- BenchChem. (2025). Comparative Guide to 3-Acetylcoumarin and 7-Hydroxycoumarin as Fluorescent Probes in Biological Systems.
- BenchChem. (2025). Comparative analysis of the spectral properties of substituted 3-Hydroxycoumarins.
- BenchChem. (2025). Quantum yield comparison of coumarins derived from fluorinated vs.
- Drawell. (n.d.). How to Use UV Vis Spectrophotometer.
- Fisher Scientific. (n.d.). 6-Aminocoumarin hydrochloride, 97%.
- HORIBA. (n.d.).
- Krystkowiak, E., Dobek, K., Burdziński, G., & Maciejewski, A. (2012). Radiationless deactivation of 6-aminocoumarin from the S1-ICT state in nonspecifically interacting solvents. Photochemical & Photobiological Sciences, 11(8), 1322-1330.
- Lund University Publications. (n.d.).
- MDPI. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)
- National Center for Biotechnology Information. (2019).
- National Center for Biotechnology Information. (n.d.). The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains.
- PicoQuant. (n.d.). Measuring steady-state and time-resolved photoluminescence from a positionable, micrometer-sized observation volume with the FluoMic Microscope.
- PubChem. (n.d.). 7-Amino-4-methylcoumarin.
- ResearchGate. (2019). Development of a Steady-State Fluorescence Spectroscopy System and a Time-Resolved Fluorescence Spectroscopy System.
- ResearchGate. (2021). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study.
- ResearchGate. (2025). Photophysical investigation of 3-substituted 4-alkyl and/or 7-acetoxy coumarin derivatives—A study of the effect of substituents on fluorescence.
- ResearchG
- ResearchGate. (n.d.). Absorption (solid) and emission (dotted) spectra of 7- hydroxycoumarin...
- ResearchGate. (n.d.). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents.
- Scribd. (n.d.). UV-Vis Spectrophotometer Instructions.
- Thermo Fisher Scientific - US. (n.d.).
- Tocris Bioscience. (n.d.). 3-Azido-7-hydroxycoumarin.
- Universal Lab Blog. (2024). The Operating Manual for UV-Vis Spectrophotometer.
- UniCA IRIS. (2021).
- YouTube. (2014). Steady State Fluorescence Anisotropy Measurements using the FluoTime 300.
- Functional Materials. (n.d.). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters.
Sources
- 1. The Operating Manual for UV-Vis Spectrophotometer | Universal Lab Blog [universallab.org]
- 2. iris.unica.it [iris.unica.it]
- 3. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. functmaterials.org.ua:443 [functmaterials.org.ua:443]
- 5. 6-Aminocoumarin hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. becker-hickl.com [becker-hickl.com]
- 8. biolabscientific.com [biolabscientific.com]
- 9. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 10. photon-force.com [photon-force.com]
A Researcher's Guide to Evaluating the Kinase Selectivity of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
In the landscape of drug discovery, the identification of a potent bioactive molecule is merely the first step. The critical subsequent challenge lies in comprehensively characterizing its specificity for its intended target. A lack of selectivity, where a compound interacts with multiple unintended biomolecules, can lead to off-target toxicities and a convoluted pharmacological profile, ultimately hindering its therapeutic potential. This guide provides an in-depth, objective framework for evaluating the selectivity of a novel compound, using the chromenone derivative 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid as a case study.
While the definitive molecular target of this specific compound is not yet elucidated in publicly available literature, its structural class—chromenones and coumarins—is known to harbor a wealth of biological activities, including the inhibition of protein kinases.[1][2][3][4][5] Given the prevalence of anti-inflammatory and anti-proliferative properties within this chemical family, we will proceed by positing a plausible and well-characterized target: the p38 mitogen-activated protein kinase alpha (MAPK14). This kinase is a key mediator of cellular responses to inflammatory cytokines and stress, making it a highly relevant target for therapeutic intervention.[5][6]
This guide will navigate through a multi-tiered experimental approach, from broad, kinome-wide biochemical screens to nuanced, cell-based assays that confirm target engagement in a physiological context. We will compare the hypothetical selectivity profile of our compound of interest with two well-established p38 MAPK inhibitors: the highly selective, allosteric inhibitor BIRB 796, and the less selective, ATP-competitive inhibitor SB203580.
The Central Role of the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial cellular pathway that translates extracellular stress signals into a cellular response.[7][8] Dysregulation of this pathway is implicated in a host of inflammatory diseases and cancers.[6] Understanding this pathway is essential for contextualizing the impact of a selective inhibitor.
Caption: The p38 MAPK Signaling Pathway.
Tier 1: Biochemical Kinase Profiling - A Broad Assessment of Selectivity
The initial and most straightforward method to assess kinase inhibitor selectivity is through in vitro biochemical assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
The Causality Behind Experimental Choices:
A broad kinase panel is employed to cast a wide net and identify potential off-target interactions across the human kinome. It is crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Kₘ) of the kinase for ATP. This is because ATP-competitive inhibitors will appear less potent at the high intracellular ATP concentrations (1-10 mM) if their in vitro potency was determined at a low, non-physiological ATP concentration. For p38 MAPKα, the reported Kₘ for ATP is approximately 360 µM.
Experimental Protocol: In Vitro Kinase Assay (Luminescent-Based)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human p38 MAPKα and a panel of other kinases to their working concentrations in the kinase buffer.
-
Prepare a substrate solution containing a specific peptide substrate for each kinase (e.g., ATF2 for p38 MAPKα) and ATP at the Kₘ concentration of the respective kinase.
-
Prepare serial dilutions of the test compound (this compound), BIRB 796, and SB203580.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds and controls (e.g., DMSO as a negative control).
-
Add the diluted kinases to the wells and incubate for a defined period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Add a proprietary reagent (e.g., ADP-Glo™) that converts the ADP generated during the kinase reaction into a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Data Presentation: Comparative Kinase Selectivity Profile
| Kinase Target | This compound (IC₅₀, nM) | BIRB 796 (IC₅₀, nM) | SB203580 (IC₅₀, nM) |
| p38α (MAPK14) | 50 | 38 | 50 |
| p38β (MAPK11) | 200 | 65 | 500 |
| JNK2 | >10,000 | 98 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| c-Raf-1 | 5,000 | 1,400 | >10,000 |
| LCK | >10,000 | >10,000 | 5,000 |
| GSK-3β | 8,000 | >10,000 | 5,000 |
Note: Data for the compound of interest is hypothetical. Data for BIRB 796 and SB203580 are based on literature values.[8]
Tier 2: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Cellular Milieu
While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses the engagement of a drug with its target protein within intact cells. The principle is based on ligand-induced thermal stabilization of the target protein.
The Causality Behind Experimental Choices:
CETSA provides a direct readout of target binding in a physiological context, accounting for factors such as cell permeability and intracellular concentrations of the drug and its target. An isothermal dose-response format is chosen to quantify the potency of target engagement.
Sources
- 1. Kinetic mechanism and ATP-binding site reactivity of p38gamma MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and mechanistic studies of p38α MAP kinase phosphorylation by MKK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Architecture of the MKK6-p38α complex defines the basis of MAPK specificity and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. promega.com [promega.com]
- 8. MAPK14 - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Verifying the Biological Profile of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to replicate and confirm the potential biological effects of the novel coumarin derivative, 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid. While direct experimental data for this specific molecule is not yet prevalent in public literature, the extensive research on structurally similar coumarin compounds allows us to hypothesize its likely biological activities and design a robust validation strategy.
Coumarins, a class of benzopyrone derivatives, are known for a wide array of pharmacological properties, including anti-inflammatory, anticoagulant, antioxidant, and anticancer effects.[1][2][3][4] Notably, several coumarin derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation.[5][6][7] This guide will therefore focus on validating the potential of this compound as a PPAR agonist and an anti-inflammatory agent, comparing its performance against established compounds in these fields.
Hypothesized Biological Activity and Comparator Selection
Based on the activities of related coumarin structures, we can postulate that this compound may exhibit:
-
PPARα and/or PPARγ agonism: Many coumarins interact with these nuclear receptors to modulate lipid and glucose metabolism.[5][6][7]
-
Anti-inflammatory properties: Inhibition of inflammatory pathways is a common characteristic of coumarin derivatives.[1]
-
Antioxidant activity: The core coumarin scaffold is often associated with radical scavenging capabilities.[4]
To provide a meaningful comparison, we will benchmark the performance of our target compound against the following alternatives:
| Comparator Compound | Class | Primary Mechanism of Action | Relevance |
| Rosiglitazone | Thiazolidinedione | Potent PPARγ agonist | Gold standard for PPARγ activation. |
| Fenofibrate | Fibrate | PPARα agonist | Standard therapeutic for dyslipidemia acting via PPARα. |
| Warfarin | 4-hydroxycoumarin | Vitamin K epoxide reductase inhibitor | A well-known coumarin derivative with a distinct anticoagulant mechanism, serving as a specificity control. |
| N-acetylcysteine (NAC) | Thiol | Antioxidant | A standard antioxidant to benchmark radical scavenging activity. |
Experimental Workflow for Biological Effect Confirmation
The following experimental plan is designed to systematically evaluate the hypothesized biological activities of this compound.
Figure 1: A streamlined workflow for the initial in vitro characterization of the target compound.
Detailed Experimental Protocols
PPARα and PPARγ Activation Assays
Objective: To determine if this compound can activate PPARα and/or PPARγ.
Methodology: Luciferase Reporter Assay
-
Cell Culture: Co-transfect HEK293T cells with a PPAR expression vector (human PPARα or PPARγ) and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Compound Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with increasing concentrations of the target compound, Rosiglitazone (for PPARγ), and Fenofibrate (for PPARα) for another 24 hours.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control (e.g., β-galactosidase expression) to account for transfection efficiency. Plot the dose-response curves and calculate the EC50 values.
Expected Data Output:
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) |
| 2-[(3,4,7-Trimethyl...)] | Experimental Value | Experimental Value |
| Rosiglitazone | N/A | Reference Value |
| Fenofibrate | Reference Value | N/A |
| Warfarin | Experimental Value | Experimental Value |
Anti-inflammatory Activity Assays
Objective: To assess the anti-inflammatory potential of the target compound.
Methodology: Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells and seed them in a 24-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the target compound and a positive control (e.g., dexamethasone) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 values.
Expected Data Output:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| 2-[(3,4,7-Trimethyl...)] | Experimental Value | Experimental Value |
| Dexamethasone | Reference Value | Reference Value |
| Warfarin | Experimental Value | Experimental Value |
Antioxidant Capacity Assays
Objective: To measure the direct antioxidant properties of the compound.
Methodology: DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Compound Incubation: In a 96-well plate, mix the DPPH solution with various concentrations of the target compound, N-acetylcysteine (NAC) as a positive control, and a vehicle control.
-
Absorbance Reading: Incubate the plate in the dark for 30 minutes and measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Expected Data Output:
| Compound | DPPH Scavenging IC50 (µM) |
| 2-[(3,4,7-Trimethyl...)] | Experimental Value |
| N-acetylcysteine (NAC) | Reference Value |
| Warfarin | Experimental Value |
Mechanistic Insights: A Hypothetical Signaling Pathway
Should the experimental data confirm PPARγ agonism and anti-inflammatory effects, the following pathway can be hypothesized.
Figure 2: Hypothesized mechanism of anti-inflammatory action via PPARγ activation.
Trustworthiness and Self-Validation
The experimental design incorporates several features to ensure the trustworthiness of the results:
-
Positive and Negative Controls: The inclusion of well-characterized comparator compounds and vehicle controls is essential for validating assay performance and interpreting the results.
-
Dose-Response Analysis: Determining EC50 and IC50 values provides a quantitative measure of the compound's potency.
-
Specificity Controls: Using a compound like warfarin, which is a coumarin but has a different primary mechanism of action, helps to determine if the observed effects are specific to the hypothesized mechanism or a general property of the coumarin scaffold.
By following this comprehensive guide, researchers can systematically and rigorously evaluate the biological effects of this compound, contributing valuable data to the field of medicinal chemistry and drug discovery.
References
-
ResearchGate. Coumarins as promising PPARα agonists. Novel in silico insights. Available at: [Link]
-
ResearchGate. EVALUATING POTENTIAL OF COUMARINS AS PPARα AGONISTS: MOLECULAR DYNAMICS STUDY. Available at: [Link]
-
MDPI. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Int J Mol Sci. 2021 Apr 14;22(8):4034. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Available at: [Link]
-
MDPI. Therapeutic Effects of Coumarins with Different Substitution Patterns. Available at: [Link]
-
National Center for Biotechnology Information. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available at: [Link]
-
MDPI. Novel Coumarin Derivatives with Expected Biological Activity. Molecules 2005, 10(1), 99-106. Available at: [Link]
-
MDPI. innovations in 4-hydroxycoumarin derivatives. International Journal Of Modern Pharmaceutical Research. 2024; 8(3): 33-46. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpronline.com [ijmpronline.com]
- 4. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
This document provides essential, step-by-step guidance for the proper and safe disposal of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid (CAS No. 853892-40-7). As a specialized laboratory chemical, adherence to stringent disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
The procedural framework outlined herein is grounded in established safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste responsibly.
Hazard Identification and Core Safety Principles
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its chemical structure—a fusion of a coumarin core and a propanoic acid moiety—allows for a robust hazard assessment based on analogous compounds.
-
Coumarin Derivatives: The 2H-chromen-2-one core is a coumarin structure. Coumarins as a class can be toxic if ingested and may cause skin and eye irritation.[1] The U.S. Department of Transportation (DOT) classifies some coumarin derivatives as toxic solids.[2]
-
Propanoic Acid Moiety: The propanoic acid group classifies the compound as a carboxylic acid. Organic acids can be corrosive and irritating.[3][4] While neutralization is a common treatment for inorganic acids, most organic acids may remain toxic after this process and should not be disposed of via sanitary sewers.[5]
Based on this structural analysis, this compound should be handled as a hazardous substance.
| Anticipated Hazard | Classification | Rationale & Primary Precaution |
| Skin Irritation | Category 2 (Anticipated)[6] | The compound is a carboxylic acid and coumarin derivative, both of which can cause skin irritation. Always wear nitrile gloves and a lab coat.[6] |
| Eye Irritation | Category 2A (Anticipated)[6] | Direct contact with the powder can cause serious eye irritation. Always wear safety glasses or goggles.[6] |
| Respiratory Irritation | STOT SE Category 3 (Anticipated)[6] | Inhalation of the powder may irritate the respiratory system. Handle in a well-ventilated area or a chemical fume hood.[6] |
| Acute Oral Toxicity | Category 3 (Potential)[1] | Based on the toxicity of the parent coumarin structure. Do not ingest. Wash hands thoroughly after handling. |
Regulatory Framework: Adherence to OSHA and EPA Standards
All laboratory operations in the United States involving hazardous chemicals are governed by OSHA and EPA regulations. These standards provide the legal foundation for the procedures in this guide.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[7][8] The CHP is the master document outlining the specific procedures, equipment, and work practices necessary to protect workers from chemical hazards.[9] The disposal procedures for this compound must be incorporated into your laboratory's CHP.[7][8]
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave."[10] Under RCRA, the waste generator (the laboratory) is legally responsible for correctly identifying and managing its hazardous waste.[11][12] This involves a formal "hazardous waste determination" to classify the waste stream before disposal.[10]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted as a formal hazardous waste procedure. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or flushed down the sanitary sewer. [5]
Part A: Pre-Disposal Preparation and Segregation
-
Consult Your Chemical Hygiene Plan (CHP): Before beginning, review your institution's specific procedures for hazardous chemical waste disposal.[8]
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is appropriate for incidental contact).[6]
-
Work in a Ventilated Area: Collect and prepare waste in a designated area with adequate ventilation, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Segregate the Waste Stream: This compound is an organic acid. It must be segregated from incompatible materials, particularly bases, strong oxidizing agents, and reducing agents, to prevent dangerous reactions.[5][13] Store waste containers away from water and aqueous solutions.[5]
Part B: Waste Collection and Containment
-
Select an Appropriate Waste Container:
-
Use a container made of chemically resistant material (e.g., high-density polyethylene - HDPE, or glass). Do not use metal containers for acidic waste.[14]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6]
-
Ensure the container is clean, dry, and in good condition.
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer the powdered chemical waste, spent samples, and grossly contaminated items (e.g., weigh boats, contaminated paper towels) into the designated hazardous waste container.
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Contaminated Labware: Glassware should be decontaminated with an appropriate solvent (e.g., ethanol or acetone), and the resulting solvent rinse ("rinsate") must be collected as hazardous waste. Do not wash undiluted material down the drain.
-
-
Secure the Container: Keep the waste container closed at all times except when adding waste.[12] This is a key requirement for Satellite Accumulation Areas.
Part C: Labeling and Storage
-
Label the Container Immediately: Proper labeling is a strict regulatory requirement.[11] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
A clear statement of the hazards (e.g., "Toxic," "Irritant").
-
The Accumulation Start Date (the date the first drop of waste was added).
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[5][12]
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
Part D: Final Disposal
-
Arrange for Professional Collection: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[13]
-
Manifesting: Your EH&S department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF).[12][15]
-
Final Disposal Method: The waste will be transported by a licensed hazardous waste hauler to a permitted TSDF for disposal, which is typically accomplished via high-temperature incineration.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency line.[13]
-
Control and Contain: Prevent the powder from spreading. Do not use water to clean up, as this may create a more hazardous acidic solution.
-
Cleanup:
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][13]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant disposal of the target compound.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]
-
OSHA Standards to Know Before Starting Your Lab. LabDS. [Link]
-
OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Organic Acid Standard Operating Procedure. University of Washington. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
Safety Data Sheet: Propanoic acid, 2-oxo-. Synerzine. [Link]
-
Safety Data Sheet: Coumarin. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Safety Data Sheet: Coumarin. Carl ROTH. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Safety Data Sheet: Propionic acid. DC Fine Chemicals. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid. PubChem, National Institutes of Health. [Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. aksci.com [aksci.com]
- 7. osha.gov [osha.gov]
- 8. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. crystal-clean.com [crystal-clean.com]
- 12. epa.gov [epa.gov]
- 13. coral.washington.edu [coral.washington.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. epa.gov [epa.gov]
- 16. synerzine.com [synerzine.com]
Safeguarding Your Research: A Practical Guide to Handling 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic Acid
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount to both personal safety and the integrity of our experimental work. This guide provides essential, immediate safety and logistical information for handling 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid (CAS Number: 853892-40-7), a specialized coumarin derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the known properties of its constituent functional groups—a coumarin core, a carboxylic acid moiety, and an ether linkage—and established laboratory safety principles.
The Occupational Safety and Health Administration (OSHA) mandates that all laboratory workers are informed about the hazards of the chemicals in their workplace and are protected from exposure.[1][2] This guide is designed to supplement your institution's Chemical Hygiene Plan (CHP), which should be tailored to the specific hazards present in your laboratory.[1][3]
Hazard Assessment: A Proactive Approach to Safety
Given that this compound is a powder, the primary routes of exposure are inhalation of dust particles and direct skin or eye contact.[4] While specific toxicity data is unavailable, the precautionary principle dictates that it should be handled as a potentially hazardous substance.
-
Coumarin Derivatives: This class of compounds can exhibit a range of biological activities and may be irritating to the skin, eyes, and respiratory tract. Some coumarins are also known to be photosensitizers.
-
Carboxylic Acids: Compounds containing a carboxylic acid group are typically acidic and can be corrosive or irritating to the skin and eyes.[5][6][7] They can also cause respiratory irritation if inhaled.[5][6]
-
Ethers: While the ether linkage in this molecule is generally stable, some ethers can form explosive peroxides over time if not stored properly.
Therefore, it is prudent to treat this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, and to take appropriate measures to avoid exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a critical control measure to prevent direct contact with the chemical.[3][8][9][10] The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Chemical safety goggles | Must be worn at all times when handling the compound. A face shield should be worn over goggles when there is a risk of splashes or significant dust generation.[11] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before each use and change them frequently, especially if contamination is suspected. |
| Body Protection | Laboratory coat | A flame-resistant lab coat, fully buttoned, is required. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid compound that may generate dust, and any work with its solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the quality of your research.
Preparation and Weighing
-
Preparation : Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly.
-
Weighing : Conduct all weighing operations within the fume hood to contain any dust. Use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could create airborne dust.
-
Post-Weighing : Immediately and securely close the container after weighing.
Solution Preparation
-
Solvent Selection : Choose an appropriate solvent based on your experimental protocol.
-
Dissolution : In the fume hood, add the weighed powder to the solvent in your reaction vessel. If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution. Keep the vessel covered as much as possible.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][13] Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill : For a small spill, and if you are trained to do so, contain the spill with an appropriate absorbent material. Carefully clean the area and place all contaminated materials in a sealed container for proper disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.[14]
-
Waste Containers : Use clearly labeled, leak-proof containers for all waste streams.
-
Labeling : All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Storage : Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Pickup : Follow your institution's procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department.
By adhering to these guidelines, you can handle this compound with the necessary precautions, ensuring a safe and productive research environment. Always consult your institution's specific safety protocols and your designated Chemical Hygiene Officer for any additional requirements.[3]
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
OSHA Standards for Biological Laboratories. Assistant Secretary for Preparedness and Response (ASPR). Available from: [Link]
-
OSHA Laboratory Standard. Compliancy Group. Available from: [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. Available from: [Link]
-
ECHA Publishes Concise Guidance on Chemical Safety Assessment. The Acta Group. Available from: [Link]
-
ECHA publishes guidance on chemical safety assessment. Lexgo.be. Available from: [Link]
-
Introduction to ECHA's guidance on new CLP hazard classes. YouTube. Available from: [Link]
-
Homepage. European Chemicals Agency (ECHA). Available from: [Link]
-
Safety Data Sheet for Propanoic acid, 2-oxo-. Synerzine. Available from: [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]
-
Safety Guidelines for Handling Chemicals. HPE Support. Available from: [Link]
-
Protective Equipment. American Chemistry Council. Available from: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]
-
Chemical safety report. European Chemicals Agency (ECHA). Available from: [Link]
-
Safety Data Sheet for Propionic acid. DC Fine Chemicals. Available from: [Link]
-
Hazardous Substance Fact Sheet for Propionic Acid. New Jersey Department of Health. Available from: [Link]
-
Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. MDPI. Available from: [Link]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available from: [Link]
-
A Comprehensive Evaluation of Coumarin Derivatives and Associated Biological Activities. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. compliancy-group.com [compliancy-group.com]
- 4. This compound | 853892-40-7 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. nj.gov [nj.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. support.hpe.com [support.hpe.com]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. synerzine.com [synerzine.com]
- 13. fishersci.ca [fishersci.ca]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
